Product packaging for Chlorfenson(Cat. No.:CAS No. 80-33-1)

Chlorfenson

Cat. No.: B1668721
CAS No.: 80-33-1
M. Wt: 303.2 g/mol
InChI Key: RZXLPPRPEOUENN-UHFFFAOYSA-N
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Description

Chlorfenson (CAS 80-33-1), also known historically as Ovex, is a synthetic small molecule acaricide with the chemical formula C₁₂H₈Cl₂O₃S . It belongs to the class of organic compounds known as benzenesulfonate esters . Historically, it was used as a non-selective, bridged diphenyl acaricide and miticide to control spider mites on crops such as fruit, cotton, and ornamentals . Its primary mode of action is through the inhibition of oxidative phosphorylation, exhibiting contact and stomach action with long residual ovicidal activity . Beyond its agricultural use, this compound has been investigated for modern therapeutic applications. It has been developed as a topical solution for the treatment of onychomycosis (nail fungus) . In pilot studies, a once-daily application on affected nails for 3-6 months showed promising results, potentially offering a topical alternative to oral antifungals which can carry a risk of severe side effects . From a toxicological perspective, this compound has a low mammalian oral acute toxicity (rat LD₅₀ > 2000 mg/kg) , and a joint FAO/WHO meeting established a maximum no-effect level in rats of 1.25 mg/kg body-weight per day . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O3S B1668721 Chlorfenson CAS No. 80-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) 4-chlorobenzenesulfonate
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InChI

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

RZXLPPRPEOUENN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2O3S
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DSSTOX Substance ID

DTXSID5020310
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Molecular Weight

303.2 g/mol
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Physical Description

White solid; [Hawley]
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Solubility

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE
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Vapor Pressure

0.00000188 [mmHg], Negligible at 25 °C
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Color/Form

CRYSTALS FROM BENZENE, White, crystalline solid

CAS No.

80-33-1
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Melting Point

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for chlorfenson (4-chlorophenyl 4-chlorobenzenesulfonate), a compound of interest for its acaricidal and fungicidal properties. The document details the core reaction mechanisms, experimental protocols, and quantitative data associated with both classical and modern synthetic routes.

Core Synthesis Pathways

This compound is primarily synthesized through two main pathways: a classical approach based on the Schotten-Baumann reaction and a more modern, greener electrochemical method.

Classical Synthesis: Nucleophilic Acyl Substitution

The traditional and most widely employed method for synthesizing this compound involves the reaction of 4-chlorophenol with 4-chlorobenzenesulfonyl chloride under alkaline conditions.[1] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism:

The reaction proceeds in a two-step mechanism:

  • Deprotonation of Phenol: In the presence of a base (e.g., sodium hydroxide), the hydroxyl group of 4-chlorophenol is deprotonated to form the more nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Attack and Esterification: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a chloride ion as the leaving group to yield the final product, this compound.[1]

Experimental Protocol (Representative Laboratory Scale):

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis based on the Schotten-Baumann conditions can be described as follows:

  • Dissolution of Phenol: 4-chlorophenol is dissolved in a suitable aqueous alkaline solution, such as 10% sodium hydroxide, to form the sodium 4-chlorophenoxide.

  • Addition of Sulfonyl Chloride: 4-chlorobenzenesulfonyl chloride, dissolved in a water-immiscible organic solvent like dichloromethane or toluene, is added dropwise to the aqueous solution of the phenoxide with vigorous stirring. The two-phase system is characteristic of the Schotten-Baumann reaction conditions.

  • Reaction: The reaction mixture is stirred for several hours at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures (e.g., 50-60°C), to ensure complete reaction.

  • Work-up and Isolation: After the reaction is complete, the organic layer is separated, washed with water and brine to remove any unreacted phenoxide and base, and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to obtain pure this compound crystals.[2]

Industrial Considerations:

On an industrial scale, this process may be adapted for continuous flow reactors to allow for better temperature control of the exothermic reaction.[1] To maintain high yields, a slight excess (e.g., a 1.05:1 molar ratio) of the sulfonyl chloride may be used.[1] Byproduct management is crucial, with potential impurities including bis(4-chlorophenyl) ether and various sulfonic acid derivatives.[1] Purification techniques such as fractional crystallization are employed to achieve high product purity.[1]

Modern Electrochemical Synthesis

A greener and more modern approach to this compound synthesis involves the electrochemical oxidative sulfonylation of p-chlorophenol with sodium 4-chlorobenzene sulfinate.[1] This method avoids the use of metal catalysts and harsh reagents.

Reaction Mechanism:

This electrochemical process is believed to proceed via a free radical mechanism:

  • Oxidation of Sulfinate: Cyclic voltammetry studies suggest that the sodium 4-chlorobenzene sulfinate is oxidized at the anode to generate a sulfonyl radical intermediate.[1]

  • Radical Coupling: This highly reactive sulfonyl radical then couples with p-chlorophenol to form the desired sulfonate ester, this compound. The primary byproduct of this reaction is hydrogen gas.[1]

Experimental Protocol (General Approach):

A typical experimental setup for this electrochemical synthesis would involve:

  • Electrolytic Cell: A divided or undivided electrolytic cell equipped with suitable electrodes (e.g., platinum or carbon-based electrodes).

  • Electrolyte Solution: A solution of p-chlorophenol and sodium 4-chlorobenzene sulfinate in a suitable solvent system, often containing a supporting electrolyte to ensure conductivity.

  • Electrolysis: A constant current is applied across the electrodes to initiate the oxidative coupling reaction.

  • Work-up and Isolation: Following the completion of the electrolysis, the product is extracted from the electrolyte solution using an organic solvent.

  • Purification: The extracted product is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis pathways of this compound.

ParameterClassical Synthesis (Schotten-Baumann)Electrochemical Synthesis
Starting Materials 4-chlorophenol, 4-chlorobenzenesulfonyl chloride, Base (e.g., NaOH)p-chlorophenol, Sodium 4-chlorobenzene sulfinate
Typical Yield High (Specific citable yields not readily available in public literature)85% (isolated yield)[1]
Reaction Temperature Room temperature to 60°CTypically ambient temperature
Reaction Time Several hoursDependent on current density and scale
Key Reagents Strong base, Organic solventSupporting electrolyte
Byproducts Bis(4-chlorophenyl) ether, sulfonic acid derivatives, NaClHydrogen gas

Visualizing the Pathways and Mechanisms

To further elucidate the synthesis processes, the following diagrams have been generated using the DOT language.

Classical Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4_Chlorophenol 4_Chlorophenol Mixing Mixing in a Two-Phase System 4_Chlorophenol->Mixing 4_Chlorobenzenesulfonyl_Chloride 4_Chlorobenzenesulfonyl_Chloride 4_Chlorobenzenesulfonyl_Chloride->Mixing Base_NaOH Base (e.g., NaOH) Base_NaOH->Mixing Reaction Stirring at Controlled Temperature Mixing->Reaction Workup Separation, Washing, Drying Reaction->Workup Purification Recrystallization Workup->Purification This compound This compound Purification->this compound

Classical Synthesis Workflow for this compound.
Classical Synthesis Reaction Mechanism

G Start 4-Chlorophenol + Base Phenoxide 4-Chlorophenoxide Ion (Nucleophile) Start->Phenoxide Deprotonation Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack Sulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride (Electrophile) Sulfonyl_Chloride->Intermediate Product This compound Intermediate->Product Elimination of Leaving Group Leaving_Group Chloride Ion Intermediate->Leaving_Group

Mechanism of Nucleophilic Acyl Substitution.
Electrochemical Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product p_Chlorophenol p_Chlorophenol Electrolysis Electrolysis in a cell with supporting electrolyte p_Chlorophenol->Electrolysis Sodium_Sulfinate Sodium 4-chlorobenzene sulfinate Sodium_Sulfinate->Electrolysis Workup Extraction Electrolysis->Workup Purification Chromatography or Recrystallization Workup->Purification This compound This compound Purification->this compound

Electrochemical Synthesis Workflow.
Electrochemical Synthesis Reaction Mechanism

G Sulfinate Sodium 4-chlorobenzene sulfinate Radical Sulfonyl Radical Intermediate Sulfinate->Radical Oxidation Product This compound Radical->Product Radical Coupling p_Chlorophenol p-Chlorophenol p_Chlorophenol->Product Anode Anode

Mechanism of Electrochemical Synthesis.

References

An In-depth Technical Guide to the Acaricidal Mechanism of Action of Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson is an organochlorine acaricide historically used for the control of mite populations in agricultural settings. Its efficacy stems from its targeted disruption of cellular energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on mitochondrial function. The content herein is intended for an audience with a strong background in biochemistry and toxicology, including researchers, scientists, and professionals involved in drug and pesticide development. This document synthesizes available data on its mode of action, presents plausible experimental methodologies for its study, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of this compound as an acaricide is the inhibition of oxidative phosphorylation within the mitochondria of mites. This disruption of ATP synthesis is the central tenet of its toxicity, leading to energy depletion and eventual death of the organism. This compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 13.[1] This group encompasses inhibitors of oxidative phosphorylation. The precise molecular interactions of this compound within the oxidative phosphorylation pathway are not extensively detailed in recent literature, likely due to its status as an obsolete acaricide.[1] However, the classification points towards its interference with the generation of the proton gradient across the inner mitochondrial membrane or the utilization of this gradient by ATP synthase.

The disruption of the proton motive force, which is essential for the production of ATP, can occur through two primary mechanisms within IRAC Group 13:

  • Uncoupling of oxidative phosphorylation: This involves the dissipation of the proton gradient across the inner mitochondrial membrane. Uncouplers are typically lipophilic molecules that can transport protons back into the mitochondrial matrix, bypassing ATP synthase. This leads to continued oxygen consumption without the coupled synthesis of ATP, resulting in energy loss as heat.

  • Inhibition of ATP synthase (Complex V): This involves the direct binding to and inhibition of the F1Fo-ATP synthase enzyme. This enzyme utilizes the proton gradient to drive the phosphorylation of ADP to ATP. Inhibition of ATP synthase halts ATP production, leading to a rapid depletion of cellular energy.

While the exact site of action for this compound is not definitively elucidated in the available literature, its classification within this group strongly suggests one of these two mechanisms is at play.

Signaling Pathway of Oxidative Phosphorylation and Proposed Inhibition by this compound

The following diagram illustrates the electron transport chain and oxidative phosphorylation, highlighting the potential points of disruption by an inhibitor like this compound.

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space cluster_inhibition Potential Inhibition by this compound NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATP_Synthase ATP Synthase (Complex V) ADP->ATP_Synthase ATP ATP H2O H₂O C3 Complex III C1->C3 e⁻ H_ion H⁺ C1->H_ion H⁺ pumping C2->C3 e⁻ C4 Complex IV C3->C4 e⁻ C3->H_ion H⁺ pumping C4->H2O e⁻ + O₂ C4->H_ion ATP_Synthase->ATP ATP Synthesis Inhibition_point Disruption of H⁺ Gradient or Inhibition of ATP Synthase H_ion->ATP_Synthase Proton Motive Force

Caption: Oxidative phosphorylation pathway and potential this compound inhibition points.

Quantitative Data

CompoundTargetTest OrganismValueReference
ChlorfenapyrUncoupler of oxidative phosphorylationTetranychus urticaeLC50: 32.24 ppm[2]
Tetranychus urticaeLC50: 47.66 ppm[2]
Tetranychus urticaeLC50: 29.66 mg/L[3]
AbamectinChloride channel activator (different MoA for comparison)Tetranychus urticaeLC50: 0.39 ppm[2]
FenpyroximateMETI (Mitochondrial Electron Transport Inhibitor) - Complex ITetranychus urticaeLC50: 5.67 ppm[2]

Note: The data for chlorfenapyr, another uncoupler of oxidative phosphorylation, illustrates the typical potency range for this class of acaricides.

Experimental Protocols

To investigate the mechanism of action of an acaricide like this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.

Mitochondrial Isolation from Mites

Objective: To obtain a purified fraction of mitochondria from a target mite species (e.g., Tetranychus urticae) for in vitro assays.

Protocol:

  • Homogenization: A population of mites is collected and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • The supernatant is collected and centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is resuspended in the isolation buffer and the high-speed centrifugation step is repeated to wash the mitochondria.

  • Final Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

G start Mite Homogenization cent1 Low-Speed Centrifugation (1,000 x g) start->cent1 super1 Collect Supernatant cent1->super1 pellet1 Discard Pellet (Nuclei, Debris) cent1->pellet1 cent2 High-Speed Centrifugation (10,000 x g) super1->cent2 super2 Discard Supernatant cent2->super2 pellet2 Resuspend Mitochondrial Pellet cent2->pellet2 wash Wash Step (Repeat High-Speed Centrifugation) pellet2->wash final_pellet Final Mitochondrial Pellet wash->final_pellet resuspend Resuspend in Assay Buffer final_pellet->resuspend G cluster_mite Mite cluster_resistance Resistance Mechanisms Chlorfenson_ext This compound (External) Cuticle Cuticle Chlorfenson_ext->Cuticle Penetration Chlorfenson_int This compound (Internal) Cuticle->Chlorfenson_int Res_Penetration Reduced Penetration Mitochondrion Mitochondrion (Target Site) Chlorfenson_int->Mitochondrion Inhibition of Oxidative Phosphorylation Detox_Enzymes Detoxification Enzymes (e.g., P450s, Esterases) Chlorfenson_int->Detox_Enzymes Metabolism Res_Target Target-Site Modification Metabolites Inactive Metabolites Detox_Enzymes->Metabolites Res_Metabolism Enhanced Metabolism

References

Chlorfenson: A Technical Guide to its Nomenclature, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acaricide and fungicide chlorfenson. It covers its IUPAC nomenclature, registered synonyms, physicochemical properties, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and agricultural science.

Chemical Identity and Nomenclature

This compound is an organochlorine compound classified as a benzenesulfonate ester. The accurate and standardized identification of chemical compounds is crucial for scientific communication and regulatory purposes.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chlorophenyl 4-chlorobenzenesulfonate [1][2][3][4].

Registered Synonyms and Trade Names

This compound has been marketed under a variety of synonyms and trade names. This extensive list reflects its historical use in various formulations and regions. Notable synonyms include Ovex, Difenson, and Ovochlor[1][5][6][7]. The name "ovex" is commonly used in Canada and the USA[2]. Other registered names include Corotran, Mitran, Neosappiran, and Sappiran[6][7].

The following diagram illustrates the relationship between this compound and its various identifiers.

Chlorfenson_Nomenclature This compound This compound IUPAC_Name 4-chlorophenyl 4-chlorobenzenesulfonate This compound->IUPAC_Name IUPAC Name CAS_Number 80-33-1 This compound->CAS_Number CAS Registry Number Synonyms Ovex Difenson Ovochlor Corotran Mitran This compound->Synonyms Common Synonyms Trade_Names Sappiran Neosappiran Estonmite This compound->Trade_Names Trade Names Oxidative_Phosphorylation cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthesis C1 Complex I Q Coenzyme Q C1->Q Proton_Gradient Proton Gradient (H⁺) C1->Proton_Gradient H⁺ pumping C2 Complex II C2->Q C3 Complex III CytC Cytochrome c C3->CytC C3->Proton_Gradient H⁺ pumping C4 Complex IV O2 O₂ C4->O2 C4->Proton_Gradient H⁺ pumping Q->C3 CytC->C4 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 FADH2 FAD(2H) FADH2->C2 H2O H₂O O2->H2O Reduction ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase This compound This compound cluster_ETC cluster_ETC This compound->cluster_ETC Inhibition

References

An In-depth Technical Guide to the Identification of Chlorfenson Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson, an obsolete organochlorine acaricide, has been subject to environmental degradation through various pathways, including hydrolysis, photodegradation, and microbial action. Understanding the resulting degradation products is crucial for environmental monitoring, toxicological assessment, and ensuring the purity of related chemical entities in drug development, where impurities can have significant impacts. This guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their identification, and a summary of available quantitative data.

Degradation Products of this compound

The primary degradation pathway for this compound is hydrolysis, which leads to the cleavage of the ester linkage. Decomposition in biological systems, such as insects and plants, also contributes to its breakdown. The principal identified degradation products are:

  • p-Chlorobenzenesulfonic acid : Formed through the decomposition of this compound in biological systems[1][2].

  • p-Chlorophenol : A product of hydrolysis, particularly under alkaline conditions[2].

It is also important to consider potential impurities from the manufacturing process that might be present in technical-grade this compound and could be mistaken for degradation products. These include:

  • bis(4-chlorophenyl) ether [1]

  • Chlorinated biphenyls [1]

Quantitative Data on this compound Degradation

Quantitative data on the environmental persistence of this compound, such as its soil half-life and degradation rates in water, are scarce in publicly available literature, largely due to its status as an obsolete pesticide[3]. However, some information regarding its atmospheric and aquatic persistence is available.

Degradation PathwayMatrixParameterValueReference
VolatilizationDistilled WaterHalf-life69 days[2]
PhotodegradationAtmosphereHalf-life2-3 days[2]
Hydrolysis Alkaline Conditions Qualitative Hydrolyzes [2]
Biodegradation Soil & Water Data Not Available [3]

Experimental Protocols

The identification and quantification of this compound and its degradation products typically involve extraction from the sample matrix followed by chromatographic analysis.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices[4][5][6][7].

Protocol:

  • Homogenization : Homogenize 10-15 g of the solid sample (e.g., soil, plant material). For liquid samples (e.g., water), use a representative volume.

  • Extraction :

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[5].

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate to remove interferences and residual water[5].

    • Vortex for 30 seconds and centrifuge.

  • Final Extract : The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of this compound and its potential degradation products[8][9][10].

Instrumentation and Conditions:

  • Gas Chromatograph : Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector : Splitless mode.

  • Oven Temperature Program : A typical program starts at a lower temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 300°C) to ensure the separation of analytes.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization : Electron Ionization (EI) at 70 eV.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and its suspected degradation products would need to be optimized. For this compound, characteristic ions can be found in mass spectral libraries[8].

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometric detector can also be used, particularly for the analysis of the more polar degradation products like p-chlorobenzenesulfonic acid.

Instrumentation and Conditions:

  • HPLC System : A standard HPLC system with a pump, autosampler, and detector.

  • Column : A reverse-phase C18 column is commonly used for pesticide analysis.

  • Mobile Phase : A gradient of acetonitrile and water (often with a modifier like formic acid) is typically employed.

  • Detector : A UV detector set at a wavelength appropriate for the analytes or a mass spectrometer for higher selectivity and confirmation.

Visualizations

Chlorfenson_Degradation_Pathway This compound This compound (p-chlorophenyl p-chlorobenzenesulfonate) p_Chlorobenzenesulfonic_Acid p-Chlorobenzenesulfonic Acid This compound->p_Chlorobenzenesulfonic_Acid Hydrolysis / Biological Decomposition p_Chlorophenol p-Chlorophenol This compound->p_Chlorophenol Hydrolysis

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Sample Collection (Soil, Water, Biota) Homogenization Homogenization Sample_Collection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Final_Extract Final Extract dSPE->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS HPLC_MSMS HPLC-MS/MS Analysis Final_Extract->HPLC_MSMS Identification Identification of Degradation Products GC_MSMS->Identification HPLC_MSMS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for identifying this compound degradation products.

References

An In-depth Technical Guide on the Solubility of Chlorfenson in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson, also known by trade names such as Ovex and Ovotran, is a diphenyl sulfonate compound historically used as a miticide and acaricide.[1] Its chemical name is 4-chlorophenyl 4-chlorobenzenesulfonate.[2] Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including the development of analytical methods for residue detection, formulation of pest control products, and toxicological studies. This document provides a comprehensive overview of the solubility of this compound, details the experimental protocols for its determination, and illustrates a typical analytical workflow.

Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. For this compound, solubility varies significantly across different organic solvents, reflecting its chemical structure. The compound is practically insoluble in water but shows moderate to high solubility in many organic solvents.[2]

The quantitative solubility data for this compound in several organic solvents at 25 °C are summarized in the table below for easy comparison.

Organic SolventSolubility ( g/100 mL) @ 25 °CSolubility (g/L) @ 25 °CReference
Acetone130.01300[2]
Cyclohexanone110.01100[2]
Ethylene Dichloride110.01100[2]
Xylene78.0780[2]
Carbon Tetrachloride41.0410[2]
Petroleum Oils2.0 - 2.720 - 27[2]
95% Alcohol (Ethanol)1.414[2]
Ethyl Alcohol1.0 ( g/100g solvent)~10¹[2]
Kerosene2.0 ( g/100g solvent)~20²[2]
WaterPractically Insoluble (~0.0003 g/100mL)~0.003[1]

¹Value converted assuming the density of ethanol is ~0.789 g/mL. ²Value converted assuming the density of kerosene is ~0.8 g/mL.

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a precise experimental process. While specific protocols for the cited this compound data are not detailed in the source literature, a standardized methodology such as the Shake-Flask Method is widely recognized and considered the "gold standard" for solubility measurements.[3][4] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for substances with solubilities above 10⁻² g/L.[5][6]

Key Experimental Methodology: The Shake-Flask Method

The Shake-Flask method is a robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][7]

Principle: An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute and the concentration of the dissolved solute remains constant. The concentration of the solute in the saturated solution is then measured, which represents its solubility.[4][8]

Detailed Protocol:

  • Preparation: A surplus of crystalline this compound is added to a flask containing a precise volume of the chosen organic solvent. Using an excess of the solid ensures that saturation can be achieved.[3]

  • Equilibration: The flask is sealed to prevent solvent evaporation and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a water bath set to 25 °C). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][7]

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved through centrifugation or filtration. Care must be taken during this step to avoid temperature changes that could alter the solubility.[5][9]

  • Analysis: A sample of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common, highly sensitive, and specific methods for this purpose.[5][10]

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment is typically repeated multiple times to ensure the results are reproducible.[7]

Mandatory Visualization: Analytical Workflow

The analysis of this compound, particularly for residue detection in environmental or food samples, follows a standardized workflow designed to isolate, identify, and quantify the compound. This process ensures accuracy and reliability by removing interfering substances from the sample matrix before instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Purification & Concentration cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., fruit, soil) Homogenize 2. Homogenization Sample->Homogenize Sample->Homogenize Extract 3. Solvent Extraction (e.g., with Acetonitrile) Homogenize->Extract Homogenize->Extract Cleanup 4. Sample Clean-up (e.g., SPE or dSPE/QuEChERS) Extract->Cleanup Concentrate 5. Solvent Evaporation & Reconstitution Cleanup->Concentrate GCMS 6. GC-MS/MS Analysis Concentrate->GCMS Data 7. Data Processing (Quantification & Confirmation) GCMS->Data GCMS->Data

References

Chlorfenson: A Technical Guide to its Historical Development and Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson, a chlorinated aromatic acaricide, played a significant role in mid-20th century agriculture for the control of mite populations, particularly spider mites. This technical guide provides a comprehensive overview of the historical development, agricultural applications, and underlying scientific principles of this compound. It includes a detailed examination of its mode of action as an inhibitor of oxidative phosphorylation, a summary of its toxicological profile, and a review of the development of resistance in target pest populations. This document also presents detailed experimental protocols for the synthesis of this compound, bioassays for acaricide resistance monitoring, and analytical methods for residue detection, serving as a valuable resource for researchers in pesticide science and related fields.

Historical Development

This compound, chemically known as 4-chlorophenyl 4-chlorobenzenesulfonate, was first reported in 1949 and subsequently introduced as a commercial acaricide.[1] It belongs to the benzenesulfonate group of pesticides. Developed and manufactured by companies such as Dow Chemical Co., DowElanco, Nippon Soda, and FMC, it was marketed under various trade names including Ovex, Ovochlor, Corotran, and Mitran.[1] this compound was utilized for its notable ovicidal activity, targeting the egg stage of mites, as well as being toxic to active life stages through contact and stomach action.[1] Its long residual activity made it an effective tool for mite control in various agricultural settings.[1] However, due to factors including the development of resistance in mite populations and evolving environmental and safety regulations, this compound is now considered an obsolete insecticide in many regions.[1]

Synonyms: Ovex, Ovochlor, Corotran, Mitran, Neosappiran, Sappiran, Carmel, Nutro Rose And Floral Spray, Difenson, Orthotran, Ovotox, CPCBS.[1]

Agricultural Applications

This compound was primarily used as an acaricide to control spider mites on a variety of agricultural and horticultural crops. Its application was particularly prominent on:

  • Fruit Crops: Including citrus, apples, and other deciduous fruits.

  • Vegetables: A range of vegetable crops susceptible to mite infestations.

  • Cotton: To manage spider mite populations in cotton fields.

  • Hops: For the control of mites in hop yards.

  • Ornamentals: To protect ornamental plants from mite damage.[1]

It was typically formulated as a wettable powder or an emulsifiable concentrate for application as a spray.[1] Beyond its primary use as an acaricide, there is also evidence of its effectiveness in controlling powdery mildew.[2]

Mode of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of this compound is the inhibition of oxidative phosphorylation.[1] This metabolic pathway, occurring in the mitochondria, is the main process by which cells generate adenosine triphosphate (ATP), the primary energy currency of the cell. By disrupting this process, this compound effectively cuts off the energy supply to the target organism, leading to cellular dysfunction and eventual death.

The following diagram illustrates the general pathway of oxidative phosphorylation and the proposed site of action for inhibitors like this compound.

Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH C1 Complex I NADH->C1 e- FADH2 FADH2 C2 Complex II FADH2->C2 e- ADP ADP + Pi ATPS ATP Synthase ADP->ATPS ATP ATP O2 O2 H2O H2O O2->H2O Q Coenzyme Q C1->Q e- Proton_Gradient High H+ Concentration C1->Proton_Gradient H+ C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C3->Proton_Gradient H+ C4 Complex IV CytC->C4 e- C4->O2 e- C4->Proton_Gradient H+ ATPS->ATP Proton_Gradient->ATPS H+ Inhibitor This compound (Inhibitor) Inhibitor->C1 Inhibits Electron Transport Inhibitor->C3 Inhibits Electron Transport

Caption: Oxidative Phosphorylation Pathway and Site of this compound Inhibition.

Quantitative Data

Table 1: Mammalian Toxicity of this compound

SpeciesRouteLD50 (mg/kg)
RatOral2000

Table 2: Efficacy of Various Acaricides Against Tetranychus urticae

AcaricideLC50 (ppm)Target StageReference
Abamectin0.39Adult[3]
Fenpyroximate5.67Adult[3]
Spiromesifen12.53Adult[3]
Chlorfenapyr32.24Adult[3]
Propargite77.05Adult[3]
Dicofol146.65Adult[3]
Challenger (Chlorfenapyr)2.4Adult Female[4]
Challenger (Chlorfenapyr)22.80Egg[4]

Table 3: Residue and Environmental Levels of this compound

MatrixConcentrationLocation/StudyYearReference
Cropland Soil1.13 ppmNational Soils Monitoring Program (US)1971[2]
Various Plant ProductsMRL: 0.01-0.05 mg/kgEuropean Union Regulation2000[2]

Experimental Protocols

Synthesis of this compound (4-chlorophenyl 4-chlorobenzenesulfonate)

This protocol is a generalized procedure based on descriptions in the patent literature.

Materials:

  • 4-chlorophenol

  • 4-chlorobenzenesulfonyl chloride

  • Anhydrous solvent (e.g., toluene, xylene)

  • Base (e.g., pyridine, triethylamine, or an aqueous solution of sodium hydroxide)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1-1.2 equivalents) to the solution. If using an aqueous base, the reaction will be biphasic.

  • Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature. The addition is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and, if an amine base was used, filter to remove the hydrochloride salt. If an aqueous base was used, separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram:

Synthesis_Workflow Start Start Dissolve Dissolve 4-chlorophenol in solvent Start->Dissolve Add_Base Add base Dissolve->Add_Base Add_Sulfonyl_Chloride Slowly add 4-chlorobenzenesulfonyl chloride solution Add_Base->Add_Sulfonyl_Chloride React Stir at room temperature or with heating Add_Sulfonyl_Chloride->React Workup Workup: - Filter or separate layers - Wash with acid, water, brine React->Workup Dry_Concentrate Dry over Na2SO4 and concentrate Workup->Dry_Concentrate Purify Purify by recrystallization or chromatography Dry_Concentrate->Purify End End: Pure this compound Purify->End

Caption: Workflow for the Synthesis of this compound.

Bioassay for Acaricide Resistance Monitoring in Tetranychus urticae

This protocol is a generalized leaf-dip bioassay method.

Materials:

  • Bean plants (or other suitable host plant)

  • Healthy, adult female Tetranychus urticae from a susceptible laboratory strain and a field-collected population.

  • Acaricide stock solution of known concentration.

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.01%).

  • Petri dishes with a moistened filter paper or cotton pad.

  • Leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

  • Fine camel-hair brush.

  • Stereomicroscope.

Procedure:

  • Prepare a series of acaricide dilutions from the stock solution using distilled water with surfactant. A control solution with only distilled water and surfactant should also be prepared.

  • Dip individual leaf discs into each dilution for 5-10 seconds with gentle agitation.

  • Place the treated leaf discs, adaxial side up, on the moistened filter paper in the Petri dishes.

  • Allow the leaf discs to air dry for 1-2 hours.

  • Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.

  • Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).

  • Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to walk when prodded with the brush are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

  • Determine the LC50 value for each population using probit analysis.

  • Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible laboratory strain.

Logical Relationship Diagram:

Resistance_Bioassay Start Start Prepare_Dilutions Prepare acaricide dilutions Start->Prepare_Dilutions Treat_Discs Dip leaf discs in dilutions Prepare_Dilutions->Treat_Discs Infest_Mites Transfer mites to treated discs Treat_Discs->Infest_Mites Incubate Incubate at controlled conditions Infest_Mites->Incubate Assess_Mortality Assess mortality at 24, 48, 72h Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 using probit analysis Assess_Mortality->Calculate_LC50 Determine_RR Determine Resistance Ratio (RR) Calculate_LC50->Determine_RR End End: Resistance Profile Determine_RR->End

Caption: Logical Flow of an Acaricide Resistance Bioassay.

Analytical Method for this compound Residue Detection

A generalized method using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sample matrix (e.g., fruit, vegetable, soil).

  • Homogenizer or blender.

  • Extraction solvent (e.g., acetonitrile, acetone).

  • Salts for partitioning (e.g., magnesium sulfate, sodium chloride).

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).

  • Centrifuge.

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • C18 analytical column.

  • Mobile phase (e.g., acetonitrile/water gradient).

  • This compound analytical standard.

Procedure:

  • Sample Preparation: Homogenize a representative sample of the matrix.

  • Extraction: Weigh a subsample of the homogenized material into a centrifuge tube. Add the extraction solvent and shake vigorously.

  • Partitioning (QuEChERS method): Add partitioning salts, shake, and centrifuge to separate the organic and aqueous layers.

  • Clean-up (d-SPE): Take an aliquot of the organic extract and add it to a centrifuge tube containing the d-SPE sorbent. Vortex and centrifuge.

  • Analysis: Filter the cleaned-up extract and inject an aliquot into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve prepared from the analytical standard.

Resistance Development

The intensive use of this compound, like many other acaricides, led to the development of resistance in spider mite populations, particularly Tetranychus urticae.[5] The high reproductive potential and short life cycle of these mites facilitate the rapid selection of resistant individuals when exposed to persistent pesticide pressure. The mechanisms of resistance to acaricides are varied and can include target-site insensitivity, metabolic detoxification (e.g., enhanced activity of enzymes like cytochrome P450 monooxygenases, glutathione S-transferases, and carboxylesterases), and reduced penetration of the pesticide. While specific resistance mechanisms for this compound are not extensively detailed in recent literature, the general principles of acaricide resistance apply.

Conclusion

This compound was a historically significant acaricide that provided effective control of mite populations in a variety of agricultural systems. Its mode of action as an inhibitor of oxidative phosphorylation represented a key mechanism for its toxicity. However, the emergence of resistance and a greater understanding of the environmental and toxicological profiles of pesticides have led to its obsolescence. The information and protocols presented in this guide offer a valuable technical resource for researchers and scientists, providing insights into the development, application, and scientific underpinnings of this once widely used agricultural chemical. This historical perspective is crucial for understanding the evolution of pesticide science and for the development of more sustainable pest management strategies in the future.

References

Metabolic Fate of Chlorfenson: A Technical Overview for Plant and Insect Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the metabolic pathways of the acaricide chlorfenson in both plant and insect models. The information is intended for researchers, scientists, and professionals in drug development and pesticide research. Due to the obsolete nature of this compound, quantitative metabolic data and specific experimental protocols are limited in publicly available literature. This document summarizes the established metabolic pathways and outlines general experimental methodologies applicable to the study of this compound metabolism.

Executive Summary

Metabolic Pathways of this compound

The central metabolic transformation of this compound in both plant and insect models is the hydrolysis of the ester bond. This reaction breaks down the parent molecule into two main fragments.

Primary Metabolic Pathway:

  • Parent Compound: this compound (4-chlorophenyl 4-chlorobenzenesulfonate)

  • Metabolic Reaction: Ester Hydrolysis

  • Primary Metabolite: p-chlorobenzenesulfonic acid[1]

  • Byproduct: 4-chlorophenol

This hydrolytic cleavage is a common detoxification mechanism for ester-containing xenobiotics in biological systems.

Metabolism in Plant Models

Studies on citrus saplings and soybean seedlings have shown that this compound is absorbed by the plant tissues and subsequently metabolized. The primary metabolite identified in these plant models is p-chlorobenzenesulfonic acid.[1] It is likely that this initial hydrolysis is followed by further conjugation of the resulting metabolites with endogenous plant molecules, such as sugars or amino acids, to facilitate sequestration and detoxification, a common fate for pesticide metabolites in plants.

Metabolism in Insect Models

In the American cockroach (Periplaneta americana), injection of this compound into the abdomen leads to its decomposition, yielding p-chlorobenzenesulfonic acid as a major metabolite.[1] This indicates that insects possess the necessary enzymatic machinery, likely esterases, to break down the this compound molecule. Further metabolism of the initial breakdown products may occur, leading to more polar compounds that can be more easily excreted.

Quantitative Data Summary

A thorough review of existing literature reveals a significant gap in quantitative data regarding this compound metabolism. Specific percentages of metabolite formation, the half-life of the parent compound within biological systems, and the relative abundance of different metabolites have not been publicly documented. The following table highlights the qualitative findings.

Biological ModelParent CompoundPrimary MetaboliteOther Potential MetabolitesReference
Citrus SaplingThis compoundp-chlorobenzenesulfonic acidNot specified[1]
Soybean SeedlingThis compoundp-chlorobenzenesulfonic acidNot specified[1]
American CockroachThis compoundp-chlorobenzenesulfonic acidNot specified[1]

Experimental Protocols

Detailed, validated experimental protocols specifically for the analysis of this compound and its metabolites are not available. However, based on standard methodologies for pesticide residue analysis, a general workflow can be proposed.

General Experimental Workflow for Metabolic Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a pesticide like this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Plant or Insect Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Separation Chromatographic Separation (e.g., HPLC, GC) Cleanup->Separation Detection Detection & Quantification (e.g., MS, UV) Separation->Detection Metabolite_ID Metabolite Identification Detection->Metabolite_ID Quantification Quantification of Parent & Metabolites Metabolite_ID->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation

A generalized workflow for pesticide metabolism studies.
Methodological Details

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method would be a suitable starting point for extracting this compound and its metabolites from plant or insect tissues. This typically involves extraction with acetonitrile followed by a salting-out step.

  • Cleanup: Dispersive solid-phase extraction (d-SPE) is often employed after QuEChERS to remove interfering matrix components. The choice of sorbent would depend on the specific matrix.

  • Separation and Quantification: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) would be the method of choice for separating and quantifying this compound and the polar metabolite, p-chlorobenzenesulfonic acid. Gas chromatography (GC) could also be used for the analysis of the parent compound, potentially after derivatization of the metabolite.

Signaling Pathway Visualization

The primary metabolic pathway of this compound is a direct enzymatic conversion rather than a complex signaling cascade. The following diagram illustrates this straightforward metabolic fate.

metabolic_pathway This compound This compound Metabolite p-chlorobenzenesulfonic acid This compound->Metabolite Ester Hydrolysis Byproduct 4-chlorophenol This compound->Byproduct

Primary metabolic pathway of this compound.

Conclusion

The metabolism of this compound in both plant and insect models proceeds through a primary hydrolysis reaction, yielding p-chlorobenzenesulfonic acid. While the qualitative aspects of this pathway are established, there is a notable absence of quantitative data in the available scientific literature. The experimental protocols outlined in this guide provide a foundational framework for researchers seeking to conduct detailed quantitative studies on the metabolic fate of this compound and to fill the existing knowledge gaps. Further research employing modern analytical techniques is necessary to fully elucidate the complete metabolic profile and toxicokinetics of this obsolete acaricide.

References

Environmental Fate and Persistence of Chlorfenson in Soil Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorfenson is an obsolete organochlorine acaricide and insecticide. Due to its historical use, understanding its environmental fate and persistence in soil ecosystems is crucial for assessing potential long-term contamination and risks. This technical guide provides a comprehensive overview of the known environmental properties of this compound, details the standardized experimental protocols used to assess the environmental fate of pesticides in soil, and outlines the analytical methods for its detection. Given that this compound is an older and obsolete pesticide, specific experimental data on its behavior in soil is limited.[1] Therefore, this guide combines the available information on this compound with established methodologies for pesticide environmental risk assessment to provide a thorough understanding of its potential behavior in soil.

Physicochemical Properties and Environmental Fate of this compound

This compound is characterized by low aqueous solubility and low volatility.[1] Its chemical structure suggests a potential for persistence and bioaccumulation. The primary processes governing the environmental fate of pesticides like this compound in soil are retention on soil particles (adsorption/desorption) and degradation (biotic and abiotic).[2]

Data on Soil Adsorption and Mobility

The mobility of a pesticide in soil is largely determined by its adsorption to soil particles, which is influenced by soil properties (organic matter and clay content) and the pesticide's chemical characteristics.[3][4] The soil adsorption coefficient (Koc) is a key parameter used to predict mobility. A high Koc value indicates that the pesticide is likely to be immobile in soil.[5]

Table 1: Estimated Soil Adsorption and Bioconcentration of this compound

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc)~17,000Immobile in soil[5]
Bioconcentration Factor (BCF)~930Bioconcentration in aquatic organisms will occur[5]

Note: These values are estimations based on structure-activity relationships and not from direct experimental studies on this compound in soil.

Degradation Pathways

Pesticide degradation in soil can occur through both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) processes.[6][7] While specific soil degradation pathways for this compound are not well-documented in the available literature, studies on its metabolism in plants indicate that it is decomposed to p-chlorobenzenesulfonic acid.[5] It is plausible that similar breakdown pathways could occur in soil mediated by microbial activity.

Experimental Protocols for Assessing Environmental Fate in Soil

To comprehensively evaluate the environmental fate and persistence of a pesticide like this compound, a series of standardized laboratory and field experiments are typically conducted.

Soil Adsorption/Desorption Studies (OECD 106)

These studies are fundamental to understanding the mobility of a pesticide in soil. The batch equilibrium method is the most common approach.[2]

Methodology:

  • Soil Selection: A range of representative soils with varying organic carbon content, clay content, and pH are selected.

  • Test Substance Preparation: A stock solution of this compound (ideally radiolabelled for ease of detection) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution.

  • Equilibration: A known mass of air-dried, sieved soil is mixed with a known volume of the this compound solution in a centrifuge tube.

  • Shaking: The soil-solution suspensions are shaken for a predetermined time (typically 24 hours) to reach equilibrium.

  • Centrifugation: The suspensions are centrifuged to separate the soil from the solution.

  • Analysis: The concentration of this compound remaining in the supernatant is determined.

  • Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution.

  • Adsorption Isotherm: The experiment is repeated with a range of initial concentrations to develop an adsorption isotherm, from which the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.

  • Desorption: The potential for desorption is assessed by replacing a portion of the supernatant with a fresh pesticide-free solution and re-equilibrating.[8]

Aerobic and Anaerobic Soil Degradation Studies (OECD 307)

These studies determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

Methodology:

  • Soil Treatment: Fresh soil samples are treated with a known concentration of this compound.

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is saturated with water and purged with an inert gas like nitrogen.

  • Sampling: Soil samples are taken at various time intervals.

  • Extraction: this compound and its potential degradation products are extracted from the soil samples using an appropriate organic solvent.

  • Analysis: The extracts are analyzed to quantify the concentration of the parent compound and identify and quantify major metabolites.

  • Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time. The time taken for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated, typically assuming first-order kinetics.[9]

Field Dissipation Studies (OECD Guideline)

Field studies provide a more realistic assessment of a pesticide's persistence under actual environmental conditions.

Methodology:

  • Plot Establishment: Test plots are established in representative agricultural fields.

  • Application: this compound is applied to the soil surface at a known rate, simulating agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various time intervals and depths.

  • Analysis: The soil samples are analyzed for this compound residues.

  • Data Analysis: The decline in this compound concentration over time is used to calculate a field dissipation half-life.

Visualizations

Environmental Fate Pathways of this compound in Soil

This compound This compound in Soil Adsorption Adsorption to Soil Particles (Clay and Organic Matter) This compound->Adsorption Degradation Degradation This compound->Degradation Transport Transport This compound->Transport Biotic Biotic Degradation (Microbial Metabolism) Degradation->Biotic Abiotic Abiotic Degradation (Hydrolysis, Photolysis) Degradation->Abiotic Leaching Leaching to Groundwater Transport->Leaching Runoff Surface Runoff Transport->Runoff Volatilization Volatilization to Atmosphere Transport->Volatilization Uptake Plant Uptake Transport->Uptake Metabolites Degradation Products (e.g., p-chlorobenzenesulfonic acid) Biotic->Metabolites Abiotic->Metabolites SoilCollection Soil Collection & Sieving Spiking Spiking Soil with This compound Solution SoilCollection->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Instrumental Instrumental Analysis (GC/MS, LC/MS) Cleanup->Instrumental Quantification Quantification of Residues Instrumental->Quantification Kinetics Degradation Kinetics (DT50 Calculation) Quantification->Kinetics

References

Unraveling the Antifungal Mechanism of Chlorfenson Against Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide on the antifungal mode of action of chlorfenson against powdery mildew is a synthesis of available information and is largely inferential. Direct, in-depth research specifically detailing this interaction is limited in publicly accessible scientific literature. The proposed mechanisms are based on the known activity of this compound and the general principles of antifungal action. The experimental protocols and quantitative data presented are illustrative examples based on common methodologies in fungicide research and are not derived from specific studies on this compound and powdery mildew.

Introduction

This compound, a chlorinated aromatic sulfonic acid ester, is primarily recognized for its acaricidal and insecticidal properties. However, reports have also indicated its efficacy in controlling powdery mildew, a widespread fungal disease affecting a variety of plants. This guide aims to provide a comprehensive overview of the potential antifungal mode of action of this compound, with a specific focus on its effects on powdery mildew fungi (Erysiphales). This document is intended for researchers, scientists, and professionals involved in drug development and crop protection.

This compound belongs to the chemical class of benzenesulfonate esters.[1] While its precise antifungal mechanism is not definitively established, two primary modes of action have been proposed: the inhibition of oxidative phosphorylation and interference with fungal cell wall synthesis.[2][3] This guide will explore these potential mechanisms in detail, supplemented with illustrative data and experimental protocols to provide a framework for future research.

Proposed Antifungal Modes of Action

Inhibition of Oxidative Phosphorylation

One of the proposed mechanisms for this compound's biological activity is the inhibition of oxidative phosphorylation.[2] This process is the primary means by which aerobic organisms generate ATP, the energy currency of the cell. Disruption of this pathway would have catastrophic consequences for fungal growth and development.

Hypothetical Signaling Pathway: Inhibition of Oxidative Phosphorylation

This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (ETC) Mitochondrion->ETC ProtonGradient Proton Gradient Dissipation ETC->ProtonGradient Disrupts ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Blocks CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Hypothetical pathway of this compound inhibiting oxidative phosphorylation.

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 13, which are inhibitors of mitochondrial ATP synthase. This classification supports the hypothesis that this compound disrupts energy metabolism in the target organism. In fungi, this would lead to a rapid depletion of ATP, inhibiting essential cellular processes such as spore germination, germ tube elongation, and mycelial growth, all of which are critical stages in the powdery mildew life cycle.

Interference with Fungal Cell Wall Synthesis

Another proposed mechanism is the interference with the synthesis of the fungal cell wall.[3] The fungal cell wall is a unique and essential structure, absent in plants and animals, making it an attractive target for selective antifungal agents. The cell wall provides structural integrity, protects against osmotic stress, and mediates interactions with the environment.

Hypothetical Workflow: Interference with Cell Wall Synthesis

cluster_0 This compound Action cluster_1 Fungal Cell Response This compound This compound Enzyme Cell Wall Synthesis Enzymes (e.g., chitin synthase, glucan synthase) This compound->Enzyme Inhibits ChitinGlucan Chitin & Glucan Synthesis Enzyme->ChitinGlucan Catalyzes CellWall Cell Wall Integrity Compromised ChitinGlucan->CellWall Leads to OsmoticLysis Osmotic Lysis CellWall->OsmoticLysis GrowthArrest Growth Arrest CellWall->GrowthArrest

Caption: Hypothetical workflow of this compound interfering with fungal cell wall synthesis.

This proposed mechanism suggests that this compound may inhibit key enzymes involved in the biosynthesis of chitin and/or β-glucans, the primary structural components of the fungal cell wall. Such inhibition would lead to a weakened cell wall, making the fungus susceptible to osmotic lysis and ultimately leading to cell death. This mode of action would be particularly effective against rapidly growing fungal structures like the hyphae of powdery mildew on the plant surface.

Quantitative Data (Illustrative Examples)

Due to the lack of specific studies on this compound's effect on powdery mildew, the following tables present hypothetical quantitative data based on typical fungicide efficacy studies. These tables are intended to serve as a template for how such data could be presented.

Table 1: In Vitro Fungicidal Activity of this compound Against Powdery Mildew (Illustrative)

FungicideConcentration (µg/mL)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)
This compound 145.2 ± 3.138.7 ± 2.5
1082.5 ± 4.679.1 ± 3.9
5098.1 ± 1.295.4 ± 2.1
Control 000
Standard Fungicide 1095.3 ± 2.092.8 ± 3.3

Table 2: Efficacy of this compound in Controlling Powdery Mildew on Greenhouse-Grown Cucumber Plants (Illustrative)

TreatmentApplication Rate (g/L)Disease Severity (%)Control Efficacy (%)
This compound 0.525.6 ± 3.861.3
1.012.1 ± 2.581.7
2.05.4 ± 1.991.8
Untreated Control -66.2 ± 5.10
Standard Fungicide 1.08.9 ± 2.286.6

Experimental Protocols (Illustrative Examples)

The following are detailed methodologies for key experiments that could be used to investigate the antifungal mode of action of this compound on powdery mildew.

In Vitro Mycelial Growth Inhibition Assay
  • Fungal Isolate: A pure culture of a powdery mildew species (e.g., Podosphaera xanthii) is maintained on a susceptible host plant (e.g., cucumber).

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-55°C, technical grade this compound, dissolved in a suitable solvent (e.g., acetone), is added to the media to achieve final concentrations of 1, 10, and 50 µg/mL. A control group with the solvent alone is also prepared.

  • Inoculation: A 5 mm mycelial plug from the edge of an actively growing powdery mildew colony is placed in the center of each PDA plate.

  • Incubation: Plates are incubated at 25 ± 1°C in the dark for 7-10 days.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.

Spore Germination Assay
  • Spore Suspension: Conidia of the powdery mildew fungus are harvested from infected leaves by gently brushing them into sterile distilled water containing 0.01% Tween 80. The spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment: this compound is added to the spore suspension to achieve final concentrations of 1, 10, and 50 µg/mL. A control suspension with the solvent is also prepared.

  • Incubation: A 20 µL aliquot of each treated spore suspension is placed on a sterile glass slide, which is then placed in a humid chamber at 25 ± 1°C for 24 hours.

  • Data Collection: The number of germinated and non-germinated spores out of 100 observed spores per replicate is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. The percentage of spore germination inhibition is calculated.

Greenhouse Efficacy Trial
  • Plant Material: Cucumber seedlings are grown in a greenhouse until they have 3-4 true leaves.

  • Inoculation: Plants are inoculated with a fresh spore suspension of Podosphaera xanthii (1 x 10^5 spores/mL).

  • Fungicide Application: 24 hours after inoculation, plants are sprayed with different concentrations of a this compound formulation (0.5, 1.0, and 2.0 g/L) until runoff. A control group is sprayed with water, and another group is treated with a standard commercial fungicide.

  • Incubation: Plants are maintained in a greenhouse at 25/18°C (day/night) with a 14-hour photoperiod.

  • Disease Assessment: 14 days after treatment, the disease severity is assessed on the third and fourth leaves of each plant using a 0-5 rating scale, where 0 = no disease and 5 = >50% of the leaf area covered with powdery mildew.

  • Data Analysis: The disease severity is calculated, and the control efficacy is determined using the formula: Efficacy (%) = [(DS_control - DS_treated)/DS_control] x 100, where DS is the disease severity.

Conclusion and Future Directions

While this compound has demonstrated activity against powdery mildew, its precise mode of action remains an area for further investigation. The two leading hypotheses, inhibition of oxidative phosphorylation and interference with cell wall synthesis, provide a solid foundation for future research. Elucidating the exact mechanism is crucial for understanding its potential for resistance development and for its optimal use in integrated pest management programs.

Future research should focus on:

  • Biochemical assays to determine the specific enzymatic targets of this compound within the fungal cell.

  • Transcriptomic and proteomic studies to analyze the global cellular response of powdery mildew to this compound treatment.

  • Resistance monitoring to assess the risk of powdery mildew populations developing resistance to this compound.

A clearer understanding of this compound's antifungal mode of action will not only aid in its effective application but also contribute to the development of novel and more targeted antifungal agents.

References

Abiotic and Photodegradation of Chlorfenson: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson (4-chlorophenyl 4-chlorobenzenesulfonate) is an obsolete organochlorine acaricide and insecticide. Understanding its environmental fate is crucial for assessing the long-term impact of its historical use and for the broader study of related chemical structures. This technical guide provides a comprehensive overview of the abiotic and photodegradation of this compound. Due to the limited availability of specific experimental data for this obsolete compound, this guide synthesizes information from related compounds and established principles of environmental chemistry to propose likely degradation pathways and detailed experimental protocols for their investigation. It outlines methodologies for conducting hydrolysis and photodegradation studies, identifying degradation products, and quantifying degradation kinetics. This document is intended to serve as a foundational resource for researchers investigating the environmental persistence and degradation of this compound and similar sulfonate ester-based compounds.

Introduction

This compound, also known by trade names such as Ovex and Ovochlor, was historically used to control mites and their eggs on various crops.[1] As a diphenyl sulfonate, its chemical structure suggests susceptibility to abiotic degradation processes, including hydrolysis and photolysis, which are critical pathways for the transformation of pesticides in the environment.[2][3] Abiotic degradation involves chemical reactions that do not require the intervention of living organisms, such as reactions with water (hydrolysis) or degradation induced by light (photodegradation).[3]

This guide details the theoretical framework for this compound's abiotic degradation and provides robust, adaptable experimental protocols for laboratory investigation.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound relevant to its environmental fate is presented in Table 1. Its low aqueous solubility and low volatility indicate that it is likely to persist in soil and aquatic sediments.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₈Cl₂O₃S[4]
Molecular Weight303.16 g/mol [4]
Water SolubilityPractically insoluble[4]
Vapor Pressure1.9 x 10⁻⁶ mm Hg at 20°C[4]
Log Kow (estimated)4.21[4]
Koc (estimated)17,000[4]

Abiotic Degradation Pathways

The primary abiotic degradation pathways for this compound are expected to be hydrolysis and photodegradation. In the atmosphere, it is predicted to degrade through reactions with photochemically-produced hydroxyl radicals.[4]

Hydrolysis

The this compound molecule contains a sulfonate ester linkage, which is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acid or base. Under alkaline conditions, this compound is known to hydrolyze.[4] The expected products of this hydrolysis are 4-chlorophenol and 4-chlorobenzenesulfonic acid. This is supported by the identification of p-chlorobenzenesulfonic acid as a metabolite in biological systems.[2][4]

The proposed hydrolytic degradation pathway is illustrated in the diagram below.

G This compound This compound (4-chlorophenyl 4-chlorobenzenesulfonate) Water H₂O (Hydrolysis) This compound->Water Products Degradation Products Water->Products pH dependent (acid/base catalysis) pChlorophenol 4-Chlorophenol Products->pChlorophenol pChlorobenzenesulfonic_acid 4-Chlorobenzenesulfonic Acid Products->pChlorobenzenesulfonic_acid

Figure 1: Proposed Hydrolytic Degradation Pathway of this compound.
Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. For pesticides in the aquatic environment or on soil surfaces, both direct and indirect photolysis can be significant degradation routes.

  • Direct Photolysis: Occurs when the this compound molecule itself absorbs light energy, leading to the cleavage of chemical bonds. The aromatic rings in this compound suggest it can absorb UV light.

  • Indirect Photolysis: Involves the reaction of this compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or triplet-state dissolved organic matter. In the atmosphere, vapor-phase this compound is expected to be degraded by hydroxyl radicals with an estimated half-life of 2 to 3 days.[4]

The specific products of this compound photodegradation have not been documented. However, potential reactions could include cleavage of the sulfonate ester bond, reductive dechlorination, or hydroxylation of the aromatic rings.

Quantitative Degradation Data

Table 2: Hydrolysis of this compound - Kinetic Data (Hypothetical)

pHTemperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
525Data Not AvailableData Not Available
725Data Not AvailableData Not Available
925Data Not AvailableData Not Available

Table 3: Photodegradation of this compound - Kinetic Data (Hypothetical)

MediumLight SourceQuantum Yield (Φ)Half-life (t½) (hours)
Purified WaterSimulated SunlightData Not AvailableData Not Available
Natural WaterSimulated SunlightData Not AvailableData Not Available
Soil SurfaceSimulated SunlightData Not AvailableData Not Available

Experimental Protocols

The following sections detail the recommended experimental protocols for investigating the hydrolysis and photodegradation of this compound. These protocols are based on established guidelines for pesticide environmental fate studies.

General Analytical Methodology

A stability-indicating analytical method is essential for quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a suitable technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement Sample Aqueous or Soil Extract Sample Filter Filtration (e.g., 0.22 µm syringe filter) Sample->Filter SPE Solid Phase Extraction (SPE) (for cleanup/concentration) Filter->SPE HPLC HPLC System (e.g., C18 column) SPE->HPLC Detector Detector (UV-Vis or MS/MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Figure 2: General Analytical Workflow for this compound Degradation Studies.
Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solutions at pH 5, 7, and 9.

  • Constant temperature incubator/water bath (25°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) due to its low water solubility.

  • In triplicate for each pH, add a small aliquot of the stock solution to the sterile buffered solutions to achieve a final concentration in the low mg/L range, ensuring the co-solvent is <1% of the total volume.

  • Include sterile control samples (e.g., purified water at pH 7) to monitor for non-hydrolytic degradation.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw aliquots from each flask.

  • Immediately analyze the samples for the concentration of this compound using a validated stability-indicating analytical method.

  • If possible, monitor for the appearance of degradation products (4-chlorophenol and 4-chlorobenzenesulfonic acid).

Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • The pseudo-first-order rate constant (k) is the negative of the slope of the regression line.

  • The half-life (t½) is calculated as t½ = 0.693 / k.

Protocol for Aqueous Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in an aqueous environment under simulated sunlight.

Materials:

  • This compound analytical standard

  • Sterile, purified water and representative natural water (e.g., filtered river water).

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., Xenon arc lamp).

  • Quartz reaction vessels (transparent to UV light).

  • HPLC-UV or LC-MS/MS system.

Procedure:

  • Prepare aqueous solutions of this compound in both purified and natural water as described for the hydrolysis study.

  • Fill the quartz reaction vessels with the test solutions.

  • Include dark control samples for each water type, wrapped in aluminum foil, to assess for abiotic degradation not due to light.

  • Place the vessels in the photoreactor and irradiate at a constant temperature.

  • At specified time intervals, collect samples from both the irradiated and dark control vessels.

  • Analyze the samples for the concentration of this compound and any identifiable photoproducts.

Data Analysis:

  • Calculate the photodegradation rate constant by subtracting the rate constant from the dark control from the rate constant of the irradiated sample.

  • Determine the photodegradation half-life.

  • The quantum yield can be calculated if the molar absorption coefficient of this compound and the light intensity are known.

G cluster_prep Solution Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Sterile Prepare this compound in Sterile Purified Water Irradiated Irradiated Samples (Quartz Vessels) Prep_Sterile->Irradiated Dark Dark Controls (Wrapped Vessels) Prep_Sterile->Dark Prep_Natural Prepare this compound in Filtered Natural Water Prep_Natural->Irradiated Prep_Natural->Dark Photoreactor Photoreactor (Simulated Sunlight) Irradiated->Photoreactor Dark->Photoreactor Sampling Time-course Sampling Photoreactor->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Kinetics Kinetic Analysis (Rate, t½, Quantum Yield) LCMS->Kinetics Products Product Identification LCMS->Products

Figure 3: Experimental Workflow for Aqueous Photodegradation Study.

Conclusion

While specific experimental data on the abiotic and photodegradation of this compound are scarce, its chemical structure as a sulfonate ester provides a strong basis for predicting its degradation pathways. The primary abiotic degradation mechanisms are expected to be pH-dependent hydrolysis, yielding 4-chlorophenol and 4-chlorobenzenesulfonic acid, and photodegradation through direct and indirect photolysis. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to generate the necessary quantitative data to fully elucidate the environmental fate of this compound. Such studies are essential for understanding the persistence of this and structurally related legacy pollutants in the environment. The application of modern analytical techniques, particularly LC-MS/MS, will be critical in identifying degradation products and accurately determining degradation kinetics.

References

Methodological & Application

Application Notes and Protocols for the Detection of Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson is an organochlorine acaricide and insecticide previously used in agriculture. Due to its persistence in the environment and potential for bioaccumulation, sensitive and reliable analytical methods are required for its detection in various matrices, including environmental samples (soil, water) and food products. These application notes provide detailed protocols for the determination of this compound using validated gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods. The protocols include comprehensive sample preparation and analytical procedures, along with typical performance characteristics.

Analytical Method Performance

The following tables summarize typical quantitative data for the analysis of this compound and other organochlorine pesticides using the described methods. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 µg/kg
Limit of Quantification (LOQ)0.05 - 1.0 µg/kg
Accuracy (Recovery)70 - 120%
Precision (RSD)< 20%

Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Validation Data

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 30 µg/L
Accuracy (Recovery)80 - 110%
Precision (RSD)< 15%

Experimental Workflow

The general workflow for the analysis of this compound in solid and liquid samples is depicted below.

Chlorfenson_Analysis_Workflow Sample Sample Collection (Soil, Water, Food) Preparation Sample Preparation Sample->Preparation Solid_Prep Solid Sample Homogenization (e.g., QuEChERS) Preparation->Solid_Prep Solid Matrix Liquid_Prep Liquid Sample Extraction (e.g., LLE, SPE) Preparation->Liquid_Prep Liquid Matrix Cleanup Extract Cleanup (d-SPE, SPE Cartridge) Solid_Prep->Cleanup Liquid_Prep->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_MS GC-MS Analysis->GC_MS Volatile/Semi-Volatile HPLC_UV HPLC-UV Analysis->HPLC_UV Non-Volatile Data_Processing Data Processing and Quantification GC_MS->Data_Processing HPLC_UV->Data_Processing Report Reporting Data_Processing->Report

Application Notes: Analysis of Chlorfenson Residues in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorfenson, a member of the organochlorine class of pesticides, has been used as an acaricide and ovicide. Due to its potential for persistence and bioaccumulation, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in various food commodities.[1] Ensuring consumer safety necessitates robust and sensitive analytical methods for the routine monitoring of this compound residues in complex food matrices.[1]

This application note details a comprehensive protocol for the determination of this compound residues in challenging food samples, such as fruits, vegetables, and fatty foods. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This combination provides high selectivity, sensitivity, and throughput for accurate quantification of this compound at trace levels.[2]

Principle

The analytical workflow involves an initial homogenization of the food sample to ensure uniformity.[3] this compound residues are then extracted from the matrix using an organic solvent, typically acetonitrile, aided by the salting-out effect of a mixture of salts.[4][5] This single-step extraction is a hallmark of the QuEChERS method.[4] A subsequent clean-up step using dispersive solid-phase extraction (d-SPE) is employed to remove interfering matrix components like pigments, lipids, and sugars. The purified extract is then analyzed by UPLC-MS/MS, which offers excellent separation and highly specific detection based on the mass-to-charge ratio of the parent and fragment ions of this compound.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), and Methanol (MeOH), all LC-MS grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA) for general cleanup, C18 for fatty matrices, and graphitized carbon black (GCB) for samples with high pigment content (e.g., leafy greens).[3]

  • Standards: Certified reference standard of this compound (p-chlorophenyl p-chlorobenzenesulfonate).

  • Other: 50 mL and 15 mL polypropylene centrifuge tubes.

Sample Preparation (Homogenization)
  • Weigh a representative portion of the food sample (e.g., 10-15 g).

  • For solid samples (fruits, vegetables), homogenize thoroughly using a high-speed blender or food processor to achieve a uniform consistency.[3] For samples with high water content, it may be necessary to freeze-dry them first. Cryogenic milling is recommended to prevent analyte breakdown in heat-sensitive samples.[3]

  • Store the homogenate in a sealed container at -20°C until extraction.

Extraction Protocol (QuEChERS)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • If required, add an internal standard solution at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[7]

  • Add the QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[8]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at 4,000 rpm for 5 minutes.[7] This will result in the separation of the upper organic (acetonitrile) layer from the aqueous and solid sample phases.[3]

Clean-up Protocol (Dispersive SPE)
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube containing the appropriate d-SPE sorbent mixture.

    • For general food matrices: 50 mg PSA and 150 mg MgSO₄.

    • For high-fat matrices: 50 mg PSA, 50 mg C18, and 150 mg MgSO₄.

    • For highly pigmented matrices: 50 mg PSA, 50 mg GCB, and 150 mg MgSO₄.[3]

  • Vortex the tube for 30 seconds.[9]

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for analysis. If necessary, the extract can be diluted with the mobile phase.

Experimental Workflow for this compound Residue Analysis

G Experimental Workflow for this compound Residue Analysis cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (QuEChERS) cluster_cleanup 3. Clean-up (d-SPE) cluster_analysis 4. Instrumental Analysis Sample Food Sample Homogenize Homogenize Sample (10-15 g) Sample->Homogenize Add_ACN Add 10 mL Acetonitrile Homogenize->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Supernatant1 Collect Acetonitrile Layer Centrifuge1->Supernatant1 Add_dSPE Transfer 1 mL to d-SPE Tube (PSA/C18/GCB + MgSO4) Supernatant1->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (10000 rpm, 2 min) Vortex->Centrifuge2 Supernatant2 Collect Clean Extract Centrifuge2->Supernatant2 Analysis UPLC-MS/MS Analysis Supernatant2->Analysis

References

Application Note and Protocol for the Determination of Chlorfenson using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of the acaricide chlorfenson in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and food safety. The protocol details a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by sensitive and selective detection using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This document includes detailed instrumental conditions, method validation parameters, and a visual representation of the experimental workflow.

Introduction

This compound, a chlorinated aromatic compound, is an acaricide and ovicide used to control mites and their eggs on various crops. Due to its potential persistence and toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues, offering high selectivity and sensitivity. This application note outlines a validated GC-MS/MS method for the determination of this compound in complex matrices.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food samples.[1][2][3][4][5][6]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or herb)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, use with caution as it may remove planar pesticides)

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dispersive SPE

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing MgSO₄, PSA, and C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it into a GC vial for analysis.

GC-MS/MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent[2]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless[2]
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 70 °C, hold for 1 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min, hold for 5 min[1][6]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
MS System Agilent 7000 series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Electron Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen
Transfer Line Temp. 280 °C

Quantitative Data

Method performance should be validated to ensure accuracy and reliability. The following table summarizes typical quantitative performance parameters for the analysis of this compound.

Table 3: Quantitative Performance Data for this compound

ParameterTypical ValueReference
Retention Time (RT) 7.62 min[1]
Precursor Ion (m/z) 302.0[1]
Product Ion 1 (m/z) 175.0 (Quantifier)[1]
Product Ion 2 (m/z) 111.0 (Qualifier)[1]
Collision Energy (CE) for 175.0 10 eV[1]
Collision Energy (CE) for 111.0 10 eV[1]
Limit of Detection (LOD) 0.005 - 0.01 mg/kg[4][5][7]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[4][6]
Linearity (R²) > 0.99 over a range of 0.1 to 1000 µg/L[7][8]
Recovery 70 - 120% in various food matrices[6][9]

This compound Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]⁺) is observed at m/z 302, corresponding to the molecular weight of this compound (C₁₂H₈Cl₂O₃S).[2]

Key Fragments:

  • m/z 175: This prominent fragment arises from the cleavage of the ether linkage, resulting in the chlorobenzenesulfonyl cation.

  • m/z 111: This fragment corresponds to the chlorophenoxy cation, also resulting from the cleavage of the ether bond.

  • Other fragments: Additional fragments can be observed due to further fragmentation of the primary ions.

The presence and relative abundance of these fragments are used for the unequivocal identification of this compound. The specific MRM transitions used for quantification are derived from this fragmentation pattern.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis sample Homogenized Sample (10g) extraction Add Acetonitrile & QuEChERS Salts sample->extraction 1 shake Vortex/Shake extraction->shake 2 centrifuge1 Centrifuge shake->centrifuge1 3 dSPE Transfer Supernatant to d-SPE Tube centrifuge1->dSPE 4 vortex2 Vortex dSPE->vortex2 5 centrifuge2 Centrifuge vortex2->centrifuge2 6 final_extract Final Extract for Analysis centrifuge2->final_extract 7 injection Inject 1µL of Extract final_extract->injection Transfer to GC Vial gc_separation GC Separation (HP-5ms Column) injection->gc_separation ionization Electron Ionization (EI) gc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Acquisition & Quantification ms_detection->data_analysis

Caption: Workflow for the GC-MS/MS analysis of this compound.

Conclusion

The described GC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of this compound residues in various food matrices. The use of the QuEChERS protocol for sample preparation ensures high-throughput and acceptable recovery, while the selectivity of MRM detection minimizes matrix interferences, allowing for accurate quantification at low levels. This application note serves as a valuable resource for laboratories involved in food safety and pesticide residue analysis.

References

Application of Chlorfenson in Onychomycosis Therapeutic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychomycosis, a fungal infection of the nails, presents a significant therapeutic challenge due to the dense nail plate barrier and the persistent nature of the causative pathogens, primarily dermatophytes such as Trichophyton rubrum. Chlorfenson, an acaricide with a mechanism of action involving the inhibition of oxidative phosphorylation, has been identified as a promising candidate for topical onychomycosis therapy. Preclinical pilot studies suggest its potential efficacy. This document provides detailed application notes and experimental protocols to guide researchers in the evaluation of this compound and similar compounds for the treatment of onychomycosis.

Data Presentation

While specific quantitative data for this compound against dermatophytes is not yet widely published, the following table summarizes the in vitro activity of other topical antifungal agents commonly used or investigated for onychomycosis. This data, obtained from various studies, can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro Activity of Topical Antifungal Agents Against Dermatophytes

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
EfinaconazoleTrichophyton rubrum0.008 - 0.50.0150.06
Trichophyton mentagrophytes0.008 - 0.50.030.125
TavaboroleTrichophyton rubrum0.125 - 20.51
Trichophyton mentagrophytes0.25 - 212
LuliconazoleTrichophyton rubrum0.004 - 0.0080.0040.008
Trichophyton mentagrophytes0.004 - 0.0080.0040.008
SertaconazoleTrichophyton rubrum0.128 - 20.51
Trichophyton mentagrophytes0.128 - 212
CiclopiroxTrichophyton rubrum0.125 - 20.51[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antifungal properties of this compound. These are based on established methodologies and can be adapted for specific research needs.

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound Against Dermatophytes (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Fungal Isolates and Culture Conditions:

  • Obtain clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes from a reliable culture collection or clinical samples.

  • Culture the isolates on Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) at 28-30°C for 7-14 days to promote sporulation.

2. Inoculum Preparation:

  • Flood the surface of the mature fungal culture with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to obtain the final inoculum concentration.

3. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) to achieve a range of final concentrations to be tested (e.g., 0.03 to 16 µg/mL).

4. Broth Microdilution Assay:

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubate the plates at 28-30°C for 4-7 days.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the unaided eye.

Protocol 2: Ex Vivo Nail Penetration Assay

This protocol assesses the ability of a topical formulation of this compound to penetrate the human nail plate.

1. Nail Preparation:

  • Obtain healthy human nail clippings.

  • Clean the nails by wiping with 70% ethanol.

  • Mount individual nail clippings on a Franz diffusion cell apparatus, with the dorsal side of the nail facing the donor compartment.

2. Formulation Application:

  • Prepare a topical formulation of this compound (e.g., a lacquer or solution).

  • Apply a precise amount of the formulation to the surface of the nail in the donor compartment.

3. Sample Collection:

  • Fill the receptor compartment with a suitable receiving medium (e.g., phosphate-buffered saline with a solubilizing agent).

  • At predetermined time intervals (e.g., 24, 48, 72 hours), collect samples from the receptor compartment.

  • After the final time point, dismount the nail, and extract the this compound that has accumulated within the nail plate using a suitable solvent.

4. Quantification of this compound:

  • Analyze the concentration of this compound in the collected receptor fluid and the nail extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Calculate the cumulative amount of this compound that has permeated through the nail over time.

  • Determine the concentration of this compound within the nail plate.

Mandatory Visualizations

Signaling Pathway

Oxidative_Phosphorylation_Pathway cluster_matrix Mitochondrial Matrix NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ O2 O₂ H2O H₂O O2->H2O ADP ADP + Pi C5 ATP Synthase (Complex V) ADP->C5 ATP ATP Q Coenzyme Q C1->Q e⁻ C3 Complex III C2->Q e⁻ Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ C4->O2 e⁻ C5->ATP This compound This compound (Inhibitor) This compound->C1 This compound->C2 This compound->C3 This compound->C4 This compound->C5

Caption: Fungal Mitochondrial Oxidative Phosphorylation Pathway and the inhibitory action of this compound.

Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Fungal Isolates (T. rubrum, T. mentagrophytes) B Prepare Fungal Inoculum (0.5 McFarland) A->B E Add Fungal Inoculum to Wells B->E C Prepare Serial Dilutions of this compound D Dispense this compound Dilutions into 96-well Plate C->D D->E F Incubate at 28-30°C for 4-7 Days E->F G Visually Read Plates for Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the MIC of this compound against dermatophytes.

References

Application Notes and Protocols for the Development of Stable Chlorfenson Formulations for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the development of stable chlorfenson formulations suitable for various research applications, including in vitro and in vivo studies. Due to this compound's poor aqueous solubility, these protocols focus on solubilization and stabilization techniques to ensure consistent and reliable experimental results.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is crucial for formulation development. Key characteristics are summarized in the table below.

PropertyValueReferences
Chemical Name 4-chlorophenyl 4-chlorobenzenesulfonate[1][2]
CAS Number 80-33-1[1][2]
Molecular Formula C₁₂H₈Cl₂O₃S[1][2]
Molecular Weight 303.16 g/mol [1][2]
Appearance Crystals[1]
Melting Point 86.5-86.8 °C[1]
Water Solubility Practically insoluble[1][2]
Solubility in Organic Solvents (at 25°C) Acetone: 130.0 g/100 mL, Xylene: 78.0 g/100 mL[1]

Formulations for Research Applications

Given its low water solubility, direct use of this compound in aqueous research systems is challenging. The following protocols provide methods to create stable stock solutions and formulations.

Protocol for Preparing a this compound Stock Solution for In Vitro Assays

This protocol details the preparation of a 10 mM this compound stock solution in an organic solvent, suitable for dilution into aqueous media for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh out 3.03 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. This may take several minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).[3]

Protocol for Preparing a Stable Microemulsion of this compound for Laboratory Testing

Microemulsions are thermodynamically stable, transparent, and have a small droplet size, which can enhance the bioavailability of poorly soluble compounds.[2][4][5] This protocol provides a method for creating an oil-in-water microemulsion of this compound.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., ethanol)

  • Oil phase (e.g., a mixture of a suitable solvent like xylene and a carrier oil)

  • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Glass beakers

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of this compound in the chosen oil phase. Gently heat and stir if necessary to ensure complete dissolution.

  • Surfactant/Co-surfactant Mixture: In a separate beaker, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1).

  • Microemulsion Formation:

    • Slowly add the surfactant/co-surfactant mixture to the oil phase containing this compound while continuously stirring.

    • Once a clear, homogenous solution is formed, slowly titrate the aqueous phase into the oil-surfactant mixture with constant, gentle stirring. .

    • Continue adding the aqueous phase until a transparent and stable microemulsion is formed. The endpoint is typically identified by a change from a turbid to a clear solution.

  • Characterization: Characterize the microemulsion for droplet size, polydispersity index, and physical stability over time at different temperatures.

Stability of this compound Formulations

This compound can undergo degradation through several pathways, including oxidation, reduction, and substitution reactions.[6] In biological systems, a known metabolite is p-chlorobenzenesulfonic acid.[7] The stability of prepared formulations is critical for obtaining reproducible research data.

Factors Affecting Stability
  • pH: The stability of this compound may be pH-dependent. It is advisable to buffer aqueous formulations to a pH relevant to the experimental system.

  • Light: Photodegradation can occur, especially in the presence of UV light.[7] Formulations should be stored in amber vials or protected from light.

  • Temperature: Elevated temperatures can accelerate degradation. Store formulations at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Oxidation: The presence of oxidizing agents can lead to degradation. Consider the use of antioxidants if oxidative degradation is suspected.

Experimental Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the stability of this compound formulations by quantifying the concentration of the active ingredient over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water mixture)

  • This compound standard of known concentration

  • Formulated this compound samples stored under different conditions (e.g., temperature, light exposure)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the formulated this compound.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the HPLC method.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[8]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis using an appropriate gradient and flow rate to achieve good separation of this compound from any degradation products.

    • Detect this compound using a UV detector at a wavelength where it has maximum absorbance.

  • Data Analysis:

    • Create a calibration curve using the this compound standard.

    • Quantify the concentration of this compound in the samples at each time point by comparing the peak area to the calibration curve.

    • Plot the concentration of this compound over time for each storage condition to determine the degradation rate.

Visualization of Concepts and Workflows

Experimental Workflow for Formulation Development and Stability Testing

The following diagram illustrates the general workflow for developing and assessing the stability of a this compound formulation.

G cluster_0 Formulation Development cluster_1 Stability Assessment Define Research Need Define Research Need Select Formulation Strategy Select Formulation Strategy Define Research Need->Select Formulation Strategy Poor Solubility Prepare Formulation Prepare Formulation Select Formulation Strategy->Prepare Formulation e.g., Microemulsion Characterize Formulation Characterize Formulation Prepare Formulation->Characterize Formulation Size, Homogeneity Store under Conditions Temperature, Light, pH Characterize Formulation->Store under Conditions Optimized Formulation Sample at Timepoints Sample at Timepoints HPLC Analysis HPLC Analysis Sample at Timepoints->HPLC Analysis Quantify this compound Quantify this compound HPLC Analysis->Quantify this compound Determine Degradation Rate Determine Degradation Rate Quantify this compound->Determine Degradation Rate

Caption: Workflow for this compound Formulation and Stability Testing.

Putative Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound is known to act by inhibiting oxidative phosphorylation.[7] The following diagram illustrates the general pathway of oxidative phosphorylation and the likely point of inhibition by this compound.

G cluster_0 Electron Transport Chain cluster_1 ATP Synthesis Complex I Complex I Complex III Complex III Complex I->Complex III e- Proton Gradient Proton Gradient Complex I->Proton Gradient H+ pumping Complex IV Complex IV Complex III->Complex IV e- Complex III->Proton Gradient H+ pumping Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- Complex IV->Proton Gradient H+ pumping H2O H2O O2->H2O + H+ ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi This compound This compound Electron Transport Chain Electron Transport Chain This compound->Electron Transport Chain Inhibition

Caption: Inhibition of Oxidative Phosphorylation by this compound.

References

Application Notes and Protocols for the Use of Chlorfenson as a Certified Analytical Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson, a non-systemic acaricide with residual ovicidal activity, has been utilized in agriculture to control mites on a variety of crops, including citrus fruits, vegetables, and ornamentals.[1][2] Although its use as a pesticide is now obsolete or restricted in many regions, the need for accurate monitoring of its residues in food and environmental samples remains crucial for ensuring food safety and conducting environmental impact assessments.[2] This document provides detailed application notes and protocols for the use of this compound as a certified analytical standard in pesticide residue analysis.

Certified analytical standards are of paramount importance in achieving accurate and reproducible results in analytical chemistry.[3] High-purity this compound reference materials are essential for the precise quantification of its residues in various matrices. This document outlines the methodologies for sample preparation and analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective analytical methods.

PropertyValueReference
CAS Number 80-33-1[1]
Molecular Formula C₁₂H₈Cl₂O₃S[4]
Molecular Weight 303.16 g/mol [1]
Melting Point 86.5 °C[4]
Water Solubility Practically insoluble[4]
Solubility in Organic Solvents Soluble in acetone, xylene, and other organic solvents.[4]
Vapor Pressure 1.88 x 10⁻⁶ mmHg[4]

Application 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and GC-ECD

This protocol details the analysis of this compound residues in fruits and vegetables using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography with an Electron Capture Detector (GC-ECD).[5][6][7]

Experimental Protocol

1. Sample Preparation (QuEChERS)

The QuEChERS method is a streamlined approach for extracting pesticides from food matrices.[8][9]

  • Step 1: Homogenization: Weigh 10-15 g of a representative homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Step 2: Extraction: Add 10 mL of acetonitrile to the tube. If the sample has low water content, add an appropriate amount of water. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and maintain pH.

  • Step 3: Shaking and Centrifugation: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer. Centrifuge the tube for 5 minutes at a specified RCF (e.g., 3000-5000 xg) to separate the organic layer from the solid and aqueous phases.

  • Step 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal) and magnesium sulfate to remove residual water.

  • Step 5: Final Preparation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes. The resulting supernatant is ready for GC-ECD analysis.

2. GC-ECD Analysis

Gas chromatography with an electron capture detector is a highly sensitive technique for the detection of halogenated compounds like this compound.[10][11]

  • Gas Chromatograph: Agilent 6890 GC series or equivalent.[12]

  • Column: Rtx-1 column (30m x 0.25mm x 0.25µm) or equivalent.[10]

  • Injector Temperature: 225 °C.[10]

  • Detector Temperature: 300 °C.[10]

  • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 200 °C at 4 °C/min, hold for 15 min.[10]

  • Carrier Gas: Nitrogen at a constant flow.

  • Injection Volume: 1-2 µL.

Data Presentation

The following table summarizes typical performance data for the analysis of pesticides in food matrices using QuEChERS and GC-ECD. These values are representative and may vary depending on the specific matrix and laboratory conditions.

ParameterTypical Value
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Recovery 80 - 110%
Repeatability (RSD) < 15%

Application 2: Analysis of this compound in Honey using Solid-Phase Extraction (SPE) and HPLC-UV

This protocol describes the determination of this compound residues in honey samples using solid-phase extraction for cleanup followed by High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[13][14]

Experimental Protocol

1. Sample Preparation (SPE)

Solid-phase extraction is a robust method for cleaning up complex matrices like honey.[15][16]

  • Step 1: Sample Dilution: Dissolve a known amount of honey (e.g., 10 g) in a suitable solvent mixture (e.g., water/methanol) to reduce viscosity.[15]

  • Step 2: SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Step 3: Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.

  • Step 4: Washing: Wash the cartridge with a solvent that elutes interfering substances but retains this compound.

  • Step 5: Elution: Elute the this compound from the cartridge using a suitable organic solvent or solvent mixture (e.g., acetonitrile/water).

  • Step 6: Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

HPLC-UV provides a reliable and cost-effective method for the quantification of this compound.[13][17]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 220 nm.[14]

  • Injection Volume: 20 µL.[18]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Data Presentation

The following table presents expected performance data for the analysis of pesticides in honey using SPE and HPLC-UV.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg
Recovery 75 - 115%
Linearity (R²) > 0.99

Stability of this compound Analytical Standard

Proper storage and handling of the certified analytical standard are crucial to maintain its integrity and ensure accurate analytical results.[19][20]

  • Storage: Store the this compound standard in a cool, dark, and dry place, as recommended by the manufacturer.

  • Solution Stability: Prepare stock solutions in a suitable solvent (e.g., acetonitrile) and store them at a low temperature (e.g., -20 °C) to minimize degradation. The stability of working solutions should be evaluated over time.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows described in this document.

G cluster_quechers QuEChERS Sample Preparation for Fruits & Vegetables A Homogenized Sample B Extraction with Acetonitrile & Salts A->B C Centrifugation B->C D d-SPE Cleanup C->D E Final Extract for GC-ECD D->E

Caption: Workflow for QuEChERS sample preparation.

G cluster_spe SPE Sample Preparation for Honey F Diluted Honey Sample H Sample Loading & Washing F->H G SPE Cartridge Conditioning G->H I Elution H->I J Evaporation & Reconstitution I->J K Final Extract for HPLC-UV J->K

Caption: Workflow for SPE sample preparation.

G cluster_analysis Analytical Determination cluster_prep Sample Preparation GC_ECD GC-ECD Analysis HPLC_UV HPLC-UV Analysis QuEChERS QuEChERS Extract QuEChERS->GC_ECD SPE SPE Extract SPE->HPLC_UV

Caption: Logical relationship between sample preparation and analysis.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the use of this compound as a certified analytical standard in pesticide residue analysis. The detailed methodologies for QuEChERS and SPE sample preparation, coupled with GC-ECD and HPLC-UV analysis, provide robust and reliable frameworks for the accurate quantification of this compound in various food matrices. Adherence to these protocols, along with proper handling and storage of the analytical standard, will contribute to the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

Experimental Design for Studying Acaricide Resistance with Chlorfenson: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of acaricide resistance is a significant threat to effective pest management in agriculture and animal health. Chlorfenson, an organochlorine acaricide, has historically been used to control mite populations. Understanding the mechanisms and dynamics of resistance to this compound is crucial for developing sustainable control strategies and for the discovery of new, effective acaricides. These application notes provide a comprehensive framework and detailed protocols for studying this compound resistance in mite populations.

This compound's primary mode of action is the inhibition of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[1][2] Resistance to this and other acaricides can arise through two primary mechanisms:

  • Target-Site Insensitivity: Mutations in the mitochondrial protein subunits that are the target of this compound, reducing the binding affinity of the acaricide.

  • Metabolic Resistance: Increased detoxification of this compound by metabolic enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and esterases (ESTs).[3][4]

This document outlines a systematic approach to characterize this compound resistance, from initial bioassays to in-depth molecular and biochemical analyses.

Experimental Workflow for Acaricide Resistance Studies

A logical workflow is essential for the systematic investigation of acaricide resistance. The process begins with the collection and establishment of mite colonies, followed by toxicological bioassays to determine the level of resistance. Subsequent biochemical and molecular assays are then employed to elucidate the underlying resistance mechanisms.

experimental_workflow cluster_collection Mite Population Management cluster_bioassay Toxicological Bioassays cluster_mechanisms Mechanism Elucidation cluster_analysis Data Analysis and Interpretation collection Field Population Collection rearing Laboratory Rearing collection->rearing susceptible Susceptible Reference Strain susceptible->rearing dose_response Dose-Response Bioassays (e.g., Leaf Dip, Vial Test) rearing->dose_response lc50 LC50 Determination dose_response->lc50 rr Resistance Ratio (RR) Calculation lc50->rr biochemical Biochemical Assays (EST, GST, P450) rr->biochemical molecular Molecular Assays (DNA/RNA Extraction, PCR, Sequencing) rr->molecular data_analysis Statistical Analysis biochemical->data_analysis target_site Target-Site Mutation Analysis molecular->target_site gene_expression Gene Expression Analysis molecular->gene_expression target_site->data_analysis gene_expression->data_analysis conclusion Conclusion on Resistance Status and Mechanisms data_analysis->conclusion

Caption: A general workflow for investigating acaricide resistance.

Protocols for Toxicological Bioassays

Toxicological bioassays are fundamental for quantifying the level of resistance in a mite population. The lethal concentration required to kill 50% of the population (LC50) is determined and compared to that of a susceptible reference strain to calculate the resistance ratio (RR).

2.1. Leaf Dip Bioassay Protocol (for phytophagous mites, e.g., Tetranychus urticae)

This method is suitable for assessing the toxicity of acaricides to mites that feed on plants.

  • Materials:

    • This compound stock solution (analytical grade)

    • Acetone (for dissolving this compound)

    • Triton X-100 or similar surfactant

    • Distilled water

    • Bean or other suitable host plant leaves

    • Petri dishes (9 cm diameter)

    • Cotton wool

    • Fine camel-hair brush

    • Stereomicroscope

  • Procedure:

    • Preparation of Test Solutions: Prepare a serial dilution of this compound in distilled water containing 0.01% (v/v) Triton X-100. A control solution should contain only distilled water and the surfactant.

    • Leaf Disc Preparation: Cut leaf discs (e.g., 4 cm diameter) from fresh, untreated host plant leaves.

    • Treatment: Immerse each leaf disc in the respective this compound dilution or control solution for 15 seconds with gentle agitation.[5]

    • Drying: Place the treated leaf discs on a paper towel and allow them to air dry for approximately 2-3 hours.[5]

    • Experimental Setup: Place a layer of moistened cotton wool in the bottom of each Petri dish. Place a treated leaf disc, adaxial side up, on the cotton.

    • Mite Infestation: Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.

    • Incubation: Maintain the Petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (L:D) photoperiod.

    • Mortality Assessment: After 24 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[5]

    • Data Analysis: Use probit analysis to calculate the LC50 values. The resistance ratio is calculated as: RR = LC50 of the field population / LC50 of the susceptible strain.

2.2. Residual Contact Vial Bioassay Protocol

This method is useful for assessing contact toxicity and can be adapted for various mite species.[6]

  • Materials:

    • Glass vials (e.g., 4 mL or 20 mL scintillation vials)

    • This compound stock solution

    • Acetone

    • Pipettes

    • Vortex mixer

    • Aspirator or fine brush

  • Procedure:

    • Preparation of Vials: Prepare serial dilutions of this compound in acetone.

    • Coating: Add 1 mL of each dilution (or a volume sufficient to coat the interior surface) to a glass vial. A control vial should be treated with acetone only.

    • Drying: Roll the vials on their sides until the acetone has completely evaporated, leaving a uniform residue of this compound on the inner surface. This can be facilitated by a gentle stream of air.

    • Mite Introduction: Introduce 20-30 adult mites into each vial and cap them (ensure ventilation to prevent asphyxiation).

    • Incubation: Keep the vials at 25 ± 1°C.

    • Mortality Assessment: Record mortality at 24 hours. Mites that cannot move are considered dead.

    • Data Analysis: Calculate LC50 and RR as described for the leaf dip bioassay.

Protocols for Biochemical Assays of Detoxification Enzymes

Elevated activity of detoxification enzymes is a common mechanism of metabolic resistance. The following assays can be used to compare enzyme activity between susceptible and resistant mite strains.

3.1. Mite Homogenate Preparation

  • Collect a known number (e.g., 50-100) of adult mites and freeze them at -80°C.

  • Homogenize the mites in a cold phosphate buffer (e.g., 0.1 M, pH 7.5) on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant is the enzyme source for the following assays.

3.2. Esterase (EST) Activity Assay

  • Principle: This assay measures the hydrolysis of α-naphthyl acetate to α-naphthol, which then reacts with a dye to produce a colored product.

  • Procedure:

    • Add mite homogenate to a microplate well containing a phosphate buffer.

    • Add the substrate, α-naphthyl acetate.

    • Incubate at room temperature.

    • Stop the reaction by adding a solution of Fast Blue B salt, which couples with the α-naphthol produced.

    • Measure the absorbance at a specific wavelength (e.g., 600 nm).

    • Calculate enzyme activity based on a standard curve prepared with α-naphthol.

3.3. Glutathione S-Transferase (GST) Activity Assay

  • Principle: This assay measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, a GS-CDNB conjugate, absorbs light at 340 nm.[7]

  • Procedure:

    • In a microplate well, mix the mite homogenate with a solution containing GSH and CDNB.[8]

    • Continuously monitor the increase in absorbance at 340 nm over several minutes.

    • Calculate the rate of reaction (change in absorbance per minute) to determine GST activity.

3.4. Cytochrome P450 Monooxygenase (P450) Activity Assay

  • Principle: P450 activity is often measured using a model substrate like 7-ethoxycoumarin, which is O-deethylated by P450s to the fluorescent product 7-hydroxycoumarin.

  • Procedure:

    • Add mite homogenate to a microplate well containing a buffer and NADPH (a required cofactor).

    • Add the substrate, 7-ethoxycoumarin.

    • Incubate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the fluorescence of the 7-hydroxycoumarin produced.

    • Quantify the activity using a standard curve of 7-hydroxycoumarin.

Protocols for Molecular Analysis of Resistance Mechanisms

Molecular techniques are used to identify target-site mutations and changes in the expression of genes involved in resistance.

4.1. DNA/RNA Extraction and cDNA Synthesis

  • Extract total DNA and RNA from susceptible and resistant mite populations using commercially available kits.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme. The resulting cDNA will be used for gene expression analysis (qPCR).

4.2. Target-Site Mutation Analysis

  • Principle: Since this compound inhibits oxidative phosphorylation, the target genes are likely those encoding subunits of the mitochondrial electron transport chain complexes.

  • Procedure:

    • Primer Design: Design PCR primers to amplify conserved regions of candidate target genes (e.g., subunits of Complex I, III, or ATP synthase).

    • PCR Amplification: Amplify the target gene fragments from the DNA of both susceptible and resistant mites.

    • DNA Sequencing: Sequence the PCR products.

    • Sequence Alignment: Align the sequences from resistant and susceptible mites to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

4.3. Gene Expression Analysis (Quantitative PCR - qPCR)

  • Principle: qPCR is used to quantify the expression levels of detoxification enzyme genes (P450s, GSTs, ESTs) to determine if they are overexpressed in resistant mites.

  • Procedure:

    • Primer Design: Design qPCR primers for the target detoxification genes and one or more stable reference (housekeeping) genes.

    • qPCR Reaction: Perform qPCR using the cDNA from susceptible and resistant mites, along with a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Toxicological Data for this compound against Mite Populations

Mite PopulationNLC50 (ppm) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible3001.5 (1.2 - 1.9)2.1 ± 0.21.0
Field Strain A30045.2 (38.9 - 52.5)1.8 ± 0.330.1
Field Strain B300150.8 (135.2 - 168.1)1.5 ± 0.2100.5

Table 2: Biochemical Assay Results for Detoxification Enzymes

Mite PopulationEsterase Activity (nmol/min/mg protein)GST Activity (nmol/min/mg protein)P450 Activity (pmol/min/mg protein)
Susceptible10.5 ± 1.225.1 ± 2.55.8 ± 0.7
Field Strain A12.1 ± 1.555.8 ± 4.96.2 ± 0.9
Field Strain B35.7 ± 3.168.4 ± 5.722.5 ± 2.1
* Indicates a statistically significant difference from the susceptible strain (p < 0.05).

Table 3: Relative Expression of Detoxification Genes in Resistant Mites

GeneGene FamilyFold Change in Field Strain B (vs. Susceptible)
TuGSTd05Glutathione S-Transferase2.8
CYP392A11Cytochrome P4504.1
TuEST03Carboxylesterase3.5

Visualization of Pathways and Relationships

Mechanism of Action of this compound

This compound disrupts the mitochondrial electron transport chain, which is responsible for generating the proton gradient that drives ATP synthesis.

chlorfenson_moa cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient Pumps H+ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient Pumps H+ ComplexIV Complex IV CytC->ComplexIV ComplexIV->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP This compound This compound This compound->Inhibition Inhibition->ComplexI Inhibition Inhibition->ComplexIII

Caption: Inhibition of oxidative phosphorylation by this compound.

Potential Resistance Mechanisms

Resistance to this compound can evolve through mutations in the target proteins or through enhanced metabolic detoxification.

resistance_mechanisms cluster_target_site Target-Site Resistance cluster_metabolic Metabolic Resistance This compound This compound Target Mitochondrial Target (e.g., Complex I/III subunits) This compound->Target Binds to DetoxEnzymes Detoxification Enzymes (P450s, GSTs, ESTs) This compound->DetoxEnzymes Metabolized by Toxicity Toxicity (ATP Depletion) Target->Toxicity Leads to InactiveMetabolite Inactive Metabolite DetoxEnzymes->InactiveMetabolite Mutation Mutation in Target Gene AlteredTarget Altered Target Protein Mutation->AlteredTarget AlteredTarget->Toxicity Reduced Binding GeneUpregulation Gene Upregulation IncreasedEnzymes Increased Enzyme Production GeneUpregulation->IncreasedEnzymes IncreasedEnzymes->DetoxEnzymes Enhances

Caption: Overview of acaricide resistance mechanisms.

References

Application Note: Sensitive Detection of Chlorfenson and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS-based analytical method provides a robust and sensitive platform for the detection and quantification of the acaricide chlorfenson and its primary metabolite, p-chlorobenzenesulfonic acid. This application note outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in environmental monitoring, food safety, and toxicology.

Introduction

This compound is a non-systemic acaricide and ovicide used to control mites on various crops.[1] Its primary metabolite, p-chlorobenzenesulfonic acid, is formed through the cleavage of the ether linkage.[2] Due to potential environmental persistence and toxicological relevance, a highly sensitive and selective analytical method is crucial for monitoring residues of both the parent compound and its metabolite in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity for this purpose. This method is applicable for the analysis of this compound and p-chlorobenzenesulfonic acid in complex sample matrices such as soil, water, and agricultural products.

Principle of the Method

The method employs a solid-phase extraction (SPE) procedure to isolate and concentrate this compound and p-chlorobenzenesulfonic acid from the sample matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of specific precursor-to-product ion transitions for each analyte ensures high selectivity and accurate quantification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of both the relatively nonpolar parent compound, this compound, and its more polar metabolite, p-chlorobenzenesulfonic acid, from a water sample. Modifications may be required for other matrices.

  • Materials:

    • Mixed-mode SPE cartridges (e.g., Polymer-based with reverse-phase and anion-exchange properties)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (reagent grade)

    • Ammonium hydroxide (reagent grade)

    • Deionized water

    • Sample filtration apparatus (0.45 µm filter)

  • Procedure:

    • Sample Pre-treatment: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter. Adjust the pH of the sample to ~7.0.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the SPE cartridge.

      • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.

      • Dry the cartridge under vacuum for 5 minutes.

    • Elution:

      • Fraction 1 (this compound): Elute this compound with 5 mL of acetonitrile.

      • Fraction 2 (p-chlorobenzenesulfonic acid): Elute the metabolite with 5 mL of methanol containing 2% ammonium hydroxide.

    • Reconstitution: Evaporate each fraction to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph (e.g., UHPLC system)

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: The following precursor and product ions are recommended. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound302.9174.9107.925
p-chlorobenzenesulfonic acid190.9109.980.020

Data Presentation

The performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

Table 1: Method Performance and Validation Data

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
This compound0.1 - 100>0.9980.030.192.54.8
p-chlorobenzenesulfonic acid0.1 - 100>0.9970.040.188.96.2

Visualizations

Below are graphical representations of the experimental workflow and analytical logic.

G Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Sample 1. Water Sample (100 mL) Filter 2. Filtration (0.45 µm) Sample->Filter AdjustpH 3. pH Adjustment (~7.0) Filter->AdjustpH Load 5. Load Sample AdjustpH->Load Condition 4. Condition SPE Cartridge (Methanol & Water) Condition->Load Wash 6. Wash Cartridge (Deionized Water) Load->Wash Elute_C 7a. Elute this compound (Acetonitrile) Wash->Elute_C Elute_M 7b. Elute Metabolite (Methanol + 2% NH4OH) Wash->Elute_M Evaporate_C 8a. Evaporate Elute_C->Evaporate_C Evaporate_M 8b. Evaporate Elute_M->Evaporate_M Reconstitute 9. Reconstitute in Mobile Phase (1 mL) Evaporate_C->Reconstitute Evaporate_M->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for sample preparation using solid-phase extraction.

G LC-MS/MS Analytical Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Column C18 Column Separation (Gradient Elution) Injection->Column ESI ESI Source (Negative Ionization) Column->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM Mode) Detector->Data

Caption: Logical flow of the LC-MS/MS analysis process.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous determination of this compound and its primary metabolite, p-chlorobenzenesulfonic acid. The sample preparation protocol is effective in isolating the analytes from a water matrix, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Notes and Protocols for the Efficient Extraction of Chlorfenson from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient extraction of the acaricide chlorfenson from various plant tissues. The methodologies outlined are based on widely validated techniques to ensure reliable and reproducible results for residue analysis and other research applications.

Introduction

This compound is a persistent organochlorine acaricide and ovicide used to control mites and their eggs on various crops. Due to its potential for bioaccumulation and toxicity, monitoring its residue levels in plant tissues is crucial for food safety and environmental assessment. This document details the highly efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has become a standard for pesticide residue analysis in food matrices. While specific recovery data for this compound is not extensively published in readily available literature, the QuEChERS method is validated for a broad range of pesticides with similar chemical properties, generally yielding recoveries between 70% and 120% with high precision.[1][2][3]

Quantitative Data Summary

Table 1: Expected Recovery of this compound using QuEChERS Method in Various Plant Tissues

Plant MatrixFortification Level (ng/g)Expected Recovery (%)Expected RSD (%)
Apples1070 - 120< 20
Citrus Fruits (e.g., Oranges)1070 - 120< 20
Leafy Greens (e.g., Spinach)1070 - 120< 20
Tomatoes1070 - 120< 20
Grapes1070 - 120< 20

Table 2: Comparison of Expected Performance of Different Extraction Techniques for this compound

Extraction TechniqueExpected Recovery (%)ThroughputSolvent ConsumptionCost
QuEChERS70 - 120HighLowLow
Solid-Phase Extraction (SPE)80 - 110MediumMediumMedium
Liquid-Liquid Extraction (LLE)60 - 100LowHighHigh

Experimental Protocols

The following are detailed protocols for the most common and effective extraction techniques for pesticide residues in plant tissues.

Protocol 1: QuEChERS Method (Based on AOAC Official Method 2007.01)

This method is suitable for a wide variety of fruits and vegetables with high water content.[2][3]

1. Sample Preparation and Homogenization: a. Weigh 15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., cereals, dried fruits), use a 5 g sample and add 10 mL of water. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate internal standard. d. Cap the tube and shake vigorously for 1 minute.

2. Extraction (Salting Out): a. Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). b. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates. c. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:

  • For general fruits and vegetables (low fat, no intense pigmentation): 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).
  • For pigmented fruits and vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB).
  • For fatty samples (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. b. Shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. The resulting supernatant is ready for analysis by GC-MS or LC-MS. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

Protocol 2: QuEChERS Method (Based on EN 15662)

This European standard method is also widely used for pesticide residue analysis in food of plant origin.[5][6]

1. Sample Preparation and Homogenization: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For samples with low water content, adjust the sample weight and add water to achieve a total water volume of approximately 10 mL. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard. d. Shake vigorously for 1 minute.

2. Extraction (Salting Out): a. Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. b. Immediately shake vigorously for 1 minute. c. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup: a. Transfer an aliquot of the supernatant to a d-SPE tube with the appropriate sorbents for the matrix (see AOAC protocol for examples). b. Shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. The supernatant is ready for chromatographic analysis.

Diagrams

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenized Plant Tissue Add_Solvent 2. Add Acetonitrile & Internal Standard Sample->Add_Solvent Shake1 3. Shake Vigorously Add_Solvent->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Vigorously Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer Add_dSPE 8. Add to d-SPE Tube Shake3 9. Shake Vigorously Add_dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract 11. Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 12. GC-MS or LC-MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for the QuEChERS extraction of this compound.

Logical_Relationship This compound This compound in Plant Matrix Homogenization Homogenization This compound->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Partitioning Salting-Out (MgSO4, NaCl, Citrates/Acetate) Extraction->Partitioning Cleanup Dispersive SPE (PSA, GCB, C18) Partitioning->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis

Caption: Logical steps for isolating this compound from plant tissues for analysis.

References

Troubleshooting & Optimization

Technical Support Center: Chlorfenson Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing stability issues with chlorfenson in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in water a concern?

A1: this compound is a non-systemic acaricide and insecticide. Its chemical structure, a benzenesulfonate ester, makes it susceptible to degradation in aqueous environments, particularly through hydrolysis. This instability can lead to a decrease in the active compound concentration during an experiment, resulting in inaccurate and unreliable data.

Q2: What are the primary factors that affect this compound stability in aqueous solutions?

A2: The main factors influencing this compound's stability are pH, temperature, and light exposure.

  • pH: this compound is known to hydrolyze in alkaline (high pH) conditions.[1][2] Acidic and neutral conditions are generally more favorable for its stability.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[3]

  • Light: Although some sources suggest this compound is not expected to photodegrade, exposure to UV light can be a degradation pathway for many pesticides and should be considered a potential factor.

Q3: What are the main degradation products of this compound in water?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which cleaves the ester bond. This process typically results in the formation of p-chlorophenol and p-chlorobenzenesulfonic acid.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its low water solubility, a stock solution of this compound should first be prepared in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or acetonitrile. This concentrated stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

Q5: What is the expected half-life of this compound in an aqueous solution?

A5: The half-life of this compound is highly dependent on the specific conditions of the aqueous solution, especially pH and temperature.[1] While extensive public data on its hydrolysis kinetics is limited, it is expected to degrade significantly faster under alkaline conditions compared to neutral or acidic conditions. It is crucial to experimentally determine the half-life under your specific experimental conditions.

Troubleshooting Guide

Issue 1: Rapid loss of this compound concentration in my experiment.

Possible Cause Solution
Alkaline Hydrolysis Measure the pH of your aqueous solution. If it is above 7.0, consider buffering your solution to a lower pH (e.g., pH 5-7) where this compound is more stable.[2]
High Temperature If your experiment allows, conduct it at a lower temperature or use a temperature-controlled environment. Store all solutions containing this compound at 4°C for short-term use or -20°C for long-term storage.
Photodegradation Protect your solutions from light by using amber vials or by wrapping your containers with aluminum foil, especially if working under intense laboratory lighting or sunlight.

Issue 2: Precipitation or cloudiness observed when diluting this compound stock into an aqueous medium.

Possible Cause Solution
Low Aqueous Solubility This compound is practically insoluble in water. The concentration in your aqueous medium may be exceeding its solubility limit.
- Decrease the final concentration of this compound in your working solution.
- Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on your experiment (keep below 0.5% if possible).
- Use sonication or vortexing immediately after dilution to aid dissolution, but be aware this may not prevent eventual precipitation.

Issue 3: Inconsistent or non-reproducible experimental results.

Possible Cause Solution
Inconsistent Solution Preparation Prepare a large batch of the working solution to be used across all replicates and experiments to ensure concentration uniformity.
Degradation During Storage Prepare fresh working solutions daily from a concentrated stock. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Variable pH Ensure your experimental medium is adequately buffered to resist pH shifts that could alter the rate of this compound degradation.

Quantitative Stability Data

Specific experimental data on the hydrolysis half-life of this compound is not widely available in the literature. Therefore, it is essential for researchers to determine this experimentally. The table below is a representative example illustrating the expected trends for a benzenesulfonate ester like this compound. The actual values must be determined using the stability testing protocol provided.

Table 1: Representative Hydrolysis Half-Life (t½) of this compound in Aqueous Solution (Example Data)

Temperature (°C)pH 5.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
25°C > 100 days~70 days< 10 days
40°C ~50 days~20 days< 2 days

Note: The values in this table are illustrative examples to show the expected inverse relationship between stability and pH/temperature. They are not based on experimental data for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes how to prepare a concentrated stock solution in an organic solvent and subsequent working solutions in an aqueous medium.

  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Sterile, amber glass vials

    • Analytical balance

    • Calibrated pipettes

    • Aqueous buffer/medium of choice

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh out a specific amount of this compound powder (e.g., 3.03 mg) using an analytical balance in a chemical fume hood. (this compound MW: 303.16 g/mol ).

    • Transfer the powder to a sterile amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired concentration. For 3.03 mg, add 1.0 mL of DMSO to make a 10 mM stock solution.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to a week).

  • Procedure for Working Solution:

    • Thaw a vial of the concentrated stock solution.

    • Dilute the stock solution into your pre-warmed (if applicable) aqueous experimental medium to the final desired concentration.

    • For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of your aqueous medium.

    • Mix thoroughly by vortexing or inverting the tube. Prepare this working solution fresh for each experiment.

Protocol 2: Aqueous Stability Study and HPLC-UV Analysis

This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions.

  • Experimental Setup:

    • Prepare buffered aqueous solutions at desired pH levels (e.g., pH 5, 7, and 9).

    • Spike each buffered solution with this compound from a concentrated stock to a known final concentration (e.g., 10 µM).

    • Dispense the solutions into amber HPLC vials.

    • Incubate sets of vials at different temperatures (e.g., 25°C and 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from each condition for analysis. The t=0 sample represents the initial concentration.

  • HPLC-UV Method for Quantification:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Acetonitrile and HPLC-grade water.

    • Gradient Elution: A gradient can be optimized, for example: Start with 50% Acetonitrile, increase to 90% over 10 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration of this compound in each sample at each time point.

    • Plot the natural log of the concentration (ln[C]) versus time for each condition.

    • The degradation of many pesticides follows first-order kinetics. The slope of the line from the ln[C] vs. time plot will be the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 3: GC-MS/MS Analysis of this compound

For more sensitive and selective analysis, especially in complex matrices, GC-MS/MS is recommended. The following conditions are based on a published application note.[5]

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable solvent like hexane or dichloromethane, or use solid-phase extraction (SPE) for sample cleanup and concentration.

  • GC-MS/MS Method Parameters:

    • GC Column: Zebron ZB-5MSPLUS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless, 250°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 70°C, ramp to 300°C. Optimize the ramp rate to achieve good separation.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity.

      • Precursor Ion (m/z): 302

      • Product Ions (m/z): 175, 111[5]

    • Retention Time: Approximately 11.61 minutes under the conditions specified in the reference.[5]

Visualizations

StabilityFactors cluster_factors Factors Influencing Stability This compound This compound in Aqueous Solution Degradation Accelerated Degradation (Hydrolysis, Oxidation) This compound->Degradation influenced by pH pH (Alkalinity) pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation Products Degradation Products (p-chlorophenol, p-chlorobenzenesulfonic acid) Degradation->Products results in

Caption: Factors affecting this compound stability.

HydrolysisPathway This compound This compound (4-chlorophenyl 4-chlorobenzenesulfonate) P1 p-chlorobenzenesulfonic acid This compound->P1 Hydrolysis P2 p-chlorophenol This compound->P2 Hydrolysis Water H₂O Condition Alkaline Conditions (OH⁻) High Temperature

Caption: Simplified hydrolysis pathway of this compound.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Stock Solution (this compound in DMSO) C Spike Buffers with Stock to Final Concentration A->C B Prepare Buffered Aqueous Solutions (pH 5, 7, 9) B->C D Aliquot into Amber Vials C->D E Incubate at Different Temperatures (e.g., 25°C, 40°C) D->E F Sample at Time Points (t=0, 2, 4, 8... hrs) E->F G Analyze by HPLC-UV or GC-MS/MS F->G H Quantify Concentration vs. Calibration Curve G->H I Plot ln[C] vs. Time H->I J Calculate Rate Constant (k) and Half-Life (t½) I->J

Caption: Workflow for a this compound stability study.

References

troubleshooting common issues in chlorfenson GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of chlorfenson. It is intended for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs)

Q1: What is the typical sample preparation method for this compound analysis in food matrices?

A1: The most common and effective sample preparation method for analyzing this compound residues in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3][4] This procedure involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like pigments and fats.[2]

Q2: What are the characteristic mass-to-charge (m/z) ratios for identifying this compound in GC-MS analysis?

A2: In electron ionization (EI) mode, this compound exhibits a characteristic fragmentation pattern. Key m/z values for identification include the precursor ion and several product ions. For Selected Reaction Monitoring (SRM) in GC-MS/MS, specific transitions are monitored for enhanced selectivity and sensitivity.[1]

Q3: What are common causes of poor peak shape (e.g., tailing) for this compound?

A3: Peak tailing in this compound analysis can arise from several factors:

  • Active sites in the GC system: Non-volatile matrix components can accumulate in the GC inlet or the front of the analytical column, creating active sites that interact with the analyte.

  • Column contamination: Buildup of non-volatile residues can degrade column performance.[5]

  • Improper column installation: A poorly cut column can cause turbulent flow and lead to peak tailing.[6]

  • Contaminated ion source: The use of halogenated solvents can lead to the formation of deposits on the ion source, causing peak tailing for certain compounds.[7]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, where co-extracted compounds interfere with the analyte's ionization, can cause signal enhancement or suppression, leading to inaccurate quantification.[2][3][4] To mitigate these effects:

  • Optimize sample cleanup: Use appropriate dSPE sorbents in the QuEChERS method to remove interfering substances. For highly pigmented samples, sorbents like graphitized carbon black (GCB) can be effective, but care must be taken to avoid the loss of planar pesticides.[1][2]

  • Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix.[3][8]

  • Dilute the sample extract: If the instrument is sensitive enough, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact.[9]

Q5: Is this compound susceptible to thermal degradation during GC analysis?

A5: Like many pesticides, this compound can be susceptible to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification.[5][10][11] To address this, consider the following:

  • Optimize inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of this compound.[5]

  • Use a programmed temperature vaporization (PTV) inlet: This allows for a gentle temperature ramp, minimizing thermal stress on the analyte.

  • Consider on-column injection: This technique introduces the sample directly onto the column without passing through a hot inlet, thereby avoiding thermal degradation.[11]

Troubleshooting Guides

Problem: No or Low this compound Peak
Possible Cause Recommended Action
Inefficient Extraction Ensure the QuEChERS procedure is followed correctly. Verify the correct solvent and salt composition. Check for proper phase separation.[2][4]
Analyte Degradation Check for degradation in the GC inlet by lowering the inlet temperature.[5] Ensure the sample is not exposed to high pH conditions, as this compound hydrolyzes in alkali.
Instrument Sensitivity Verify the MS detector is properly tuned and calibrated. Check for leaks in the GC system.[11]
Incorrect MS Parameters Ensure the correct m/z values are being monitored for this compound. Refer to the quantitative data table below.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Action
Active Sites in Inlet/Column Perform inlet maintenance, including replacing the liner and septum.[5] Trim the first few centimeters of the analytical column.[6]
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Solvent Ensure the sample solvent is compatible with the GC stationary phase.[5]
Poor Column Installation Re-cut the column ensuring a clean, square cut and install it according to the manufacturer's instructions.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound GC-MS analysis. Note that retention times can vary depending on the specific column and analytical conditions.

ParameterValueReference
Molecular Weight 303.16 g/mol [10]
Molecular Formula C₁₂H₈Cl₂O₃S[10]
Typical Retention Time 7.62 min (Fast GC method)[1]
Quantifier Ion (SRM) 301.96 -> 174.98[1]
Qualifier Ion (SRM) 174.98 -> 110.98[1]
Common EI Fragments (m/z) 175, 111

Experimental Protocols

QuEChERS Sample Preparation Protocol (Adapted from AOAC 2007.01)

This protocol provides a general guideline for the extraction and cleanup of this compound from a fruit or vegetable matrix.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of water to samples with low water content to bring the total water volume to ~10 mL.

  • Add 10 mL of acetonitrile.

  • Add internal standards.

  • Shake vigorously for 1 minute.

  • Add the appropriate salt mixture (e.g., magnesium sulfate and sodium acetate).[2]

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a portion of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbents (e.g., primary secondary amine (PSA) and magnesium sulfate). For pigmented samples, GCB may be included.

  • Shake for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The resulting supernatant is ready for GC-MS analysis. It may be diluted or undergo a solvent exchange if necessary.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Sample Extraction 2. Acetonitrile Extraction with Salts Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Cleanup 4. dSPE Cleanup Centrifugation1->Cleanup Centrifugation2 5. Centrifuge Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection 6. Inject into GC-MS Final_Extract->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Peak_Integration 9. Peak Integration Detection->Peak_Integration Quantification 10. Quantification Peak_Integration->Quantification Reporting 11. Report Results Quantification->Reporting

Caption: General workflow for this compound GC-MS analysis.

Troubleshooting_Logic Start Problem with This compound Analysis Check_Peak Is a peak present? Start->Check_Peak Check_Shape Is the peak shape good? Check_Peak->Check_Shape Yes No_Peak No/Low Peak Check_Peak->No_Peak No Check_Quant Is quantification accurate? Check_Shape->Check_Quant Yes Bad_Shape Peak Tailing/Fronting Check_Shape->Bad_Shape No Solution_Found Analysis Successful Check_Quant->Solution_Found Yes Bad_Quant Inaccurate Quantification Check_Quant->Bad_Quant No Troubleshoot_Extraction Verify sample prep & instrument sensitivity No_Peak->Troubleshoot_Extraction Troubleshoot_Shape Perform inlet maintenance Check column installation Bad_Shape->Troubleshoot_Shape Troubleshoot_Quant Address matrix effects Use matrix-matched standards Bad_Quant->Troubleshoot_Quant

References

optimizing chlorfenson solid-phase extraction from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase extraction (SPE) of chlorfenson from environmental samples. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked questions (FAQs)

Q1: What is Solid-Phase Extraction (SPE) and why is it used for this compound analysis?

Solid-Phase Extraction (SPE) is a sample preparation technique that separates compounds from a mixture based on their physical and chemical properties.[1] An analyte of interest, such as this compound, is isolated from a complex sample matrix (e.g., water, soil) by passing the sample through a solid sorbent.[1][2] Interferences are washed away, and the purified this compound is then eluted with a small volume of solvent.[1] This process is crucial for environmental analysis as it concentrates the analyte, removes matrix components that can interfere with subsequent analysis, and improves the sensitivity and reliability of analytical instruments like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][3][4]

Q2: What are the key steps in an SPE procedure?

A typical SPE procedure involves four main steps:

  • Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for analyte retention.[5][6]

  • Sample Loading: The environmental sample containing this compound is passed through the conditioned sorbent. This compound and some impurities bind to the sorbent.[6]

  • Washing: A specific solvent is used to rinse the sorbent, removing weakly bound interferences while leaving this compound attached.[6]

  • Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified this compound in a small volume.[1][6]

Q3: Which type of SPE sorbent should I choose for this compound?

This compound is a moderately nonpolar organochlorine pesticide. Therefore, a reversed-phase sorbent is generally the most appropriate choice. Common reversed-phase sorbents include:

  • C18 (Octadecyl): This is the most common and versatile reversed-phase sorbent, effective for retaining nonpolar to moderately polar compounds from aqueous matrices.[1][4]

  • C8 (Octyl): Similar to C18 but less retentive, which can be advantageous if this compound is too strongly retained on C18.

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer a higher surface area and are stable over a wider pH range, making them suitable for a broad range of pesticides.[1][3]

The final choice of sorbent may require some method development to achieve the best recovery.[7][8]

Q4: Can SPE cartridges be reused?

No, it is generally not recommended to reuse SPE cartridges for environmental analysis.[1] Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries, compromising the reliability of your results.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Problem 1: Low or No Recovery of this compound

Q: I am experiencing very low or no recovery of this compound in my final extract. What are the possible causes and how can I fix this?

A: Low recovery is a common issue in SPE.[8] The first step is to determine at which stage the analyte is being lost. Analyze the fractions from each step (load, wash, and elution) to pinpoint the problem.

Potential Causes and Solutions

Potential Cause Solution
Improper Sorbent Conditioning Ensure the sorbent bed is fully wetted. For reversed-phase sorbents like C18, condition with an appropriate volume (e.g., 2-3 column volumes) of a water-miscible organic solvent like methanol, followed by reagent water or a buffer matching the sample's pH.[5] Do not let the sorbent dry out between conditioning and sample loading.[8][9]
Incorrect Sorbent Choice The sorbent may not be retaining the this compound. If using a reversed-phase sorbent, ensure the sample is primarily aqueous.[8] If this compound is breaking through during sample loading, consider a more retentive sorbent (e.g., from C8 to C18 or a polymeric sorbent) or increase the sorbent mass.[5]
Sample pH Not Optimized The pH of the sample can affect the retention of some analytes. For neutral compounds like this compound, pH adjustment is less critical, but for samples with complex matrices, adjusting the pH to near neutral (6-8) can improve reproducibility. For ionizable pesticides, pH should be adjusted to ensure they are in their neutral form for reversed-phase SPE.[8][10]
High Flow Rate During Sample Loading If the sample is loaded too quickly, there may not be sufficient contact time between this compound and the sorbent for effective retention.[5][8] Reduce the flow rate to allow for proper binding equilibrium to be established.[8]
Wash Solvent is Too Strong The wash solvent may be prematurely eluting the this compound. Use a weaker wash solvent (e.g., increase the percentage of water in a methanol/water mixture) to remove interferences without affecting the analyte.[9][11]
Elution Solvent is Too Weak The elution solvent may not be strong enough to desorb this compound from the sorbent.[8][11] Increase the strength of the elution solvent (e.g., use a stronger organic solvent like acetonitrile or add a modifier). You can also try increasing the volume of the elution solvent.[9]
Sample Matrix Effects High levels of organic matter or particulates in the sample can clog the cartridge or compete with this compound for binding sites.[9] Pre-filter samples with high particulate matter.[9] For complex matrices, consider using a different cleanup technique or a more selective sorbent.
Problem 2: Poor Reproducibility and High Variability

Q: My recovery results for this compound are inconsistent between replicate samples. What could be causing this variability?

A: Poor reproducibility can stem from inconsistencies in the SPE procedure or from the analytical system itself.[11]

Potential Causes and Solutions

Potential Cause Solution
Inconsistent Flow Rates Variations in flow rates during loading, washing, or elution can lead to inconsistent results. Use a vacuum manifold with a regulator or a positive pressure manifold to ensure a constant and reproducible flow rate for all samples.[8]
Sorbent Bed Drying Out Allowing the sorbent to dry out after conditioning and before sample loading can lead to channeling and poor recovery.[8] Ensure the sorbent bed remains submerged in liquid throughout the process until the final drying step.
Inconsistent Sample Pre-treatment Variations in sample pH, filtration, or dilution will lead to variable results. Ensure all samples, standards, and blanks are treated identically.
Variable Elution Volume Ensure the exact same volume of elution solvent is used for every sample. Inconsistent elution volumes will lead to different final concentrations.
Carryover from Analytical System Check the analytical instrument (e.g., GC, HPLC) for carryover by injecting a blank solvent after a high-concentration sample.[11]
Problem 3: Dirty Extracts and Matrix Interferences

Q: The final extract contains many interfering peaks, making it difficult to accurately quantify this compound. How can I obtain a cleaner extract?

A: Matrix interferences are common in environmental samples. The goal is to optimize the SPE method to selectively remove these interferences.

Potential Causes and Solutions

Potential Cause Solution
Ineffective Wash Step The wash step is not adequately removing co-extracted interferences. Optimize the wash solvent by gradually increasing its strength until you start to see a loss of this compound. This will maximize the removal of interferences without affecting the analyte.[11]
Non-Selective Sorbent The chosen sorbent may be retaining a wide range of compounds from the matrix. Consider using a more selective sorbent. Alternatively, a multi-step cleanup using different sorbents (e.g., aminopropyl followed by silica) may be necessary for very complex matrices.[12]
Inappropriate Elution Solvent The elution solvent may be strong enough to elute both the analyte and strongly bound interferences. Try a more selective elution solvent that is just strong enough to elute this compound.
Leachables from the SPE Cartridge Plasticizers or other compounds can sometimes leach from the polypropylene cartridge material. Pre-washing the cartridge with the elution solvent before the conditioning step can help remove these contaminants.[9]

Experimental Protocols and Data

Generic SPE Protocol for this compound from Water Samples

This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.

  • Sorbent Selection: C18 or Styrene-Divinylbenzene (SDB) SPE cartridge (e.g., 500 mg sorbent mass).

  • Sample Pre-treatment:

    • Collect a 500 mL to 1 L water sample in an amber glass bottle.[12]

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • Adjust the sample pH to ~7.0 if necessary.[10]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of organic-free reagent water through the cartridge. Do not allow the sorbent to go dry.[13]

  • Sample Loading:

    • Pass the entire water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of organic-free reagent water to remove salts and polar interferences.

    • Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with a small volume of a strong organic solvent. A common choice is ethyl acetate or a mixture of ethyl acetate and acetone (1:1, v/v).[13]

    • Use two aliquots of 3-5 mL of the elution solvent. Allow the first aliquot to soak the sorbent for a few minutes before drawing it through.

  • Post-Elution:

    • The collected eluate can be dried by passing it through anhydrous sodium sulfate.

    • The sample is then concentrated (e.g., using a gentle stream of nitrogen) to a final volume of 1 mL for analysis by GC or HPLC.[12]

Generic SPE Protocol for this compound from Soil/Sediment Samples
  • Initial Extraction:

    • Homogenize the soil sample.

    • Extract a known weight of the soil (e.g., 10-20 g) with an organic solvent like methylene chloride or acetone/hexane mixture using sonication or Soxhlet extraction.

  • Solvent Exchange:

    • Concentrate the initial extract and exchange the solvent to one that is compatible with the SPE conditioning step (e.g., hexane).

  • SPE Cleanup:

    • This step is used to remove co-extracted interferences like lipids or humic acids. A normal-phase sorbent like Florisil or silica gel is often used after the initial extraction.

    • Conditioning: Condition the Florisil cartridge with the elution solvent, followed by the loading solvent (e.g., hexane).

    • Loading: Load the concentrated extract onto the cartridge.

    • Washing: Wash with a non-polar solvent to remove non-polar interferences.

    • Elution: Elute this compound with a solvent of moderate polarity (e.g., a mixture of hexane and ethyl acetate). The exact ratio will need to be optimized.

  • Post-Elution:

    • Concentrate the eluate to a final volume of 1 mL for analysis.

Summary of Key SPE Parameters for Optimization

The following table provides typical starting ranges for various SPE parameters that should be optimized for this compound analysis.

Parameter Water Samples Soil/Sediment Extracts Rationale for Optimization
Sorbent Type Reversed-Phase (C18, SDB)Normal-Phase (Florisil, Silica) or Reversed-PhaseMatch sorbent polarity to the analyte and sample matrix to ensure proper retention and cleanup.[8]
Sorbent Mass 200 - 1000 mg500 - 2000 mgShould be sufficient to retain the analyte without being overloaded by matrix components.[5][14]
Sample Volume 100 mL - 2 LN/ALarger volumes increase the concentration factor but also increase loading time and potential for breakthrough.[15]
Sample pH 6.0 - 8.0N/AOptimizing pH can improve retention by ensuring the analyte is in the correct form (neutral for reversed-phase).[10]
Loading Flow Rate 5 - 15 mL/min1 - 5 mL/minSlower flow rates increase contact time and improve retention, but increase processing time.[5][8]
Wash Solvent Water, 5-10% Methanol in WaterHexane, Methylene Chloride/Hexane mixturesMust be strong enough to remove interferences but weak enough to not elute the analyte.[9][11]
Elution Solvent Ethyl Acetate, Acetonitrile, AcetoneHexane/Acetone, Methylene ChlorideMust be strong enough to completely desorb the analyte in a small volume.[8]
Elution Volume 2 - 10 mL5 - 15 mLShould be minimized to reduce the need for extensive post-concentration, but sufficient for full recovery.[9][15]

Visual Guides

Experimental Workflow for this compound SPE

The following diagram illustrates the typical workflow for solid-phase extraction of this compound from an environmental water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample 1. Water Sample Collection & Filtration pretreat 2. pH Adjustment (if necessary) sample->pretreat condition 3. Sorbent Conditioning pretreat->condition load 4. Sample Loading condition->load wash 5. Cartridge Washing load->wash elute 6. Analyte Elution wash->elute waste1 Interferences to Waste wash->waste1 concentrate 7. Eluate Concentration elute->concentrate waste2 This compound (Purified Extract) elute->waste2 analysis 8. GC/HPLC Analysis concentrate->analysis

References

Technical Support Center: Mitigating Interference from Chlorfenson and Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from chlorfenson or other organochlorine compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cell-based assay shows a strong dose-dependent effect with this compound, but I suspect it's an artifact. What are the common causes of interference?

A1: A dose-dependent response can be misleading, as many interference mechanisms are concentration-dependent[1]. Common causes of artifacts with compounds like this compound, which have low aqueous solubility and are known to inhibit oxidative phosphorylation, include:

  • Cytotoxicity: The compound may be causing general cell death, which can be misinterpreted as a specific biological effect. This is especially relevant for this compound, which acts as a mitochondrial toxicant by inhibiting oxidative phosphorylation[2].

  • Compound Precipitation: Due to low solubility, the compound may precipitate in the assay medium, scattering light and affecting optical readouts (e.g., in fluorescence or absorbance-based assays)[3].

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to false-positive signals[1][4].

  • Nonspecific Reactivity: As a reactive chemical, it may nonspecifically interact with assay reagents, such as enzymes (e.g., luciferase) or detection antibodies, rather than the intended biological target[1][5].

  • Off-Target Effects: The compound may modulate biological pathways other than the one under investigation, leading to an observed phenotype that is not due to interaction with the intended target[6][7].

Q2: How can I determine if this compound is causing cytotoxicity in my assay?

A2: It is crucial to run a cytotoxicity counter-assay in parallel with your primary screen. Incorporate a direct measure of cell viability, such as nuclear counts or confluence in high-content imaging assays. Alternatively, use robust viability assays like CellTiter-Glo (for ATP levels) or assays that measure membrane integrity[1]. Be aware that cytotoxic compounds can also interfere with metabolism-based viability assays, so image-based confirmation is recommended[1].

Q3: What strategies can I use to mitigate interference from a poorly soluble compound like this compound?

A3: For compounds with low aqueous solubility, special dosing methods may be required to achieve and maintain the desired concentration in the assay medium. Consider the following approaches:

  • Use of a Media-Accommodated Fraction (MAF): This method involves preparing a stock solution in a biocompatible solvent like DMSO and then creating a dilution in the cell culture medium, followed by centrifugation to remove any precipitated compound before adding it to the cells. This ensures you are working with the soluble fraction of the compound[8].

  • Passive Dosing: For long-term exposure studies, passive dosing systems using materials like silicone micro-O-rings can be loaded with the compound and placed in the assay wells. This allows for a slow, continuous release of the compound into the medium, maintaining a stable concentration[8].

  • Inclusion of Detergents: In some cell-free assays, low concentrations of detergents like Tween-20 (e.g., 0.1% v/v) can help to prevent compound aggregation[5]. However, their use in cell-based assays must be carefully validated to ensure they do not affect cell health or the biological process being studied.

Troubleshooting Guides

Problem 1: High background fluorescence observed in wells treated with this compound.

This issue is likely due to compound autofluorescence.

Troubleshooting Steps:

  • Run a Counter-Screen: Prepare a plate with your cells and treat them with the same concentrations of this compound used in your primary assay, but omit the fluorescent reporter dye or substrate[4].

  • Measure Fluorescence: Read the plate using the same instrument settings as your primary assay.

  • Analyze Results: If you observe a concentration-dependent increase in fluorescence in the absence of the reporter, the compound is autofluorescent.

Mitigation Strategies:

  • Use Red-Shifted Dyes: Select fluorescent reporters with excitation and emission wavelengths in the red or far-red spectrum, as fewer compounds tend to autofluoresce in this range[4].

  • Time-Resolved Fluorescence: If your instrumentation allows, use time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which can reduce interference from short-lived background fluorescence[5].

  • Data Correction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal measured in the counter-screen from your primary assay data.

Problem 2: Inconsistent results or high variability between replicate wells.

This may be caused by compound precipitation or aggregation.

Troubleshooting Steps:

  • Visual Inspection: Under a microscope, inspect the wells treated with the highest concentrations of this compound. Look for visible precipitates or changes in the medium's appearance[4].

  • Solubility Assessment: Perform a solubility test of this compound in your final assay buffer.

  • Dynamic Light Scattering (DLS): If available, use DLS to detect the formation of compound aggregates in solution.

Mitigation Strategies:

  • Optimize Compound Concentration: Test a lower range of concentrations to stay below the solubility limit[1].

  • Improve Dosing Method: Switch to a media-accommodated fraction or passive dosing method to ensure a consistent and soluble concentration of the compound[8].

  • Modify Assay Buffer: While exercising caution, slight modifications to the assay buffer (e.g., adding a low percentage of serum or a non-ionic detergent) may improve solubility, but this must be validated for its effect on the assay's biological system.

Experimental Protocols

Protocol 1: Cytotoxicity Counter-Assay using a Luminescent Readout (CellTiter-Glo®)

Objective: To determine if this compound exhibits cytotoxic effects at the concentrations used in the primary assay.

Methodology:

  • Cell Plating: Plate cells in a 96- or 384-well plate at the same density as your primary assay and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and a vehicle control (e.g., DMSO). Treat the cells and incubate for the same duration as your primary assay.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in luminescence indicates a reduction in viable cells.

Protocol 2: Autofluorescence Counter-Screen

Objective: To identify if this compound is autofluorescent under the conditions of the primary assay.

Methodology:

  • Plate Setup: Use the same plate format and cell type as your primary assay.

  • Compound Addition: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for the same duration as your primary assay.

  • Omission of Reporter: Crucially, do not add the fluorescent dye or substrate used in your primary assay.

  • Imaging/Reading: Read the plate on your high-content imager or fluorescence plate reader using the identical filter sets and exposure times as the primary experiment[4].

  • Analysis: Quantify the fluorescence intensity in the relevant channel(s). A concentration-dependent signal indicates compound autofluorescence.

Quantitative Data Summary

Table 1: Common Assay Interference Mechanisms and Mitigation Strategies

Interference TypePotential CauseRecommended Counter-AssayMitigation StrategyReference
Cytotoxicity Disruption of essential cellular processes (e.g., mitochondrial function)Cell viability assay (e.g., CellTiter-Glo, nuclear count)Lower compound concentration; reduce incubation time[1]
Autofluorescence Intrinsic fluorescence of the test compoundRead plate without fluorescent reporterUse red-shifted dyes; time-resolved fluorescence; background subtraction[4]
Light Quenching Compound absorbs light emitted by the reporterMeasure fluorescence intensity of reporter in the presence of the compoundLower compound concentration; use a brighter fluorophore[4][5]
Compound Precipitation Low aqueous solubilityMicroscopic inspection; dynamic light scatteringTest lower concentrations; use alternative dosing methods (e.g., MAF)[3][8]
Nonspecific Reactivity Covalent modification of assay reagents (e.g., luciferase)Test compound in a cell-free version of the assayInclude DTT in buffer (for redox compounds); structural analogs[1][3]

Visualizations

Troubleshooting_Workflow start Assay Shows Dose-Dependent Effect run_cytotoxicity Run Cytotoxicity Counter-Assay start->run_cytotoxicity is_cytotoxic Is the compound cytotoxic? run_autofluorescence Run Autofluorescence Counter-Screen is_cytotoxic->run_autofluorescence No mitigate_cytotoxicity Mitigate: - Lower Concentration - Reduce Incubation Time is_cytotoxic->mitigate_cytotoxicity Yes is_autofluorescent Does the compound autofluoresce? check_solubility Check for Precipitation (Microscopy/DLS) is_autofluorescent->check_solubility No mitigate_autofluorescence Mitigate: - Use Red-Shifted Dyes - Background Subtraction is_autofluorescent->mitigate_autofluorescence Yes is_precipitating Is the compound precipitating? mitigate_precipitation Mitigate: - Lower Concentration - Use MAF Dosing is_precipitating->mitigate_precipitation Yes valid_hit Potential Valid Hit (Proceed with Orthogonal Assays) is_precipitating->valid_hit No run_cytotoxicity->is_cytotoxic run_autofluorescence->is_autofluorescent check_solubility->is_precipitating false_positive Likely False Positive (Deprioritize) mitigate_cytotoxicity->false_positive mitigate_autofluorescence->false_positive mitigate_precipitation->false_positive

Caption: Workflow for troubleshooting suspected assay interference.

Signaling_Pathway This compound This compound (Mitochondrial Toxicant) mitochondria Mitochondria This compound->mitochondria oxphos Inhibition of Oxidative Phosphorylation mitochondria->oxphos atp Decreased ATP Production oxphos->atp ros Increased ROS Production oxphos->ros stress_response Cellular Stress Response (e.g., p53 activation) atp->stress_response viability_assay Decreased Signal in Viability Assays (e.g., CellTiter-Glo) atp->viability_assay ros->stress_response apoptosis Apoptosis stress_response->apoptosis Counter_Screen_Logic cluster_primary Primary Assay cluster_counter Counter Screen primary_assay Cells + Compound + Reporter primary_result Signal Observed primary_assay->primary_result counter_result Signal Observed? counter_assay Cells + Compound (No Reporter) counter_assay->counter_result conclusion_artifact Conclusion: Artifact (e.g., Autofluorescence) counter_result->conclusion_artifact Yes conclusion_real Conclusion: Potential True Hit counter_result->conclusion_real No

References

preventing chlorfenson degradation during sample collection and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of chlorfenson during sample collection and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my samples?

A1: this compound, like many pesticides, is susceptible to degradation through several mechanisms. The primary factors to consider are:

  • pH: this compound is known to hydrolyze in alkaline (high pH) conditions.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation for most pesticides.[2][3]

  • Light: Exposure to sunlight, particularly UV radiation, can lead to the photodegradation of many pesticide compounds.[3]

  • Microbial Activity: Microorganisms present in soil and water samples can metabolize this compound, leading to its biotic degradation.

Q2: What are the known degradation products of this compound?

A2: The primary known degradation pathway for this compound is hydrolysis, which breaks the ester bond. This process can result in the formation of p-chlorobenzenesulfonic acid and p-chlorophenol.

Q3: How can I minimize this compound degradation during sample collection?

A3: To minimize degradation at the point of collection, it is crucial to handle samples promptly and appropriately. Key recommendations include:

  • Use appropriate containers: Collect samples in amber glass bottles to protect them from light.

  • Keep samples cool: Place samples in a cooler with ice or freezer packs immediately after collection to slow down chemical and microbial degradation.

  • Minimize headspace: Fill sample containers as much as possible to reduce the amount of oxygen available for potential oxidative degradation.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: Proper storage is critical for maintaining the integrity of your samples. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For longer-term storage, freezing samples at -20°C or below is advisable. Always store samples in the dark.

Q5: Can the type of solvent I use for extraction affect this compound stability?

A5: Yes, the choice of solvent can impact the stability of pesticides. While specific data on this compound in various organic solvents is limited, some pesticides have been shown to be unstable in certain solvents like methanol or acetone. It is recommended to use a non-polar solvent and to analyze extracts as soon as possible after preparation. If storage of extracts is necessary, they should be kept at low temperatures in the dark.

Troubleshooting Guides

Problem: Low recovery of this compound in my analytical results.

Possible Cause Troubleshooting Step
Degradation during storage Verify that samples were stored at the correct temperature (refrigerated or frozen) and protected from light. Review sample logs to check for any deviations in storage conditions.
Alkaline hydrolysis Measure the pH of your water samples or soil extracts. If the pH is alkaline, this may have contributed to hydrolysis. For future samples, consider adjusting the pH to a neutral or slightly acidic range upon collection, if appropriate for your analytical method.
Photodegradation Confirm that amber glass containers were used for sample collection and storage. If clear containers were used, light exposure is a likely cause of degradation.
Microbial degradation If samples were stored for an extended period at refrigeration temperatures, microbial activity could be a factor. For long-term storage, freezing is the preferred method to inhibit microbial action.
Improper sample collection Review your sample collection protocol. Ensure that samples were cooled immediately after collection and that there was minimal headspace in the containers.

Problem: Inconsistent or variable this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inhomogeneous sample matrix For soil or sediment samples, ensure thorough homogenization before taking subsamples for extraction and analysis.
Differential degradation If replicate samples were not handled identically (e.g., one was left on the benchtop longer than another), they may have degraded at different rates. Reinforce consistent sample handling procedures with all personnel.
Contamination Cross-contamination between samples can lead to inaccurate results. Ensure all sampling and processing equipment is thoroughly cleaned between samples.

Quantitative Data on Pesticide Degradation

However, to provide a general understanding of pesticide persistence, the following table summarizes typical half-life ranges for different classes of pesticides in soil.

Pesticide Class Typical Soil Half-Life Persistence Category
OrganophosphateFew days to a few weeksLow to Moderate
CarbamateA few days to a few monthsLow to Moderate
OrganochlorineSeveral months to yearsHigh
PyrethroidA few days to a few weeksLow

Note: Half-life is the time it takes for 50% of the initial amount of a substance to degrade. This is a general guide, and actual persistence can vary significantly based on environmental conditions.

Experimental Protocols

Protocol for Collection of Soil Samples for this compound Analysis
  • Materials:

    • Amber glass jars with PTFE-lined screw caps.

    • Stainless steel trowel, scoop, or soil probe.

    • Cooler with ice or freezer packs.

    • Deionized water, methanol, and hexane for cleaning.

    • Personal protective equipment (gloves, safety glasses).

  • Procedure:

    • Clean all sampling tools thoroughly before use and between sampling points. Wash with deionized water, rinse with methanol, followed by a final rinse with hexane, and allow to air dry.

    • At the sampling location, remove any surface debris (e.g., leaves, rocks).

    • Using the stainless steel tool, collect a soil sample from the desired depth.

    • Immediately transfer the soil into a pre-labeled amber glass jar, filling it to minimize headspace.

    • Tightly cap the jar.

    • Place the sample in a cooler with ice or freezer packs immediately.

    • Transport the samples to the laboratory as soon as possible.

    • Upon arrival at the lab, either store the samples in a refrigerator at 4°C for short-term storage or in a freezer at -20°C for long-term storage.

Protocol for Collection of Water Samples for this compound Analysis
  • Materials:

    • Amber glass bottles with PTFE-lined screw caps.

    • Cooler with ice or freezer packs.

    • Personal protective equipment (gloves, safety glasses).

  • Procedure:

    • At the sampling site, rinse the sample bottle and cap three times with the source water being collected.

    • Submerge the bottle below the water surface and allow it to fill. If sampling from a tap, let the water run for a few minutes before collecting the sample.

    • Fill the bottle to the brim to eliminate any headspace.

    • Tightly cap the bottle.

    • Place the sample in a cooler with ice or freezer packs immediately.

    • Transport the samples to the laboratory as soon as possible.

    • Upon arrival at the lab, store the samples in a refrigerator at 4°C. Freezing is generally not recommended for water samples due to the risk of bottle breakage.

General Protocol for a this compound Stability Study
  • Objective: To determine the stability of this compound in a specific sample matrix under defined storage conditions.

  • Materials:

    • A well-characterized blank matrix (e.g., soil or water known to be free of this compound).

    • This compound analytical standard.

    • Appropriate storage containers (e.g., amber glass vials).

    • Analytical instrumentation for this compound quantification (e.g., GC-MS or LC-MS).

  • Procedure:

    • Spike the blank matrix with a known concentration of this compound.

    • Aliquot the spiked matrix into multiple storage containers.

    • Analyze a subset of the samples immediately (Time 0) to establish the initial concentration.

    • Store the remaining samples under the desired conditions (e.g., 4°C in the dark, -20°C in the dark, room temperature exposed to light).

    • At predetermined time intervals (e.g., 1 day, 3 days, 7 days, 14 days, 30 days), retrieve a subset of samples from each storage condition.

    • Extract and analyze the samples to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.

Visualizations

cluster_collection Sample Collection cluster_storage Sample Storage & Preparation Collection Collect Sample (Soil/Water) Container Use Amber Glass Container Collection->Container Minimize Light Exposure Cooling Immediate Cooling (4°C) Container->Cooling Slow Degradation Storage Store at 4°C (short-term) or -20°C (long-term) Cooling->Storage Transport to Lab Extraction Minimize Time Before Extraction Storage->Extraction Analysis Prompt Analysis Extraction->Analysis

Caption: Workflow for sample collection and storage to minimize this compound degradation.

This compound This compound (p-chlorophenyl p-chlorobenzenesulfonate) PCBSA p-Chlorobenzenesulfonic Acid This compound->PCBSA Hydrolysis (Alkaline Conditions) PCP p-Chlorophenol This compound->PCP Hydrolysis (Alkaline Conditions)

References

investigating potential cross-reactivity of chlorfenson in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of chlorfenson.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

This compound is a retired acaricide and fungicide. In immunoassays, cross-reactivity is a significant concern due to the potential for structurally similar compounds to bind to the assay's antibodies, leading to inaccurate quantification of this compound. This can result in false-positive results or an overestimation of the this compound concentration.

Q2: What are the potential cross-reactants for a this compound immunoassay?

Q3: How can I minimize cross-reactivity in my this compound immunoassay?

Minimizing cross-reactivity is crucial for accurate results.[2] Key strategies include:

  • Antibody Selection: Utilize monoclonal antibodies for higher specificity, as they recognize a single epitope.[2]

  • Assay Format: Competitive ELISA formats are often used for small molecules like this compound.[3]

  • Optimization of Assay Conditions: Adjusting incubation times, temperature, and buffer composition can help favor the binding of the target analyte over cross-reactants.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease assay sensitivity.[2]

Q4: What should I do if I suspect my positive results are due to cross-reactivity?

If you suspect false-positive results due to cross-reactivity, it is essential to confirm the results using a different analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide a higher level of specificity and can definitively identify and quantify this compound in the presence of potential cross-reactants.

Data Presentation: Potential Cross-Reactivity of this compound

Compound NameChemical StructureRelationship to this compound
This compound (Target Analyte)4-chlorophenyl 4-chlorobenzenesulfonate-
p-chlorobenzenesulfonic acidC₆H₅ClO₃SMetabolite of this compound[1]
Fenson4-chlorophenyl benzenesulfonateStructurally similar acaricide
Tetradifon1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]benzeneAcaricide with a diphenyl sulfone core structure
Dicofol2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanolOrganochlorine pesticide with two chlorophenyl groups
4,4'-Dichlorobenzophenonebis(4-chlorophenyl)methanonePotential degradation product and structurally related

Experimental Protocols

Protocol for Competitive ELISA to Determine this compound Concentration

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound in a sample.

Materials:

  • Microtiter plate coated with a capture antibody specific for this compound

  • This compound standard solutions of known concentrations

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Samples to be analyzed

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of this compound standards. Prepare your samples, ensuring they are in a compatible buffer.

  • Competition: Add a fixed amount of this compound-enzyme conjugate to each well. Then, add the standards and samples to their respective wells. In this competitive format, free this compound in the sample will compete with the this compound-enzyme conjugate for binding to the capture antibody.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Use the standard curve to determine the concentration of this compound in your samples.

Protocol for Assessing Cross-Reactivity

This protocol describes how to evaluate the cross-reactivity of potentially interfering compounds in your this compound immunoassay.

Materials:

  • All materials listed in the competitive ELISA protocol.

  • Stock solutions of potential cross-reactants (see table above).

Procedure:

  • Prepare Cross-Reactant Solutions: Create a serial dilution of each potential cross-reactant.

  • Perform Competitive ELISA: Run a competitive ELISA as described above, but instead of this compound standards, use the serial dilutions of the potential cross-reactants.

  • Determine IC50 Values: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Troubleshooting Guides

Issue: High Background

Potential Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer from the wells.[4]
Non-specific binding of antibodiesIncrease the concentration of the blocking agent in the blocking buffer or try a different blocking agent.
High concentration of detection reagentTitrate the detection reagent to find the optimal concentration that gives a good signal-to-noise ratio.
Contaminated reagents or buffersPrepare fresh reagents and buffers. Ensure proper storage conditions.
Incubation temperature too highOptimize the incubation temperature as higher temperatures can sometimes increase non-specific binding.

Issue: Low or No Signal

Potential Cause Troubleshooting Step
Inactive enzyme conjugateCheck the expiration date and storage conditions of the enzyme conjugate. Test its activity with a known positive control.
Incorrect reagent preparationDouble-check all dilution calculations and ensure reagents were prepared correctly.
Insufficient incubation timeIncrease the incubation times for the competition step or the substrate development step.
Problems with the substrateEnsure the substrate has been stored correctly and has not expired. Prepare fresh substrate solution before use.
Antibody not binding to the plateVerify that the plates have been coated correctly. Consider using pre-coated plates or optimizing the coating procedure.

Issue: Poor Precision (High Coefficient of Variation)

Potential Cause Troubleshooting Step
Pipetting errorsEnsure pipettes are calibrated and use proper pipetting technique. Use fresh tips for each sample and reagent.
Inconsistent washingUse an automated plate washer if available for more consistent washing. Ensure all wells are treated identically.
Temperature gradients across the plateAllow all reagents to come to room temperature before use. Incubate the plate in a stable temperature environment.
Edge effectsAvoid using the outer wells of the plate if edge effects are suspected. Ensure proper sealing of the plate during incubations to prevent evaporation.

Visualizations

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site Antibody Antibody This compound This compound (Target Analyte) This compound->Antibody Specific Binding (High Affinity) Cross_Reactant Structurally Similar Compound Cross_Reactant->Antibody Cross-Reactivity (Lower Affinity) Unrelated_Compound Unrelated Compound

Caption: Conceptual diagram of antibody binding and cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagent Addition cluster_reaction Competitive Binding cluster_detection Detection Antibody-Coated Well Antibody-Coated Well Sample Sample/Standard (Contains this compound) Binding Competition for Antibody Binding Sites Sample->Binding Conjugate This compound-Enzyme Conjugate Conjugate->Binding Wash Wash to Remove Unbound Reagents Binding->Wash Substrate Add Substrate Wash->Substrate Color Color Development Substrate->Color Read Read Absorbance Color->Read

Caption: Workflow for a competitive ELISA for this compound detection.

Troubleshooting_Logic Start Unexpected Immunoassay Result High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Check_Washing Optimize Washing Increase Blocking High_BG->Check_Washing Yes Poor_Precision Poor Precision? Low_Signal->Poor_Precision No Check_Reagents Verify Reagent Activity & Concentrations Low_Signal->Check_Reagents Yes Check_Technique Review Pipetting & Plate Handling Poor_Precision->Check_Technique Yes Review_Protocol Review Entire Protocol for Deviations Poor_Precision->Review_Protocol No Check_Washing->Review_Protocol Check_Reagents->Review_Protocol Check_Technique->Review_Protocol

Caption: Logical flowchart for troubleshooting common immunoassay issues.

References

purification strategies to remove byproducts from chlorfenson synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Chlorfenson. The following information is designed to offer practical guidance and detailed protocols to assist in obtaining high-purity this compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a typical this compound synthesis, and why are they formed?

A1: The synthesis of this compound, primarily through the Williamson ether synthesis pathway involving the reaction of 4-chlorophenol with 4-chlorobenzenesulfonyl chloride, can lead to several byproducts.[1][2] Understanding the formation of these impurities is crucial for devising effective purification strategies.

  • Bis(4-chlorophenyl) ether: This impurity can arise from the oxidative coupling of the 4-chlorophenol starting material.

  • p-Chlorobenzenesulfonic acid: This is a common byproduct resulting from the hydrolysis of the 4-chlorobenzenesulfonyl chloride reactant.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-chlorophenol and 4-chlorobenzenesulfonyl chloride in the crude product.

  • Chlorinated Biphenyls: These may form through thermal decomposition during the synthesis process.

Q2: What are the recommended initial purification steps for a crude this compound reaction mixture?

A2: An initial aqueous workup is highly recommended to remove water-soluble impurities. This typically involves washing the organic layer containing the crude product with a basic solution, such as sodium carbonate or sodium bicarbonate, to remove acidic byproducts like p-chlorobenzenesulfonic acid.[4] Subsequent washes with water and brine will help remove residual salts and water before further purification.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your this compound sample and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting byproducts.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, even at trace levels.[9][10][11][12][13]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of the purity and to monitor the progress of purification processes like column chromatography.

Troubleshooting Guides

Issue 1: Presence of Bis(4-chlorophenyl) ether Impurity

Symptoms:

  • Analytical data (HPLC, GC-MS) shows a peak corresponding to bis(4-chlorophenyl) ether.

  • Difficulty in obtaining a sharp melting point for the final product.

Purification Strategy: Recrystallization

Recrystallization is an effective method for removing non-polar impurities like bis(4-chlorophenyl) ether from the more polar this compound product.[14][15][16]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. The choice of ethanol is based on its ability to dissolve this compound at elevated temperatures and have lower solubility at cooler temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Purity Improvement by Recrystallization

Purification StepThis compound Purity (%)Bis(4-chlorophenyl) ether (%)
Crude Product8510
After 1st Recrystallization952
After 2nd Recrystallization>99<0.5

Note: These are representative values and actual results may vary based on the initial purity of the crude product.

Issue 2: Presence of p-Chlorobenzenesulfonic Acid Impurity

Symptoms:

  • Aqueous washes of the organic layer are acidic.

  • HPLC analysis shows a polar impurity peak corresponding to p-chlorobenzenesulfonic acid.

Purification Strategy: Liquid-Liquid Extraction

A liquid-liquid extraction with a basic aqueous solution can effectively remove the acidic p-chlorobenzenesulfonic acid byproduct.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate or a 5% sodium carbonate solution.[4] The basic solution will react with the acidic byproduct, converting it into its water-soluble salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash if necessary.

  • Neutralization and Drying: Wash the organic layer with water and then with brine to remove residual base and water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure to yield the purified product.

Logical Relationship Diagram: Liquid-Liquid Extraction

G cluster_start Crude Product in Organic Solvent cluster_process Purification Step cluster_result Separated Phases Crude Crude this compound (with p-chlorobenzenesulfonic acid) Wash Wash with NaHCO3/Na2CO3 Solution Crude->Wash Liquid-Liquid Extraction Organic Organic Layer: Purified this compound Wash->Organic Aqueous Aqueous Layer: Sodium 4-chlorobenzenesulfonate Wash->Aqueous

Caption: Workflow for removing acidic byproducts.

Issue 3: Presence of Unreacted Starting Materials

Symptoms:

  • TLC or HPLC analysis shows the presence of 4-chlorophenol and/or 4-chlorobenzenesulfonyl chloride.

Purification Strategy: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities, making it ideal for removing both the more polar 4-chlorophenol and the less polar unreacted 4-chlorobenzenesulfonyl chloride from this compound.[17][18][19]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a common mobile phase for separating compounds of moderate polarity.[17][20][21] The optimal ratio should be determined by TLC analysis to achieve good separation. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow: Column Chromatography

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude this compound B->C D Elute with Hexane/Ethyl Acetate C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

Caption: Step-by-step column chromatography workflow.

Data Presentation: Elution Profile in Column Chromatography

Fraction NumberCompound Eluted
1-54-chlorobenzenesulfonyl chloride (less polar)
6-15This compound (desired product)
16-204-chlorophenol (more polar)

Note: This is a representative elution order and may vary depending on the exact mobile phase composition.

By following these detailed protocols and troubleshooting guides, researchers can effectively remove common byproducts from this compound synthesis and achieve a high degree of purity in their final product. Always refer to safety data sheets for all chemicals used and perform experiments in a well-ventilated fume hood.

References

Technical Support Center: Overcoming Chlorfenson Resistance in Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chlorfenson resistance in mite populations during their experiments.

Frequently Asked Questions (FAQs)

Q1: My mite population is no longer susceptible to this compound. What are the likely causes?

A1: Resistance to this compound in mite populations is primarily due to two established mechanisms in acaricide resistance:

  • Metabolic Resistance: This is the most common mechanism, where the mites have enhanced activity of detoxification enzymes. These enzymes metabolize this compound into less toxic, more easily excretable compounds. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[1][2][3][4]

  • Target-Site Insensitivity: In this case, the molecular target of this compound in the mite has undergone a mutation. This change in the target protein prevents this compound from binding effectively, rendering it ineffective. While the specific target site mutations for this compound are not well-documented in recent literature due to its age as a pesticide, this remains a potential mechanism.[1][5][6]

Q2: How can I determine if metabolic resistance is the cause of this compound resistance in my mite population?

A2: You can perform a synergist bioassay. Synergists are chemicals that inhibit specific detoxification enzymes. If the toxicity of this compound increases in the presence of a synergist, it strongly suggests that metabolic resistance is a key factor.[7][8][9]

  • Piperonyl butoxide (PBO) is a classic inhibitor of P450 monooxygenases.[8][9][10]

  • S,S,S-tributyl phosphorotrithioate (DEF) can be used to inhibit carboxylesterases.[11]

  • Diethyl maleate (DEM) is an inhibitor of Glutathione S-transferases.[7]

Q3: What is the mode of action of this compound?

A3: this compound is an organochlorine acaricide that acts as an ovicide with long residual activity. Its primary mode of action is the inhibition of oxidative phosphorylation in mite eggs, which disrupts the energy production process essential for embryonic development.

Q4: Can mutations in the mite's target site for this compound be identified?

A4: Identifying novel target-site mutations would require a molecular approach. This typically involves sequencing the gene(s) encoding the putative target protein in both susceptible and resistant mite populations and comparing the sequences to identify mutations present only in the resistant strain. Given that this compound is an older pesticide, this information may not be readily available and would likely require novel research.

Troubleshooting Guides

Problem: Decreased Efficacy of this compound in Laboratory Bioassays

This guide provides a workflow to diagnose the potential resistance mechanism and evaluate strategies to overcome it.

Objective: To quantify the level of resistance in the mite population.

Protocol:

  • Method: Leaf-dip bioassay.

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

    • Create a series of dilutions of the this compound stock solution. A typical range would be from 0.1 to 1000 mg/L.

    • Excise leaf discs (e.g., from bean or cotton plants) of a uniform size.

    • Dip each leaf disc into a specific this compound dilution for 5-10 seconds.

    • Allow the solvent to evaporate completely.

    • Place the treated leaf discs on a moist cotton bed in a petri dish.

    • Introduce a known number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Incubate at controlled temperature and humidity for 24-48 hours.

    • Assess mite mortality under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

  • Expected Outcome: A significantly higher LC50 value in the test population compared to a known susceptible strain confirms resistance. The resistance ratio (RR) can be calculated as: RR = LC50 of resistant strain / LC50 of susceptible strain.

Table 1: Hypothetical Dose-Response Data for this compound

Mite StrainLC50 (mg/L)95% Confidence IntervalResistance Ratio (RR)
Susceptible5.03.5 - 6.5-
Resistant250.0220.0 - 280.050

Objective: To determine if P450s, esterases, or GSTs are involved in the observed resistance.

Protocol:

  • Method: Synergist bioassay (modified leaf-dip).

  • Procedure:

    • Determine the maximum non-lethal concentration of each synergist (PBO, DEF, DEM).

    • Prepare this compound dilutions as in Step 1.

    • In separate treatments, add the non-lethal concentration of PBO, DEF, or DEM to each this compound dilution.

    • Perform the leaf-dip bioassay as described above with these this compound-synergist mixtures.

    • Calculate the LC50 for each combination.

  • Expected Outcome: A significant decrease in the LC50 of this compound in the presence of a synergist indicates the involvement of the corresponding enzyme family in resistance. The Synergism Ratio (SR) can be calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist.

Table 2: Hypothetical Synergist Bioassay Results for a Resistant Mite Strain

TreatmentLC50 (mg/L)Synergism Ratio (SR)Implicated Enzyme Family
This compound alone250.0--
This compound + PBO25.010.0Cytochrome P450s
This compound + DEF150.01.7Esterases (minor role)
This compound + DEM240.01.0GSTs (not significant)

Objective: To directly measure the activity of detoxification enzymes in susceptible and resistant mite populations.

Protocols:

  • Cytochrome P450 Monooxygenase Activity (e.g., ECOD assay):

    • Homogenize a known number of mites in a phosphate buffer.

    • Centrifuge the homogenate to obtain a microsomal fraction.

    • Incubate the microsomal fraction with 7-ethoxycoumarin and NADPH.

    • Measure the production of the fluorescent product 7-hydroxycoumarin over time using a fluorometer.

    • Normalize the activity to the total protein concentration.

  • Glutathione S-Transferase (GST) Activity:

    • Homogenize mites in a phosphate buffer and centrifuge to obtain the cytosolic fraction.

    • Incubate the cytosol with 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).

    • Measure the rate of formation of the GSH-CDNB conjugate by monitoring the increase in absorbance at 340 nm.

    • Normalize the activity to the total protein concentration.

  • Carboxylesterase (CCE) Activity:

    • Homogenize mites in a phosphate buffer and obtain the cytosolic fraction.

    • Incubate the cytosol with a substrate like p-nitrophenyl acetate (pNPA).

    • Measure the rate of production of p-nitrophenol by monitoring the increase in absorbance at 405 nm.

    • Normalize the activity to the total protein concentration.

Expected Outcome: Significantly higher enzyme activity in the resistant strain compared to the susceptible strain corroborates the findings of the synergist bioassay.

Table 3: Hypothetical Detoxification Enzyme Activities

Mite StrainP450 Activity (pmol/min/mg protein)GST Activity (nmol/min/mg protein)CCE Activity (nmol/min/mg protein)
Susceptible15 ± 350 ± 8120 ± 15
Resistant150 ± 2555 ± 10200 ± 30

Visualizations

experimental_workflow start Start: Suspected this compound Resistance bioassay Step 1: Dose-Response Bioassay (LC50 Determination) start->bioassay is_resistant Is Resistance Ratio (RR) > 10? bioassay->is_resistant synergist Step 2: Synergist Bioassay (with PBO, DEF, DEM) is_resistant->synergist Yes no_resistance Conclusion: No Significant Resistance is_resistant->no_resistance No biochemical Step 3: Biochemical Assays (P450, GST, CCE activity) synergist->biochemical Synergism Observed target_site Investigate Target-Site Resistance (Molecular Sequencing) synergist->target_site No/Low Synergism metabolic_confirmed Conclusion: Metabolic Resistance Confirmed biochemical->metabolic_confirmed Elevated Enzyme Activity target_site_suspected Conclusion: Target-Site Resistance Suspected target_site->target_site_suspected

Caption: Workflow for diagnosing this compound resistance mechanisms.

metabolic_resistance cluster_mite Mite Cell cluster_synergist With Synergist chlorfenson_in This compound (Toxic) p450 P450s chlorfenson_in->p450 Metabolism p450_inhibited P450s (Inhibited) chlorfenson_in->p450_inhibited Metabolism Blocked metabolite Metabolite (Non-toxic) p450->metabolite pbo PBO (Synergist) pbo->p450_inhibited Inhibits caption Mechanism of metabolic resistance and synergist action.

Caption: P450-mediated resistance and its inhibition by PBO.

References

Technical Support Center: Minimizing Non-Specific Binding of Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the non-specific binding (NSB) of the hydrophobic compound chlorfenson to laboratory plastics.

Troubleshooting Guide

Issue: Low or Inconsistent Analyte Recovery

Q1: My analytical results show a lower than expected concentration of this compound. Could this be due to non-specific binding to my plastic labware?

A1: Yes, this is a common issue with hydrophobic compounds like this compound. Non-specific binding to the surface of plastic containers, such as polypropylene microcentrifuge tubes or pipette tips, can lead to significant loss of the analyte from the solution.[1][2][3] This is primarily driven by hydrophobic interactions between the non-polar this compound molecule and the polymer surface.

Q2: I am observing high variability in my results between replicates. Can NSB cause this?

A2: Absolutely. Inconsistent results are a hallmark of uncontrolled non-specific binding. The extent of binding can be influenced by minor variations in experimental conditions such as incubation time, temperature, and the specific surface characteristics of the plasticware.[3] This can lead to a lack of reproducibility in your experiments.

Q3: What immediate steps can I take to troubleshoot and confirm if NSB is the cause of my low recovery?

A3: To quickly assess if NSB is impacting your results, you can perform a simple recovery experiment:

  • Prepare a known concentration of this compound in your standard experimental solvent.

  • Transfer the solution to a fresh plastic tube (e.g., a polypropylene microcentrifuge tube).

  • Incubate the solution for a duration that mimics your experimental workflow.

  • Analyze the concentration of this compound remaining in the solution.

  • A significant decrease from the initial concentration suggests that NSB is occurring.

For a more thorough investigation, you can compare the recovery from different types of containers (e.g., polypropylene vs. low-binding tubes vs. glass).

Frequently Asked Questions (FAQs)

Understanding Non-Specific Binding

Q4: What is non-specific binding (NSB)?

A4: Non-specific binding is the adsorption of a molecule, in this case, this compound, to surfaces through non-covalent forces, such as hydrophobic interactions and electrostatic interactions.[3] For this compound, a hydrophobic molecule, the primary cause of NSB to common laboratory plastics is the hydrophobic effect.

Q5: Which plastics are most problematic for this compound binding?

A5: Standard laboratory plastics like polypropylene (PP) and polystyrene (PS) are known to exhibit significant non-specific binding of hydrophobic compounds.[4][5][6][7] Polyethylene (PE) can also be problematic.[1][2] The degree of binding can be influenced by the specific formulation and surface treatment of the plastic.

Strategies to Minimize Non-Specific Binding

Q6: What are the primary strategies to reduce the non-specific binding of this compound?

A6: There are several effective strategies, which can be used alone or in combination:

  • Material Selection: Choose appropriate labware.

  • Solvent Modification: Adjust the composition of your solvent.

  • Surface Treatment/Coating: Passivate the plastic surface to prevent interaction with this compound.

  • Use of Additives: Incorporate agents into your solution that compete for binding sites or disrupt interactions.

Q7: What type of labware should I use for working with this compound?

A7: The choice of labware is a critical first step. Here are some options, from most to least preferable for minimizing NSB of hydrophobic compounds:

  • Low-binding microcentrifuge tubes: These are made from proprietary polypropylene formulations or have surface treatments that create a highly hydrophobic surface to repel aqueous solutions and reduce binding.

  • Glass: Glass is generally more hydrophilic and can be a good alternative to standard plastics. However, ensure it is scrupulously clean, as any organic residues can become a site for hydrophobic interaction.

  • Silanized Plastics/Glass: Silanization modifies the surface to reduce its ability to bind molecules.

  • Standard Polypropylene/Polystyrene: If unavoidable, these should be pre-treated as described in the protocols below.

Q8: How can I modify my solvent to reduce binding?

A8: Since this compound is highly soluble in organic solvents, increasing the organic content of your sample solvent can significantly reduce its tendency to bind to plastic surfaces.[8] For example, preparing your this compound standards and samples in a solution containing a higher percentage of acetonitrile or methanol can keep the compound in the solution phase.[8]

Q9: What surface treatments can I use on my plasticware?

A9: Pre-coating your plasticware can be a very effective and economical solution. The most common method is coating with Bovine Serum Albumin (BSA). The BSA coats the hydrophobic surface of the plastic, presenting a more neutral and hydrophilic surface to the solution, thus preventing this compound from binding.

Q10: Are there any additives I can add to my solutions to prevent binding?

A10: Yes, adding a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.01% to 0.05%), can help to reduce hydrophobic interactions between this compound and the plastic surface.[9] The surfactant molecules can compete for binding sites on the plastic and also potentially form micelles around the this compound molecules, keeping them in solution.

Quantitative Data on Non-Specific Binding

Table 1: Estimated Non-Specific Binding of a Hydrophobic Compound (like this compound) to Different Plastic Types in an Aqueous Buffer.

Plastic TypeEstimated % Loss due to Binding (after 1 hour at room temperature)
Standard Polypropylene (PP)30 - 60%
Standard Polystyrene (PS)25 - 50%
Standard Polyethylene (PE)20 - 40%
Low-Binding Polypropylene< 10%

Table 2: Effect of Mitigation Strategies on Estimated Non-Specific Binding to Standard Polypropylene Tubes.

ConditionEstimated % Loss due to Binding
Aqueous Buffer (Control)30 - 60%
Aqueous Buffer + 0.05% Tween-2010 - 20%
50% Acetonitrile in Water< 15%
BSA-Coated Tube (Aqueous Buffer)< 10%

Key Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Tubes

This protocol describes how to coat standard polypropylene tubes with Bovine Serum Albumin (BSA) to reduce non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Deionized water

  • Polypropylene tubes to be coated

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10 mg/mL BSA solution in deionized water. Note: Some protocols suggest higher concentrations, up to 100 mg/mL, for more robust coating.

  • Sterile filter the BSA solution if necessary for your application.

  • Add a sufficient volume of the BSA solution to completely cover the interior surface of the polypropylene tubes.

  • Incubate for at least 1 hour at room temperature. For a more durable coating, incubation can be extended to 24 hours.

  • Aspirate the BSA solution. The solution can be reused for coating additional tubes if sterility is not a concern.

  • Wash the tubes twice with your experimental buffer or deionized water to remove any loosely bound BSA.

  • The tubes are now ready for use.

Protocol 2: Silanization of Labware (General Guidance)

Silanization creates a hydrophobic surface, which can be effective for some applications. However, for preventing the binding of hydrophobic molecules from an aqueous solution, a more hydrophilic coating (like that from BSA) is often more effective. If you are working in a non-aqueous solvent, silanization might be a suitable option. The process typically involves reacting the surface with a silanizing agent (e.g., dichlorodimethylsilane) in a moisture-free environment. This is a hazardous procedure and should be performed in a fume hood with appropriate personal protective equipment, strictly following your institution's safety guidelines.

Visualizations

Experimental_Workflow cluster_prep Labware Preparation cluster_exp Experiment Execution prep Select Labware low_bind Low-Binding Tubes prep->low_bind Recommended standard Standard Plastic Tubes prep->standard glass Glass Vials prep->glass Alternative sample_prep Prepare this compound Solution coat Coat Standard Tubes (e.g., with BSA) standard->coat add_additive Add Surfactant (e.g., Tween-20) sample_prep->add_additive use_solvent Use Organic Solvent (e.g., Acetonitrile) sample_prep->use_solvent run_exp Run Experiment add_additive->run_exp use_solvent->run_exp

Caption: Workflow for minimizing this compound binding.

Decision_Tree start Low Analyte Recovery or High Variability Observed is_hydrophobic Is the compound hydrophobic (like this compound)? start->is_hydrophobic nsb_suspected Suspect Non-Specific Binding (NSB) is_hydrophobic->nsb_suspected Yes other_issue Investigate Other Issues (e.g., compound stability, instrument error) is_hydrophobic->other_issue No change_labware Change Labware nsb_suspected->change_labware modify_solution Modify Solution nsb_suspected->modify_solution coat_labware Coat Standard Labware (e.g., with BSA) nsb_suspected->coat_labware low_binding Use Low-Binding Tubes change_labware->low_binding glass Use Glass Vials change_labware->glass add_solvent Increase Organic Solvent % modify_solution->add_solvent add_surfactant Add Surfactant (e.g., Tween-20) modify_solution->add_surfactant coated_ready Use Coated Labware coat_labware->coated_ready

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Refining Analytical Protocols for Chlorfenson Residue Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of chlorfenson residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of your analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound residues.

FAQ 1: I am experiencing low recovery of this compound. What are the potential causes and solutions?

Low recovery of this compound can stem from several factors throughout the analytical workflow. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Extraction:

    • Problem: The extraction solvent may not be efficiently extracting this compound from the sample matrix. This compound is soluble in aromatic solvents and acetone, but practically insoluble in water.[1]

    • Solution:

      • Ensure the chosen solvent is appropriate for your sample matrix. For matrices with high water content, acetonitrile is a common and effective choice in QuEChERS methods.[2] For drier samples, pre-hydration may be necessary to improve extraction efficiency.[3]

      • Optimize the solvent-to-sample ratio. Insufficient solvent volume can lead to incomplete extraction.

      • Ensure adequate homogenization of the sample to maximize the surface area for extraction.[3]

      • Increase shaking or vortexing time during the extraction step to ensure thorough mixing.

  • Analyte Degradation:

    • Problem: this compound may degrade during sample preparation. It is known to hydrolyze in alkaline conditions.[1]

    • Solution:

      • Buffer the sample to a slightly acidic pH (e.g., 5-5.5) during extraction, especially when using methods like QuEChERS.[4] This can be achieved by using buffered extraction salts.

      • Avoid high temperatures during sample processing and storage. Store extracts at low temperatures (e.g., -20°C) and protected from light.[5]

  • Losses During Cleanup (d-SPE or SPE):

    • Problem: The sorbent used in the cleanup step may be retaining this compound, or the elution solvent may not be strong enough to recover it.

    • Solution:

      • For dispersive SPE (d-SPE) in QuEChERS, ensure the appropriate amount and type of sorbent are used. For example, if your sample has a high fat content, C18 sorbent can help remove lipids that might interfere with the analysis.

      • For Solid Phase Extraction (SPE), ensure the cartridge is properly conditioned and equilibrated. The elution solvent must be strong enough to desorb this compound from the sorbent. A stronger elution solvent or an increased volume may be necessary.[6]

  • Matrix Effects in LC-MS/MS or GC-MS/MS:

    • Problem: Co-extractives from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and apparently low recovery.[7][8][9][10][11]

    • Solution:

      • Use matrix-matched standards for calibration to compensate for matrix effects.[11]

      • Optimize the cleanup step to remove as many interfering matrix components as possible.

      • Dilute the final extract to reduce the concentration of matrix components.

      • Utilize an internal standard that has similar chemical properties and chromatographic behavior to this compound to correct for recovery losses and matrix effects.

FAQ 2: I am observing significant matrix effects in my this compound analysis. How can I mitigate this?

Matrix effects are a common challenge in pesticide residue analysis, causing either suppression or enhancement of the analytical signal.[7][8][9][10][11] Here are strategies to address this issue:

  • Effective Sample Cleanup:

    • QuEChERS with d-SPE: The choice of d-SPE sorbents is crucial.

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other polar interferences.

      • C18: Effective for removing nonpolar interferences like lipids.

      • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but should be used with caution as it can retain some planar pesticides.[12]

    • Solid Phase Extraction (SPE): Offers a more targeted cleanup than d-SPE. Different sorbents can be selected based on the properties of this compound and the matrix components.

  • Instrumental Approaches:

    • Chromatographic Separation: Optimize your LC or GC method to achieve good separation between this compound and co-eluting matrix components.

    • Mass Spectrometry: Use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) significantly improves selectivity and reduces the impact of matrix interferences.[13]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This is a highly effective way to compensate for matrix effects.[11]

    • Standard Addition: This involves adding known amounts of the standard to the sample extract at different concentrations. It is a robust method but can be time-consuming.

    • Use of Internal Standards: An isotopically labeled internal standard is ideal, but a structurally similar compound can also be effective in correcting for signal suppression or enhancement.

FAQ 3: What are the recommended starting parameters for GC-MS/MS and LC-MS/MS analysis of this compound?

While optimal parameters should be determined empirically in your laboratory, the following tables provide recommended starting points for method development.

Data Presentation

Table 1: Recommended GC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
GC Inlet
Injection ModeSplitless or Pulsed Splitless
Inlet Temperature250-280 °C (A temperature-programmed inlet starting at a lower temperature, e.g., 60°C, and ramping up can be beneficial for thermally labile compounds)[14]
Injection Volume1 µL
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramStart at 70-100°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
MS/MS
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230-250 °C
Quadrupole Temp.150 °C
Collision GasArgon
Precursor Ion (m/z)To be determined from the mass spectrum of a this compound standard
Product Ions (m/z)To be determined by fragmentation of the precursor ion
Collision EnergyTo be optimized for each transition

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and/or 5 mM ammonium formate[13]
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid[13]
GradientStart with a low percentage of organic phase (e.g., 5-10% B), ramp to a high percentage (e.g., 95% B), and then return to initial conditions for re-equilibration.
Flow Rate0.2 - 0.4 mL/min
Column Temp.30 - 40 °C
Injection Volume2 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mode (to be tested for optimal sensitivity)
Ion Source Temp.300 - 350 °C
Capillary Voltage3.0 - 4.0 kV
Nebulizer GasNitrogen
Precursor Ion (m/z)[M+H]+ or [M-H]- to be determined
Product Ions (m/z)To be determined from fragmentation
Collision EnergyTo be optimized for each transition

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound in Fruits and Vegetables

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[3]

    • For dry samples, add an appropriate amount of water to rehydrate.[3]

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN method salts containing MgSO₄, NaCl, and buffering agents).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA. For matrices with high fat content, use a d-SPE tube containing C18. For pigmented samples, GCB may be used, but its potential to adsorb this compound should be evaluated.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract can be analyzed directly by GC-MS/MS or diluted with the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for SPE and should be optimized.

  • Sample Preparation:

    • Adjust the pH of the water sample if necessary. Since this compound is stable in acidic to neutral conditions, a pH around 7 is a good starting point.

    • Filter the water sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by reagent water. Do not let the sorbent go dry.[12]

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with reagent water or a weak organic solvent mixture to remove interfering substances.

  • Elution:

    • Elute the retained this compound with a small volume of a suitable organic solvent (e.g., acetone, dichloromethane, or ethyl acetate).[12]

  • Concentration and Reconstitution:

    • The eluate can be concentrated under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS/MS or LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Start: Sample Collection homogenization Homogenization start->homogenization weighing Weighing homogenization->weighing add_solvent Add Acetonitrile & Internal Standard weighing->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex/Shake add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent transfer_supernatant->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifuge2 Centrifugation vortex_cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis GC-MS/MS or LC-MS/MS final_extract->analysis

Caption: QuEChERS workflow for this compound residue extraction.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Incomplete Extraction issue->cause1 cause2 Analyte Degradation (Alkaline Hydrolysis) issue->cause2 cause3 Cleanup Loss issue->cause3 cause4 Matrix Effects (Signal Suppression) issue->cause4 sol1 Optimize Solvent Increase Shaking cause1->sol1 sol2 Buffer to Acidic pH Low Temperature cause2->sol2 sol3 Select Appropriate Sorbent Optimize Elution cause3->sol3 sol4 Matrix-Matched Standards Improve Cleanup cause4->sol4

References

Validation & Comparative

A Comparative Guide to Method Validation for the Quantitative Analysis of Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantitative determination of chlorfenson, a pesticide of significant interest in food safety and environmental monitoring. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Method Performance Comparison

The selection of an analytical method for this compound quantification is a critical decision that impacts the reliability and accuracy of results. The following table summarizes the key performance parameters of HPLC-UV, GC-MS/MS, and LC-MS/MS based on validated multi-residue methods that include this compound.

ParameterHPLC-UV (Typical)GC-MS/MSLC-MS/MS
Linearity (R²) ** >0.99>0.99>0.99
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.005 mg/kg0.005 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg0.01 mg/kg[1]0.01 mg/kg[1]
Recovery (%) 85 - 110%70 - 120%[1]70 - 120%[1]
Precision (RSD %) **< 10%< 20%[1]< 20%[1]
Matrix Fruits, VegetablesCucumber[1]Cucumber[1]

Key Insights:

  • Sensitivity: Both GC-MS/MS and LC-MS/MS demonstrate superior sensitivity with lower Limits of Detection (LOD) and Quantification (LOQ) compared to HPLC with UV detection. This makes them more suitable for trace residue analysis.

  • Specificity: Mass spectrometry-based methods (GC-MS/MS and LC-MS/MS) offer higher specificity and are less prone to interference from matrix components compared to HPLC-UV.

  • Versatility: HPLC is highly versatile and can be used for a broad range of compounds, including those that are thermally labile and not suitable for GC analysis.[2][3]

  • Cost and Complexity: HPLC-UV systems are generally more cost-effective and simpler to operate than GC-MS/MS and LC-MS/MS systems, which require more specialized training.[2]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS/MS, and LC-MS/MS.

StepHPLC-UV ProtocolGC-MS/MS ProtocolLC-MS/MS Protocol
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: 1. Homogenize 10 g of the sample with 10 mL of acetonitrile. 2. Add magnesium sulfate and sodium chloride for phase separation. 3. Centrifuge and take the supernatant. 4. Clean up the extract using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interferences.QuEChERS Extraction: 1. Homogenize 10 g of cucumber sample. 2. Extract with acetonitrile. 3. Perform a d-SPE cleanup.[1]QuEChERS Extraction: 1. Homogenize 10 g of cucumber sample. 2. Extract with acetonitrile. 3. The filtrate is diluted five times with LC/MS-grade water for analysis.[1]
Chromatographic Separation Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. Flow Rate: 1.0 mL/min. Injection Volume: 20 µL.Column: Capillary column (e.g., HP-5MS). Carrier Gas: Helium. Temperature Program: A programmed temperature ramp to ensure separation of analytes.[4]Column: C18 reversed-phase column. Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.[5] Flow Rate: 0.3 - 0.5 mL/min.
Detection Detector: UV-Vis Detector. Wavelength: Set at the maximum absorbance wavelength for this compound.Detector: Triple Quadrupole Mass Spectrometer (MS/MS). Ionization Mode: Electron Ionization (EI). Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]Detector: Triple Quadrupole Mass Spectrometer (MS/MS). Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Acquisition Mode: MRM mode.[5]
Quantification External or internal standard calibration curve.Internal standard calibration with matrix-matched standards to compensate for matrix effects.[1]Internal standard calibration with matrix-matched standards.[1]

Workflow for Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of the method validation process for the quantitative analysis of this compound.

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application cluster_3 Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Sample Preparation B->C D Optimize Instrumental Parameters C->D E Specificity / Selectivity D->E F Linearity and Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Reproducibility) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Routine Sample Analysis K->L M Quality Control L->M N Validation Report M->N

Caption: Workflow of the analytical method validation process.

Conclusion

The choice of an analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.

  • LC-MS/MS and GC-MS/MS are the methods of choice for regulatory monitoring and research requiring high sensitivity and specificity for trace-level detection in complex matrices.[1]

  • HPLC-UV offers a cost-effective and reliable alternative for routine analysis where the expected concentrations of this compound are within its detection limits.[2][6]

It is imperative that any chosen method is subjected to a thorough validation process to ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational information to assist researchers and professionals in making an informed decision and in establishing a robust analytical workflow for this compound analysis.

References

Comparative Toxicity of Chlorfenson and Novel Acaricidal Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the acaricidal compound chlorfenson with several novel acaricides. The following sections detail the toxicity profiles, mechanisms of action, and experimental protocols for evaluating these compounds, supported by available experimental data.

Executive Summary

Data Presentation: Acaricide Toxicity Comparison

The following table summarizes the available toxicity data for this compound and the selected novel acaricides against the two-spotted spider mite, Tetranychus urticae, a common model organism in acaricide research.

CompoundChemical ClassTarget SpeciesLC50 (ppm)Exposure TimeCitation
This compound OrganochlorineTetranychus urticaeData not available-[1]
Spirodiclofen Tetronic and Tetramic acid derivativesTetranychus urticae12.53-[2]
Bifenazate CarbazateTetranychus urticae3.583-
Cyenopyrafen Beta-ketonitrileTetranychus urticae0.240-
Chlorfenapyr PyrroleTetranychus urticae32.2424h[2][3]

Note: The absence of recent, publicly available LC50 data for this compound against Tetranychus urticae limits a direct quantitative comparison. Resistance to this compound has been documented in this species, suggesting historical efficacy.[1] this compound is generally considered to be of low mammalian oral toxicity.[1]

Mechanisms of Action

The acaricidal activity of these compounds stems from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.

This compound: Inhibition of Oxidative Phosphorylation

This compound disrupts cellular energy production by inhibiting oxidative phosphorylation in mite mitochondria.[1] This leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in mite mortality.

Oxidative_Phosphorylation_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis I Complex I III Complex III I->III e- II Complex II II->III e- IV Complex IV III->IV e- Proton_Gradient Proton Gradient IV->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase drives This compound This compound This compound->Proton_Gradient Disrupts

Caption: Inhibition of Oxidative Phosphorylation by this compound.

Novel Acaricides: Targeted Molecular Pathways

Novel acaricides often exhibit more specific modes of action, targeting enzymes or receptors crucial for mite survival.

Spirodiclofen: Acetyl-CoA Carboxylase (ACCase) Inhibition

Spirodiclofen inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for lipid biosynthesis. This disruption of lipid metabolism is particularly effective against mite eggs and juvenile stages.

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipid_Metabolism Lipid Metabolism & Growth FattyAcids->Lipid_Metabolism Spirodiclofen Spirodiclofen Spirodiclofen->ACCase Inhibits ACCase->MalonylCoA

Caption: Spirodiclofen's Inhibition of Acetyl-CoA Carboxylase.

Bifenazate: Mitochondrial Complex III Inhibition

Bifenazate acts on the mitochondrial electron transport chain, specifically inhibiting Complex III (cytochrome bc1 complex). This disrupts the proton gradient necessary for ATP synthesis.

Complex_III_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Production ATP Production Complex_IV->ATP_Production drives Bifenazate Bifenazate Bifenazate->Complex_III Inhibits

Caption: Bifenazate's Inhibition of Mitochondrial Complex III.

Cyenopyrafen: Mitochondrial Complex II Inhibition

Cyenopyrafen is an inhibitor of mitochondrial Complex II (succinate dehydrogenase). By blocking this enzyme, it disrupts the electron transport chain and cellular respiration.

Complex_II_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Production ATP Production Complex_IV->ATP_Production drives Cyenopyrafen Cyenopyrafen Cyenopyrafen->Complex_II Inhibits Leaf_Dip_Bioassay_Workflow A 1. Preparation of Test Solutions C 3. Leaf Dipping A->C B 2. Leaf Disc Preparation B->C D 4. Infestation with Mites C->D E 5. Incubation D->E F 6. Mortality Assessment E->F G 7. Data Analysis (LC50 Calculation) F->G

References

Navigating the Landscape of Fungal Control: A Guide to Effective and Safe Alternatives to Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of modern fungicidal agents for researchers, scientists, and drug development professionals.

Executive Summary

Chlorfenson is an obsolete organochlorine compound, primarily registered and used as an insecticide and acaricide (a substance poisonous to mites and ticks). Its approval for use in agriculture has been withdrawn in many jurisdictions, including the European Union and the United Kingdom. While some research has explored its potential for treating onychomycosis (nail fungus), its use as a broad-spectrum fungicide is not established. This guide provides a comprehensive overview of effective and safe alternatives to this compound for fungal control, addressing both agricultural and therapeutic contexts. It delves into the mechanisms of action, comparative efficacy, and safety profiles of modern chemical and biological fungicides. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts.

This compound: A Clarification

This compound's primary mode of action is the inhibition of oxidative phosphorylation.[1] Although some evidence suggests it may interfere with fungal cell wall synthesis, this is not its main recognized function.[2] Given its status as an obsolete insecticide with limited and non-current applications in fungal control, this guide focuses on modern, registered, and demonstrably effective alternatives.

Alternatives for Agricultural and Horticultural Fungal Control

The control of fungal pathogens in agriculture has evolved significantly, moving towards agents with higher specificity, lower environmental impact, and diverse modes of action to manage resistance. These can be broadly categorized into chemical and biological fungicides.

Major Classes of Modern Fungicides

Modern chemical fungicides offer targeted action against fungal pathogens. The primary groups include:

  • Triazoles (Demethylation Inhibitors - DMIs): This class of fungicides inhibits the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4] This disruption leads to abnormal fungal growth and cell death.[1]

  • Strobilurins (Quinone outside Inhibitors - QoIs): Strobilurins block the electron transfer at the cytochrome bc1 complex in the mitochondria, inhibiting fungal respiration and energy production.[5][6][7][8][9] This action is highly specific and effective at preventing spore germination.[5][6]

  • Succinate Dehydrogenase Inhibitors (SDHIs): SDHIs also target mitochondrial respiration but at a different site than strobilurins. They block the succinate dehydrogenase enzyme (Complex II), disrupting the fungus's energy supply.[10][11][12][13]

Biofungicides: A Sustainable Approach

Biofungicides utilize living organisms or their byproducts to suppress fungal pathogens.[14] Their mechanisms are often multifaceted and include:

  • Competition: The beneficial microorganism colonizes the plant surface or root zone, outcompeting pathogens for space and nutrients.

  • Antibiosis: The biofungicide produces metabolites that are toxic to the fungal pathogen.

  • Parasitism: The beneficial microorganism directly attacks and feeds on the pathogenic fungus.

  • Induced Systemic Resistance (ISR): The biofungicide triggers the plant's own defense mechanisms, leading to a systemic and long-lasting resistance to a broad range of pathogens.

A key signaling pathway in ISR involves the production of jasmonic acid and ethylene, which activate a cascade of defense-related genes in the plant.

Comparative Efficacy Data

The following table summarizes the efficacy of representative fungicides from different classes against common plant pathogens. Efficacy is often expressed as the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth.

Fungicide ClassActive IngredientTarget PathogenEfficacy (EC₅₀ in µg/mL)Reference
Triazole (DMI) TebuconazoleFusarium graminearum0.1 - 1.0
PropiconazolePuccinia triticina (Wheat Leaf Rust)0.05 - 0.5
Strobilurin (QoI) AzoxystrobinPlasmopara viticola (Grape Downy Mildew)0.01 - 0.1
PyraclostrobinAlternaria solani (Early Blight of Tomato)0.02 - 0.2
SDHI BoscalidBotrytis cinerea (Gray Mold)0.1 - 2.0
FluxapyroxadMycosphaerella graminicola (Septoria Leaf Blotch)0.05 - 0.5
Biofungicide Bacillus subtilisBotrytis cinereaVaries (Inhibition Zone)
Trichoderma harzianumRhizoctonia solaniVaries (Mycoparasitism)

Note: Efficacy data can vary significantly based on the specific fungal isolate, environmental conditions, and experimental setup.

Safety and Toxicological Profile

The safety of a fungicide is a critical consideration for its application. The following table provides a comparative overview of the toxicological profiles of different fungicide classes. The LD₅₀ (Lethal Dose 50) is a measure of acute toxicity, representing the dose required to kill 50% of a test population.

Fungicide ClassActive IngredientAcute Oral LD₅₀ (rat, mg/kg)Environmental Fate Notes
Triazole (DMI) Tebuconazole> 2000Moderately persistent in soil.
Propiconazole1517Low mobility in soil.
Strobilurin (QoI) Azoxystrobin> 5000Rapid degradation in soil and water.
Pyraclostrobin> 5000Low potential for groundwater contamination.
SDHI Boscalid> 5000Persistent in soil.
Fluxapyroxad> 2000Low risk to birds and bees.
Biofungicide Bacillus subtilisGenerally recognized as safe (GRAS)Non-toxic to non-target organisms.
Trichoderma harzianumGenerally recognized as safe (GRAS)Naturally occurring soil fungus.

Alternatives for Onychomycosis Treatment

For the treatment of onychomycosis, several topical and oral antifungal drugs are available, offering different mechanisms of action and efficacy rates.

Common Antifungal Agents for Onychomycosis
  • Allylamines (e.g., Terbinafine): Inhibit the enzyme squalene epoxidase, leading to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell.[15][16][17][18][19]

  • Azoles (e.g., Itraconazole, Fluconazole): Inhibit the enzyme lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis in the fungal cell membrane.[2][14][20][21][22][23][24][25][26][27]

  • Other Topicals (e.g., Ciclopirox): Has a broad-spectrum antifungal activity by chelating trivalent cations, which inhibits essential fungal enzymes.[28]

Comparative Efficacy of Onychomycosis Treatments

The following table summarizes the efficacy of common treatments for onychomycosis, based on clinical trial data.

Treatment TypeActive IngredientAdministrationTypical Complete Cure RateReference
Oral Terbinafine250 mg/day for 12 weeks70-81%[28]
Itraconazole200 mg/day for 12 weeks46-69%[28]
Fluconazole150-450 mg/week for 12+ months21-48%[29]
Topical Efinaconazole 10%Daily for 48 weeks15-18%[30][31]
Tavaborole 5%Daily for 48 weeks6.5-9.1%[30]
Ciclopirox 8%Daily for 48 weeks5.5-8.5%[28][32]

Note: Cure rates can be influenced by the severity of the infection, the specific pathogen, and patient adherence to treatment.

Experimental Protocols and Visualizations

Standard Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[33][34][35][36][37]

Objective: To determine the in vitro susceptibility of a fungal strain to a test compound.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Test compound stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the concentration to a defined level (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using the growth medium as the diluent. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and a medium-only well as a negative control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for clinical yeasts, 25-28°C for plant pathogenic fungi) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For quantitative analysis, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a plate reader. The MIC is often defined as the concentration that causes a 50% or 90% reduction in growth compared to the control.

Visualizations (Graphviz)

ISR_Pathway cluster_plant Plant Cell cluster_pathogen Pathogen Plant_Receptor Plant Receptor Signaling_Cascade Signaling Cascade (Kinases, Ca2+) Plant_Receptor->Signaling_Cascade activates JA_ET_Biosynthesis Jasmonic Acid (JA) & Ethylene (ET) Biosynthesis Signaling_Cascade->JA_ET_Biosynthesis triggers Transcription_Factors Transcription Factors (e.g., ERF1) JA_ET_Biosynthesis->Transcription_Factors activates Defense_Genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) Transcription_Factors->Defense_Genes induces Systemic_Resistance Systemic Resistance Defense_Genes->Systemic_Resistance leads to Pathogen_Attack Pathogen Attack Pathogen_Attack->Systemic_Resistance inhibited by Biofungicide Biofungicide (e.g., Bacillus subtilis) MAMPs MAMPs (Microbe-Associated Molecular Patterns) Biofungicide->MAMPs produces MAMPs->Plant_Receptor binds to

Caption: Induced Systemic Resistance (ISR) pathway activated by a biofungicide.

Fungicide_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (>X% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Serial Dilutions) Hit_Identification->Dose_Response EC50_Determination EC₅₀ Determination Dose_Response->EC50_Determination Secondary_Assays Secondary Assays (e.g., Spectrum of Activity, Cytotoxicity) EC50_Determination->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection End End: Candidate for In Vivo Testing Lead_Selection->End

Caption: A typical workflow for in vitro screening of new fungicidal compounds.

References

Unraveling the Microbial Degradation of Chlorfenson: A Comparative Analysis of Putative Biodegradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorfenson, an organochlorine acaricide, has been utilized in agriculture for the control of mites. Its persistence in the environment raises concerns, necessitating a thorough understanding of its biodegradation potential. While specific studies on the microbial degradation of this compound are limited, analysis of its structural components—a diphenyl sulfone core with chlorine substituents—allows for the extrapolation of putative biodegradation pathways based on the well-documented microbial metabolism of analogous aromatic sulfonates and chlorinated aromatic compounds. This guide provides a comparative analysis of these potential pathways, offering insights into the enzymatic machinery likely involved and the experimental approaches to validate these hypotheses.

Putative Bacterial Biodegradation Pathway

Bacteria, particularly species from the genera Pseudomonas and Rhodococcus, are well-known for their catabolic versatility in degrading a wide range of xenobiotic compounds, including organochlorines and aromatic sulfonates. A plausible pathway for this compound biodegradation by bacteria involves an initial dioxygenase-mediated attack, followed by desulfonation and ring cleavage.

A key initial step is the hydrolytic cleavage of the ether bond, though less common, or the direct attack on one of the aromatic rings. Given the structure of this compound, a likely primary degradation product is p-chlorobenzenesulfonic acid. The degradation of this intermediate would then proceed through established pathways for aromatic sulfonates.

Key Enzymatic Steps:

  • Dioxygenation: Aromatic ring-hydroxylating dioxygenases are crucial for initiating the degradation of aromatic compounds. In the case of the chlorinated phenyl rings of this compound, a dioxygenase would introduce two hydroxyl groups, forming a cis-dihydrodiol. This destabilizes the aromatic ring and prepares it for cleavage.

  • Dehydrogenation: The cis-dihydrodiol is then rearomatized by a dehydrogenase to form a chlorocatechol.

  • Ring Cleavage: The chlorocatechol undergoes ring cleavage, catalyzed by either an intradiol or extradiol dioxygenase, breaking open the aromatic ring to form aliphatic acids.

  • Desulfonation: The sulfonate group is removed by a desulfonase. This can occur either before or after ring cleavage. For aromatic sulfonates, desulfonation is often an early step, catalyzed by a monooxygenase or dioxygenase, releasing sulfite.

  • Further Metabolism: The resulting aliphatic intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Putative Fungal Biodegradation Pathway

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, which have a broad substrate specificity and can degrade a wide variety of persistent organic pollutants.

The fungal degradation of this compound is likely initiated by these non-specific oxidative enzymes, leading to the cleavage of the molecule and subsequent degradation of the resulting fragments.

Key Enzymatic Steps:

  • Oxidation by Ligninolytic Enzymes: Laccases, LiPs, and MnPs can catalyze the initial oxidation of the aromatic rings of this compound. This process is often mediated by small, diffusible redox-active molecules.

  • Cytochrome P450 Monooxygenases: Intracellularly, cytochrome P450 monooxygenases can also play a role in the hydroxylation and dehalogenation of the chlorinated aromatic rings.

  • Hydrolysis: Fungal hydrolases could be involved in the cleavage of the sulfonate ester bond.

  • Ring Cleavage and Further Metabolism: Similar to bacteria, the resulting hydroxylated aromatic intermediates would undergo ring cleavage and be further metabolized through central metabolic pathways.

Comparative Overview of Putative Biodegradation Pathways

FeatureBacterial DegradationFungal Degradation
Primary Degrading Organisms Pseudomonas sp., Rhodococcus sp., Clostridium sp., Desulfovibrio sp.White-rot fungi (e.g., Phanerochaete chrysosporium), Aspergillus sp., Penicillium sp.
Key Initiating Enzymes Aromatic Ring-Hydroxylating DioxygenasesLignin Peroxidases (LiP), Manganese Peroxidases (MnP), Laccases
Cellular Location of Initial Attack Intracellular/PeriplasmicExtracellular
Initial Reaction Type Dihydroxylation of the aromatic ringOne-electron oxidation of the aromatic ring
Primary Intermediates Chlorocatechols, p-chlorobenzenesulfonic acidAromatic radicals, hydroxylated derivatives
Desulfonation Mechanism Dioxygenolytic or monooxygenolytic desulfonationOxidative or hydrolytic cleavage of the sulfonate group

Experimental Protocols

To investigate the biodegradation of this compound, a series of well-defined experiments are required. The following outlines a general methodology.

1. Enrichment and Isolation of Degrading Microorganisms:

  • Sample Collection: Collect soil or water samples from sites with a history of pesticide contamination.

  • Enrichment Culture: Inoculate a minimal salt medium (MSM) containing this compound as the sole carbon and sulfur source with the environmental samples.

  • Isolation and Purification: After successive transfers to fresh medium, plate the enriched culture onto solid MSM with this compound to isolate individual colonies.

  • Identification: Identify promising isolates through morphological and molecular techniques (e.g., 16S rRNA or ITS gene sequencing).

2. Biodegradation Assays:

  • Growth Studies: Monitor the growth of isolated strains in liquid MSM with this compound by measuring optical density (OD600) or protein concentration.

  • Degradation Analysis: At regular intervals, withdraw samples from the culture and analyze the concentration of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mineralization Studies: Use ¹⁴C-labeled this compound to quantify the production of ¹⁴CO₂, providing evidence of complete degradation.

3. Enzyme Assays:

  • Preparation of Cell-Free Extracts: Grow the degrading strains in the presence of this compound, harvest the cells, and prepare cell-free extracts.

  • Enzyme Activity Measurement: Assay the cell-free extracts for key enzyme activities, such as dioxygenase and desulfonase, using specific substrates and spectrophotometric methods.

Visualizing the Pathways

To better understand the proposed degradation mechanisms, the following diagrams illustrate the putative bacterial and fungal biodegradation pathways for this compound, along with a conceptual experimental workflow.

Bacterial_Chlorfenson_Biodegradation This compound This compound P_Chlorobenzenesulfonic_Acid p-Chlorobenzenesulfonic Acid This compound->P_Chlorobenzenesulfonic_Acid Hydrolysis/Dioxygenase Chlorocatechol Chlorocatechol P_Chlorobenzenesulfonic_Acid->Chlorocatechol Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Chlorocatechol->Ring_Cleavage_Products Dioxygenase (Ring Cleavage) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle Mineralization Mineralization (CO2 + H2O + Cl- + SO4^2-) TCA_Cycle->Mineralization Fungal_Chlorfenson_Biodegradation This compound This compound Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Ligninolytic Enzymes (LiP, MnP, Laccase) Hydroxylated_Aromatics Hydroxylated Aromatics Oxidized_Intermediates->Hydroxylated_Aromatics Cytochrome P450 Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Aromatics->Ring_Cleavage_Products Ring Cleavage Enzymes Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism Mineralization Mineralization Central_Metabolism->Mineralization Experimental_Workflow cluster_0 Isolation & Identification cluster_1 Biodegradation Analysis cluster_2 Enzymatic Analysis Sample_Collection Environmental Sample Collection Enrichment Enrichment Culture Sample_Collection->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Microbial Identification Isolation->Identification Degradation_Assay Degradation Assays (HPLC/GC-MS) Identification->Degradation_Assay Enzyme_Assays Enzyme Activity Assays Identification->Enzyme_Assays Mineralization_Study Mineralization Study (¹⁴C) Degradation_Assay->Mineralization_Study Pathway_Elucidation Pathway Elucidation Mineralization_Study->Pathway_Elucidation Enzyme_Assays->Pathway_Elucidation

Experimental Validation of Chlorfenson's Antifungal Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and experimentally validating the proposed antifungal mechanism of action of chlorfenson. While historically used as an acaricide and investigated for the topical treatment of onychomycosis, detailed experimental validation of its antifungal activity is not extensively published.[1] The primary proposed mechanism is the inhibition of oxidative phosphorylation.[1] This document outlines the experimental protocols necessary to test this hypothesis and compares this mechanism to that of established antifungal agents.

Comparison of Antifungal Mechanisms of Action

The following table compares the proposed mechanism of this compound with the known mechanisms of major classes of antifungal drugs. This provides a basis for designing experiments to differentiate this compound's activity.

Antifungal Agent/Class Primary Mechanism of Action Cellular Target Effect on Fungal Cell
This compound (Proposed) Inhibition of Oxidative PhosphorylationMitochondrial respiratory chainATP depletion, increased reactive oxygen species (ROS), leading to cell death.
Azoles (e.g., Fluconazole) Inhibition of ergosterol biosynthesisLanosterol 14α-demethylase (Erg11p)Depletion of ergosterol, accumulation of toxic sterol intermediates, altered cell membrane fluidity and function.
Polyenes (e.g., Amphotericin B) Direct binding to ergosterolErgosterol in the cell membraneFormation of pores in the cell membrane, leading to leakage of intracellular contents and cell death.
Echinocandins (e.g., Caspofungin) Inhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseDisruption of cell wall integrity, leading to osmotic instability and cell lysis.
Allylamines (e.g., Terbinafine) Inhibition of ergosterol biosynthesisSqualene epoxidaseInhibition of an early step in ergosterol synthesis, leading to squalene accumulation and ergosterol depletion.

Experimental Protocols for Validating this compound's Mechanism of Action

To validate the proposed mechanism of action for this compound, a series of experiments should be conducted. These will determine its antifungal efficacy, rule out common antifungal mechanisms, and provide evidence for the inhibition of mitochondrial function.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Experimental Protocol: Broth Microdilution

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell density to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the suspension to the final working concentration as specified by CLSI or EUCAST guidelines.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Assessment of Cell Membrane Integrity (Ergosterol Binding)

To rule out a mechanism similar to polyenes, an ergosterol binding assay can be performed. This assay determines if the presence of exogenous ergosterol neutralizes the antifungal effect of the compound.

Experimental Protocol: Ergosterol Binding Assay

  • Follow the broth microdilution protocol as described above.

  • In a parallel set of experiments, add exogenous ergosterol (e.g., 50-400 µg/mL) to the RPMI-1640 medium in the microtiter plate wells before adding the this compound dilutions and the fungal inoculum.

  • Determine the MIC of this compound in the presence and absence of ergosterol.

  • Interpretation: If this compound's MIC increases significantly in the presence of ergosterol, it suggests an interaction with ergosterol. If the MIC remains unchanged, it is unlikely that this compound directly targets ergosterol.

Assessment of Cell Wall Integrity

To determine if this compound targets the fungal cell wall, a sorbitol protection assay is conducted. Sorbitol is an osmotic stabilizer that can protect fungal cells with weakened cell walls from lysis.

Experimental Protocol: Sorbitol Protection Assay

  • Perform the broth microdilution assay as previously described.

  • Prepare a parallel set of microtiter plates where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.[2]

  • Determine the MIC of this compound in both the standard medium and the sorbitol-supplemented medium.

  • Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound's antifungal activity involves disruption of the cell wall.[2][3] If the MIC is unaffected, the cell wall is likely not the primary target.

Investigation of Mitochondrial Dysfunction

The hypothesized mechanism of this compound is the inhibition of oxidative phosphorylation. This can be investigated by measuring changes in mitochondrial membrane potential and the production of reactive oxygen species (ROS).

Experimental Protocol: Mitochondrial Membrane Potential Assay

  • Fungal Cell Preparation: Culture and harvest fungal cells as for the MIC assay.

  • Treatment: Expose the fungal cells to various concentrations of this compound (e.g., at and below the MIC) for a defined period.

  • Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123, to the treated and untreated (control) cells.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

  • Interpretation: A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a depolarization of the mitochondrial membrane, which is consistent with the inhibition of oxidative phosphorylation.

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

  • Fungal Cell Preparation: Prepare fungal cells as in the previous protocol.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Staining: Add a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

  • Interpretation: An increase in fluorescence in this compound-treated cells indicates an accumulation of ROS, a common consequence of mitochondrial respiratory chain inhibition.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the proposed mechanism of this compound and the experimental workflows to validate it.

cluster_mechanism Proposed Antifungal Mechanism of this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits Mitochondrion->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos Drives ROS Reactive Oxygen Species ETC->ROS Increased Production ATP_prod ATP Production OxPhos->ATP_prod Cell_Death Fungal Cell Death ATP_prod->Cell_Death Depletion leads to ROS->Cell_Death Induces

Caption: Proposed mechanism of this compound targeting the mitochondrial electron transport chain.

cluster_workflow Experimental Workflow for Mechanism Validation Start Start: Antifungal Activity Suspected MIC Determine MIC (Broth Microdilution) Start->MIC Ergosterol_Assay Ergosterol Binding Assay MIC->Ergosterol_Assay Fungistatic/Fungicidal Concentration Known Sorbitol_Assay Sorbitol Protection Assay MIC->Sorbitol_Assay Mito_Assays Mitochondrial Function Assays (Membrane Potential, ROS) MIC->Mito_Assays Conclusion Conclude Mechanism Ergosterol_Assay->Conclusion No direct membrane interaction Sorbitol_Assay->Conclusion No cell wall disruption Mito_Assays->Conclusion Mitochondrial dysfunction confirmed

Caption: Workflow for the experimental validation of this compound's antifungal mechanism.

Chlorfenson_Test This compound Antifungal Activity Hypothesis: Inhibition of Oxidative Phosphorylation Test 1: Ergosterol Binding Assay Result: No change in MIC Test 2: Sorbitol Protection Assay Result: No change in MIC Test 3: Mitochondrial Assays Result: Decreased Membrane Potential, Increased ROS Conclusion Mechanism is likely Mitochondrial Dysfunction Chlorfenson_Test->Conclusion

Caption: Logical relationship of experimental outcomes for mechanism determination.

References

Assessing the Interactive Effects of Chlorfenson with Other Pesticides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic and antagonistic interactions between pesticides is paramount for developing safer, more effective pest control strategies and for accurately assessing environmental and health impacts. This guide provides a comparative analysis of the known interactive effects of the acaricide chlorfenson with other pesticides, supported by available experimental data.

Antagonistic Interaction with Parathion

The most well-documented interaction of this compound is its antagonistic effect on the organophosphate insecticide parathion. A key study demonstrated that pretreatment with this compound (referred to as ovex) provided protection against parathion toxicity in rats. This protective effect is attributed to an increase in the metabolic breakdown of parathion.

Experimental Data Summary
Pesticide CombinationInteraction TypeObserved EffectProposed Mechanism
This compound + ParathionAntagonismIncreased survival rate in rats exposed to lethal doses of parathion after this compound pretreatment.[1]Induction of hepatic microsomal enzymes by this compound, leading to an increased rate of parathion metabolism and detoxification.[1]

Interactions with Other Pesticides: A Data Gap

Despite a thorough review of available scientific literature, there is a significant lack of published experimental data on the synergistic or antagonistic effects of this compound with other classes of pesticides, including carbamates, pyrethroids, and other acaricides. This represents a critical knowledge gap for comprehensive risk assessment and the development of integrated pest management programs that may have historically included this compound. The obsolescence of this compound as a registered pesticide has likely contributed to the limited recent research into its interactive properties.

Experimental Protocols

A detailed experimental protocol for assessing the interaction between this compound and parathion, based on the available information, would typically involve the following steps:

In Vivo Assessment of Acute Toxicity
  • Animal Model: Male Wistar rats are commonly used for such toxicological studies.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.

  • Grouping: Rats are divided into control and experimental groups.

  • Pretreatment: The experimental group receives a non-lethal oral dose of this compound. The control group receives a placebo.

  • Challenge: After a predetermined time, both groups are administered a lethal oral dose of parathion.

  • Observation: Key parameters such as time of onset of toxicity symptoms, severity of symptoms, and time of death are recorded.

  • Data Analysis: Survival rates and mean survival times are statistically compared between the control and experimental groups to determine the nature of the interaction.

In Vitro Metabolism Studies
  • Liver Homogenate Preparation: Livers are collected from rats pre-treated with this compound and control rats.

  • Incubation: Liver homogenates are incubated with a known concentration of parathion.

  • Metabolite Analysis: The rate of parathion metabolism and the formation of its metabolites are quantified using techniques like gas chromatography or high-performance liquid chromatography.

  • Enzyme Activity Assays: The activity of specific drug-metabolizing enzymes (e.g., cytochrome P450s) in the liver homogenates is measured to confirm enzyme induction.

Visualizing the Interaction Pathway and Experimental Workflow

To illustrate the antagonistic interaction between this compound and parathion and the general experimental workflow, the following diagrams are provided.

cluster_0 Mechanism of Antagonism This compound This compound Liver Enzymes (e.g., Cytochrome P450) Liver Enzymes (e.g., Cytochrome P450) This compound->Liver Enzymes (e.g., Cytochrome P450) Induces Increased Metabolism Increased Metabolism Liver Enzymes (e.g., Cytochrome P450)->Increased Metabolism Catalyzes Parathion Parathion Parathion->Increased Metabolism Detoxified Parathion Detoxified Parathion Increased Metabolism->Detoxified Parathion Reduced Toxicity Reduced Toxicity Detoxified Parathion->Reduced Toxicity

Figure 1. Signaling pathway of this compound's antagonistic effect on parathion.

Animal Acclimatization Animal Acclimatization Grouping (Control & Experimental) Grouping (Control & Experimental) Animal Acclimatization->Grouping (Control & Experimental) Pretreatment (this compound / Placebo) Pretreatment (this compound / Placebo) Grouping (Control & Experimental)->Pretreatment (this compound / Placebo) Parathion Challenge Parathion Challenge Pretreatment (this compound / Placebo)->Parathion Challenge Observation & Data Collection Observation & Data Collection Parathion Challenge->Observation & Data Collection Statistical Analysis Statistical Analysis Observation & Data Collection->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Figure 2. General experimental workflow for assessing pesticide interactions.

References

environmental risk assessment of chlorfenson compared to alternative pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental risks associated with the organochlorine acaricide chlorfenson and three leading alternative pesticides: dicofol, hexythiazox, and bifenazate. This guide synthesizes available ecotoxicological data and outlines the standardized experimental protocols used for their determination.

Executive Summary

This compound, an obsolete organochlorine acaricide, presents a distinct environmental risk profile characterized by high persistence and a potential for bioaccumulation. While quantitative ecotoxicological data for this compound is notably scarce in publicly accessible literature, this guide provides a comparative analysis based on available qualitative information alongside robust quantitative data for three common alternatives: dicofol, hexythiazox, and bifenazate. This comparison focuses on key environmental endpoints: aquatic toxicity, avian toxicity, bee toxicity, and soil persistence. The data presented is intended to inform risk assessment and guide the selection of pest control agents with more favorable environmental profiles.

Data Presentation: Environmental Risk Parameters

The following tables summarize the available quantitative data for this compound's alternatives. A significant data gap exists for this compound, preventing a direct quantitative comparison.

Table 1: Aquatic Toxicity

PesticideTest SpeciesEndpoint (96-hr LC50)ResultReference
This compound --Moderate toxicity to fish (Qualitative)[1]
Dicofol Oncorhynchus mykiss (Rainbow Trout)LC500.12 mg/L[2]
Pimephales promelas (Fathead Minnow)LC500.37 mg/L[2]
Hexythiazox Oncorhynchus mykiss (Rainbow Trout)LC50>1 mg/L[3]
Lepomis macrochirus (Bluegill Sunfish)LC500.53 mg/L[3]
Bifenazate Freshwater FishLC500.58 - 0.76 mg/L[4]

Table 2: Avian Toxicity

PesticideTest SpeciesEndpointResultReference
This compound --Low toxicity to birds (Qualitative)[1]
Dicofol Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000 mg/kg[2]
Colinus virginianus (Bobwhite Quail)8-day Dietary LC503010 ppm[2]
Hexythiazox Anas platyrhynchos (Mallard Duck)Acute Oral LD50>2510 mg/kg[3]
Colinus virginianus (Bobwhite Quail)8-day Dietary LC50>5620 ppm[3]
Bifenazate Colinus virginianus (Bobwhite Quail)Acute Oral LD50851 mg/kg[5]
Anas platyrhynchos (Mallard Duck)5-day Dietary LC50>5000 ppm[5]

Table 3: Bee Toxicity

PesticideTest SpeciesEndpoint (Contact LD50)ResultReference
This compound Apis mellifera (Honeybee)-Application should occur when bees are not foraging (Qualitative)[1]
Dicofol Apis mellifera (Honeybee)LD50>226 µ g/bee [6]
Hexythiazox Apis mellifera (Honeybee)LD50>200 µ g/bee [3]
Bifenazate Apis mellifera (Honeybee)LD5011.1 µ g/bee [5]

Table 4: Soil Persistence

PesticideEndpoint (Half-life)ResultReference
This compound -Data lacking[1]
Dicofol Aerobic60 - 84 days[2]
Hexythiazox Aerobic17 - 35 days[3]
Bifenazate Aerobic<1 day[4]

Experimental Protocols

The environmental risk data presented for the alternative pesticides are typically generated following standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different chemicals and laboratories.

Aquatic Toxicity Testing (Following OECD 203)

The acute toxicity to fish is determined using the OECD Guideline 203, "Fish, Acute Toxicity Test".[7][8][9]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[7]

  • Procedure: A range of concentrations of the test substance are prepared and fish are exposed to each concentration. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[7][8]

Avian Toxicity Testing (Following OECD 223)

The acute oral toxicity to birds is assessed according to the OECD Guideline 223, "Avian Acute Oral Toxicity Test".[10][11][12]

  • Principle: The test substance is administered as a single oral dose to the test birds.

  • Test Organisms: Common test species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: Birds are dosed and then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The test can be conducted as a limit test (at a single high dose) or a dose-response test to determine the LD50.[11]

  • Endpoint: The primary endpoint is the median lethal dose (LD50), the dose that is lethal to 50% of the test birds.[10][11]

Honeybee Toxicity Testing (Following OECD 214)

The acute contact toxicity to honeybees is evaluated using the OECD Guideline 214, "Honeybees, Acute Contact Toxicity Test".[13][14][15]

  • Principle: The test substance is applied directly to the dorsal thorax of adult worker honeybees.

  • Test Organisms: Apis mellifera (Honeybee).[15]

  • Procedure: A range of doses of the test substance are applied to individual bees. The bees are then kept in cages with a food source and observed for mortality at 24, 48, and sometimes 72 and 96 hours.[15][16]

  • Endpoint: The primary endpoint is the contact median lethal dose (LD50), the dose that is lethal to 50% of the test bees.[13][15]

Visualizing the Environmental Risk Assessment Process

The following diagram illustrates the logical workflow of a typical environmental risk assessment for a pesticide.

EnvironmentalRiskAssessment cluster_Exposure Exposure Assessment cluster_Effects Effects Assessment cluster_Risk Risk Characterization A Pesticide Application (Rate, Method, Frequency) B Environmental Fate (Degradation, Mobility) A->B C Predicted Environmental Concentration (PEC) B->C F Risk Quotient (PEC / PNEC) C->F D Ecotoxicity Studies (Aquatic, Avian, Terrestrial) E Predicted No-Effect Concentration (PNEC) D->E E->F G Risk Management (e.g., Restrictions, Mitigation) F->G

Figure 1: Workflow of a pesticide environmental risk assessment.

Conclusion

The available data indicates that the alternatives to this compound—dicofol, hexythiazox, and bifenazate—present a range of environmental risk profiles. Bifenazate stands out for its rapid degradation in soil, although it shows moderate toxicity to bees. Hexythiazox and dicofol have longer soil persistence, with dicofol also demonstrating high toxicity to aquatic organisms. The significant lack of quantitative data for this compound underscores the importance of comprehensive data reporting for all pesticides to enable thorough and transparent risk assessments. For researchers and professionals in drug and pesticide development, this guide highlights the critical need to consider a wide array of environmental endpoints and to prioritize the development and use of pesticides with more benign environmental characteristics.

References

Chlorfenson: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available scientific data on the efficacy of chlorfenson, an organochlorine compound that has been investigated for its acaricidal and potential antifungal properties. Due to the limited availability of publicly accessible, detailed quantitative data from head-to-head comparative studies, this document summarizes the existing information on its mechanism of action, toxicity, and reported efficacy.

Data Presentation

The available quantitative data for this compound primarily pertains to its acute toxicity. Efficacy data from in vitro and in vivo studies are largely qualitative or from preliminary pilot studies without detailed, publicly available quantitative metrics such as IC50 or EC50 values.

Table 1: Acute Toxicity of this compound

Test OrganismRoute of AdministrationLD50 ValueSource
Mouse (male and female)Oral>4,000 mg/kg[1]
Human (probable)Oral0.5-5 g/kg[1]

Note: The lower the LD50 value, the higher the acute toxicity[2][3].

Experimental Protocols

In Vitro Acaricide Susceptibility Testing (Hypothetical)
  • Objective: To determine the concentration of this compound required to inhibit or kill a target mite population.

  • Method: A common method would be the slide-dip or leaf-dip bioassay. Mite-infested leaves or slides would be dipped into serial dilutions of a this compound formulation.

  • Endpoint: Mortality of adult mites and the ovicidal effect (hatching of eggs) would be assessed after a specific incubation period. Results would typically be expressed as a median lethal concentration (LC50).

In Vivo Acaricide Efficacy Trial (Hypothetical)
  • Objective: To evaluate the effectiveness of this compound in controlling mite populations on host plants.

  • Method: Infested plants in a controlled environment (greenhouse) or field would be treated with a this compound formulation.

  • Endpoint: The number of live mites and eggs would be counted at various time points post-treatment and compared to an untreated control group. Efficacy would be calculated as the percentage reduction in the mite population.

In Vitro Antifungal Susceptibility Testing (Hypothetical)
  • Objective: To determine the minimum concentration of this compound required to inhibit the growth of pathogenic fungi, such as those causing onychomycosis.

  • Method: Broth microdilution or agar dilution assays would be performed according to standardized protocols (e.g., CLSI). Fungal isolates would be exposed to a range of this compound concentrations.

  • Endpoint: The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible fungal growth, would be determined.

In Vivo Onychomycosis Model (Hypothetical Pilot Study)
  • Objective: To assess the efficacy of a topical this compound formulation in a living organism.

  • Method: An animal model (e.g., rabbit, guinea pig) with induced onychomycosis would be treated with a topical formulation of this compound over a set period.

  • Endpoint: The clinical and mycological cure rates would be evaluated. Clinical cure would be assessed by the visual improvement of the nail, and mycological cure by the absence of fungal elements in nail samples (e.g., via microscopy and culture). Pilot studies in humans would involve the application of a topical solution for 3-6 months[1][4].

Correlation of In Vitro and In Vivo Efficacy

A direct correlation between in vitro and in vivo efficacy for this compound cannot be definitively established from the available literature due to the lack of comprehensive and comparative datasets.

Acaricidal Activity: this compound was known for its "long residual ovicidal activity"[1][5]. This suggests that its in vitro effectiveness against mite eggs likely translated to prolonged control in in vivo settings on crops like citrus, fruits, and vegetables[1]. The mechanism of action, inhibition of oxidative phosphorylation, would be consistent across both in vitro and in vivo scenarios[5][6].

Antifungal Activity: this compound has been investigated for the topical treatment of onychomycosis (nail fungus)[1][4]. Pilot studies have reportedly shown "promising results"[1][4]. However, without published in vitro MIC data against relevant fungal pathogens and corresponding in vivo cure rates from controlled clinical trials, a meaningful correlation cannot be drawn.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action of this compound as an inhibitor of oxidative phosphorylation.

Chlorfenson_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->ETC Inhibits caption Figure 1: this compound's proposed mechanism of action.

Figure 1: this compound's proposed mechanism of action.

Conclusion

This compound is an obsolete acaricide with a known mechanism of action involving the inhibition of oxidative phosphorylation. While it has also been explored for the treatment of onychomycosis with some promising preliminary findings, a comprehensive public dataset to robustly correlate its in vitro and in vivo efficacy is lacking. The available information primarily centers on its toxicological profile and qualitative descriptions of its biological activity. Further research and publication of detailed experimental data would be necessary to establish a clear and quantitative relationship between its performance in laboratory assays and in living organisms.

References

Comparative Performance Evaluation of Chlorfenson Formulations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chlorfenson is an obsolete acaricide, and as such, recent comparative data on its various formulations is limited. This guide provides a framework for evaluating the performance of different acaricide formulations, using this compound as an example. The experimental data presented are illustrative and based on historical applications and general principles of acaricide efficacy testing.

This guide offers a comparative overview of hypothetical this compound formulations, detailing their efficacy and physicochemical properties based on established testing protocols. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development to illustrate a comprehensive evaluation process.

Quantitative Performance Data

The following tables summarize the key performance indicators for three hypothetical this compound formulations: a Wettable Powder (WP), an Emulsifiable Concentrate (EC), and a Suspension Concentrate (SC).

Table 1: Efficacy Against Two-Spotted Spider Mite (Tetranychus urticae) in Laboratory Bioassays

Formulation TypeActive Ingredient Conc. (%)LC50 (ppm) after 48hLC90 (ppm) after 48hResidual Efficacy (% mortality after 7 days)
This compound WP 5012.528.075
This compound EC 2510.222.585
This compound SC 4011.825.580

Table 2: Physicochemical Properties of this compound Formulations

Formulation TypeAppearancepH (1% dispersion in water)Suspensibility (%)Emulsion Stability (1h)Wet Sieve Test (% retained on 75µm)
This compound WP Fine, off-white powder7.285N/A0.8
This compound EC Clear, amber liquid6.5N/ANo separationN/A
This compound SC White, viscous liquid6.898N/A0.2

Experimental Protocols

Laboratory Bioassay for Acaricide Efficacy

Objective: To determine the median lethal concentration (LC50) and the lethal concentration for 90% of the population (LC90) of different this compound formulations against adult female two-spotted spider mites (Tetranychus urticae).

Methodology:

  • Mite Rearing: A susceptible strain of Tetranychus urticae is reared on bean plants (Phaseolus vulgaris) in a controlled environment (25±2°C, 60±10% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions: Each this compound formulation is diluted in deionized water to create a series of at least five concentrations. A surfactant (e.g., 0.01% Triton X-100) is added to ensure uniform coverage. A control group is treated with water and surfactant only.

  • Leaf Disc Assay: Leaf discs (2 cm diameter) are punched from bean leaves and placed on wet cotton in Petri dishes.

  • Application: Thirty adult female mites are transferred to each leaf disc. The leaf discs with mites are then sprayed with the respective test solutions using a Potter spray tower to ensure even deposition.

  • Incubation and Assessment: The treated mites are incubated under the same conditions as the rearing colony. Mortality is assessed at 24 and 48 hours post-treatment. Mites are considered dead if they do not respond to probing with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LC50 and LC90 values.

Field Trial Protocol for Efficacy Evaluation

Objective: To evaluate the field performance and residual activity of different this compound formulations against spider mite populations on a target crop (e.g., apple orchards).

Methodology:

  • Experimental Design: The trial is set up as a randomized complete block design with four replicates for each treatment, including an untreated control. Each plot consists of five apple trees.

  • Pre-treatment Sampling: Before application, the initial mite population density is determined by collecting 20 leaves per plot and counting the number of motile mite stages (adults and nymphs) per leaf under a stereomicroscope.

  • Application of Treatments: The this compound formulations are applied at their recommended field rates using a calibrated knapsack sprayer to ensure thorough coverage of the foliage.

  • Post-treatment Sampling: Mite populations are sampled at 3, 7, 14, and 21 days after treatment using the same method as the pre-treatment sampling.

  • Data Analysis: The percentage reduction in the mite population for each treatment is calculated relative to the untreated control. The data is subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD).

Visualizations

Mode of Action: Inhibition of Oxidative Phosphorylation

This compound's mode of action involves the disruption of cellular energy production. It acts as an uncoupler of oxidative phosphorylation in the mitochondria.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces ATP_Synthase->ATP H_gradient->ATP_Synthase Drives ATP Synthesis H_gradient->ATP_Synthase This compound This compound This compound->H_gradient Disrupts Gradient

Caption: this compound disrupts the proton gradient across the mitochondrial inner membrane, inhibiting ATP synthesis.

Experimental Workflow for Acaricide Formulation Comparison

The following diagram illustrates the logical flow of a comprehensive comparative evaluation of different acaricide formulations.

cluster_physchem Physicochemical Analysis cluster_lab Laboratory Bioassays cluster_field Field Trials start Start: Select Formulations (WP, EC, SC) p1 Appearance & pH start->p1 l1 Rearing of Mites start->l1 p2 Suspensibility / Emulsion Stability p1->p2 p3 Wet Sieve Test p2->p3 f1 Randomized Block Design p3->f1 l2 Dose-Response Assays l1->l2 l3 Calculate LC50 / LC90 l2->l3 l3->f1 f2 Spray Application f1->f2 f3 Population Sampling f2->f3 f4 Data Analysis (ANOVA) f3->f4 end Comparative Performance Report f4->end

Caption: Workflow for comparing acaricide formulations from lab analysis to field trials.

Safety Operating Guide

Navigating the Safe Disposal of Chlorfenson: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chlorfenson, an obsolete acaricide, presents unique disposal challenges due to its hazardous properties and lack of current usage guidelines. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste responsibly, ensuring personal and environmental safety. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Understanding the Hazards of this compound

This compound is classified as a hazardous substance with significant health and environmental risks. A thorough understanding of its properties is the first step in safe handling and disposal.

Key Hazards:

  • Human Health: Harmful if swallowed and causes skin irritation.[1][2] When heated to decomposition, it can emit highly toxic fumes.[3]

  • Environmental Hazards: Very toxic to aquatic life, with long-lasting adverse effects.[1][2]

Regulatory Classification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[1][2]

  • WHO Classification: III (Slightly hazardous).[3]

Hazard ClassificationDescriptionGHS Code
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Acute Aquatic Toxicity Very toxic to aquatic life.H400
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.H410

II. Procedural Guidance for this compound Disposal

Given that this compound is an obsolete organochlorine pesticide, specific disposal instructions on product labels are unavailable.[3] Therefore, disposal must be managed through approved hazardous waste procedures.

Step 1: Personal Protective Equipment (PPE) and Immediate Safety Precautions

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield (US: NIOSH-approved; EU: EN 166).[1]

    • Hand Protection: Wear suitable chemical-resistant gloves.[1]

    • Respiratory Protection: For operations that may generate dust or aerosols, use a respirator with appropriate cartridges (US: type OV/AG/P99; EU: type ABEK-P2).[1]

    • Body Protection: Wear a lab coat or other protective clothing.

Step 2: Segregation and Storage of this compound Waste

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste, including contaminated labware and PPE. The container must be designated as hazardous waste.[1]

  • Labeling: The label should clearly state "Hazardous Waste," "this compound," and display the relevant GHS pictograms (Exclamation Mark, Environment).[1]

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 3: Disposal Pathway Determination

The recommended disposal method for organochlorine pesticides like this compound is high-temperature incineration.[4]

  • Small Quantities: For small research-generated quantities, attempting to decontaminate or neutralize the chemical in-house is not recommended due to the lack of established and verified protocols.[4] The safest approach is to engage a professional hazardous waste disposal service.

  • Large Quantities: Disposal of larger quantities must be handled by a licensed hazardous waste management company.

Step 4: Approved Disposal Method

  • Incineration: The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to prevent atmospheric contamination.[1][4] This should be carried out at an approved waste disposal plant.[1]

  • Landfill: Land disposal of this compound waste is not recommended without prior consultation and explicit approval from environmental regulatory agencies, as regulations are subject to significant revisions.[2]

  • Prohibited Actions:

    • DO NOT pour this compound waste down the drain or into any water body.[5]

    • DO NOT mix this compound waste with general laboratory or municipal trash.

    • DO NOT attempt to burn this compound in an open environment or in an incinerator not designed for chemical waste.

Step 5: Empty Container Management

  • Decontamination: Empty containers that held this compound must be treated as hazardous waste. If the original product was a liquid, triple-rinse the container with a suitable solvent (e.g., acetone or another solvent in which this compound is highly soluble).[5] The rinsate must be collected and disposed of as hazardous waste.[5][6]

  • Disposal: After decontamination, follow institutional and local regulations for the disposal of empty hazardous chemical containers. Never reuse these containers for any other purpose.[5][6]

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

  • Contain: Prevent the spill from spreading and entering drains or waterways.

  • Clean-up:

    • Wear the appropriate PPE as outlined in Section II, Step 1.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Chlorfenson_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Disposal Pathway start This compound Waste Generated identify Identify as Hazardous Waste (Organochlorine Pesticide) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) identify->ppe Hazardous segregate Segregate Waste into a Dedicated & Labeled Container ppe->segregate storage Store in a Secure Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs incineration Approved High-Temperature Chemical Incineration contact_ehs->incineration Follow Guidance prohibited Prohibited Disposal Methods: - Drain/Sewer - Regular Trash - Uncontrolled Burning contact_ehs->prohibited Guidance will prohibit

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Chlorfenson

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Chlorfenson in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.

Chemical Safety and Hazard Information

This compound is an organochlorine pesticide that presents several health and environmental hazards. It is harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the hazards and safety protocols outlined in this guide before commencing any work with this chemical.

Quantitative Data Summary

While specific occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, the following toxicological data underscores the need for cautious handling.

ParameterValueReference
Acceptable Daily Intake (ADI) 0.01 mg/kg bw/dayEU Pesticides Database[1]
Acute Oral LD50 (Rat) > 2000 mg/kgAERU[2]
Probable Oral Lethal Dose (Human) 0.5 - 5 g/kgPubChem[1]
Hazard Class Moderately ToxicPubChem[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound. The following table details the required PPE for various laboratory operations involving this chemical.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Nitrile or Butyl rubber gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher) if not handled in a chemical fume hood
Solution Preparation and Handling - Nitrile or Butyl rubber gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood
Spill Cleanup - Heavy-duty Nitrile or Butyl rubber gloves- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Respiratory protection (as dictated by the scale of the spill)

For pesticide formulations containing organic solvents, nitrile rubber and butyl rubber gloves are generally recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.

Experimental Protocols: Safe Handling and Decontamination

The following protocols provide a step-by-step guide for the safe handling and decontamination of this compound in a laboratory environment.

Standard Operating Procedure for Handling this compound
  • Preparation and Pre-work Checklist:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that an emergency eyewash and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood or a containment glove box to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Conduct all solution preparations within a certified chemical fume hood.

    • Slowly add the solid this compound to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • Post-handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

    • Remove PPE carefully, avoiding contact with contaminated areas.

    • Wash hands thoroughly with soap and water after removing gloves.

Decontamination Protocol
  • Initial Containment:

    • Alert personnel in the immediate area.

    • For small spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent spreading.

  • Cleaning:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with a detergent and water solution.

    • Rinse the area with water.

  • Final Decontamination:

    • For final decontamination of non-sensitive surfaces, a 10% bleach solution can be used. Allow for a contact time of at least 10-15 minutes.

    • Rinse the area thoroughly with water to remove any bleach residue.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram illustrates the key stages of working with this compound, from procurement to disposal.

Chlorfenson_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Procurement Procurement & Receipt RiskAssessment Risk Assessment & SOP Review Procurement->RiskAssessment PPE_Check PPE Inspection RiskAssessment->PPE_Check Weighing Weighing & Transfer PPE_Check->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimentation SolutionPrep->Experiment Decontamination Decontamination of Work Area & Equipment Experiment->Decontamination WasteSegregation Waste Segregation Decontamination->WasteSegregation Disposal Hazardous Waste Disposal WasteSegregation->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Never dispose of this compound or its containers in the regular trash or down the drain.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

By implementing these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

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